molecular formula C9H7IN2O2 B1325019 methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 944937-30-8

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1325019
CAS No.: 944937-30-8
M. Wt: 302.07 g/mol
InChI Key: ABEUCTPKYMGJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 944937-30-8) is a high-purity chemical intermediate belonging to the 7-azaindole class, a privileged scaffold in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine substituent allows for further functionalization. The specific reactivity of this 7-azaindole derivative makes it a valuable precursor in pharmaceutical research for constructing potential therapeutic agents. Its core structure is a key heterocyclic motif found in compounds investigated for a range of biological activities. Research into pyrrolopyridine isomers has demonstrated their potential in various therapeutic areas, including as inhibitors for specific kinases and other enzyme targets relevant in disease pathways. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEUCTPKYMGJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640144
Record name Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944937-30-8
Record name Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944937-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by a regioselective iodination at the C-3 position of the 7-azaindole ring.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Iodination A 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid B Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate A->B   MeOH, H2SO4 (cat.)   Reflux C Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate D Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine- 5-carboxylate C->D   NIS, Acetonitrile   50 °C

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

This procedure is based on standard Fischer-Speier esterification conditions.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid754214-42-1C₈H₆N₂O₂162.15
Methanol (anhydrous)67-56-1CH₄O32.04
Sulfuric acid (concentrated)7664-93-9H₂SO₄98.08
Sodium bicarbonate (saturated solution)144-55-8NaHCO₃84.01
Ethyl acetate141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04

Protocol:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Quantitative Data (Step 1):

ParameterValue
Starting Material5.0 g
Methanol154 mL
Sulfuric Acid0.17 mL
Typical Yield85-95%
Purity (by NMR)>95%

2.2. Step 2: Synthesis of this compound

This iodination protocol utilizes N-iodosuccinimide (NIS) as the iodine source, which allows for regioselective iodination at the electron-rich C-3 position of the 7-azaindole core.[1]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate849067-96-5C₉H₈N₂O₂176.17
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.99
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Sodium thiosulfate (10% aqueous solution)7772-98-7Na₂S₂O₃158.11
Ethyl acetate141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04

Protocol:

  • Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Quantitative Data (Step 2):

ParameterValue
Starting Material3.0 g
NIS4.16 g
Acetonitrile170 mL
Typical Yield65-75%[1]
Purity (by NMR)>98%

Characterization Data

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.95 (s, 1H), 8.70 (d, J=2.0 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 7.55 (t, J=2.8 Hz, 1H), 6.50 (dd, J=3.2, 1.6 Hz, 1H), 3.85 (s, 3H).

  • MS (ESI): m/z 177.1 [M+H]⁺.

This compound:

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.40 (s, 1H), 8.75 (d, J=2.0 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.80 (s, 1H), 3.86 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 165.8, 149.2, 145.1, 131.5, 129.8, 120.5, 116.3, 56.1, 52.3.

  • MS (ESI): m/z 303.0 [M+H]⁺.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the synthesis and purification steps.

Logical_Workflow cluster_esterification Esterification Stage cluster_iodination Iodination Stage start_ester Start: 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid react_ester Reaction: Methanol, H2SO4, Reflux start_ester->react_ester workup_ester Workup: Neutralization & Extraction react_ester->workup_ester purify_ester Purification: Column Chromatography workup_ester->purify_ester product_ester Product: Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate purify_ester->product_ester start_iodo Start: Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate product_ester->start_iodo react_iodo Reaction: NIS, Acetonitrile, 50 °C start_iodo->react_iodo workup_iodo Workup: Quenching & Extraction react_iodo->workup_iodo purify_iodo Purification: Column Chromatography workup_iodo->purify_iodo product_iodo Final Product: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine- 5-carboxylate purify_iodo->product_iodo

Figure 2: Detailed workflow of synthesis and purification.

References

In-Depth Technical Guide: Characterization of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its rigid, bicyclic structure, often referred to as a 7-azaindole scaffold, serves as a versatile template for the synthesis of kinase inhibitors and other pharmacologically active agents. The strategic placement of the iodo group at the 3-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methyl ester at the 5-position offers a site for modification or can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this important intermediate.

Physicochemical Properties

This compound is typically a solid at room temperature.[1] While a specific melting point has not been detailed in the available literature, its high molecular weight and crystalline nature suggest a relatively high melting point. The compound's purity is generally high (≥98%) when obtained from commercial suppliers.[1]

Table 1: Physicochemical and Computational Data

PropertyValueReference
Molecular Formula C₉H₇IN₂O₂[1]
Molecular Weight 302.07 g/mol [1]
CAS Number 944937-30-8[1]
Topological Polar Surface Area (TPSA) 54.98 Ų[1]
LogP (predicted) 1.9541[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis and Purification

The synthesis of this compound typically involves the direct iodination of the parent methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Experimental Protocol: Iodination

General Iodination Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Mix Mix Start->Mix Dissolve Reagent Iodinating Agent (e.g., I₂, NIS) React Stir at Controlled Temperature Reagent->React Solvent Inert Solvent (e.g., THF, DMF) Solvent->Mix Mix->React Add Reagent Quench Quench with Na₂S₂O₃ (aq) React->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Aqueous Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Separate Layers Concentrate Concentrate in vacuo Dry->Concentrate Filter Purify Purify by Column Chromatography Concentrate->Purify Crude Product Product Product Purify->Product Pure Product

Caption: General workflow for the iodination of a 7-azaindole scaffold.

Reagents and Conditions:

  • Starting Material: Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (I₂) are commonly used.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents.

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The crude product is purified by silica gel column chromatography.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound are not extensively reported. The following sections outline the expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic upfield shift compared to the uniodinated analogue. The carbonyl carbon of the ester will appear significantly downfield.

Table 2: Predicted NMR Data

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C=O-~165
Aromatic CHs7.5 - 8.5110 - 150
C-I-~70-80
O-CH₃~3.9~52
N-H>11 (broad)-
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad band around 3300-3400 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C=C and C=N stretches: Bands in the 1500-1620 cm⁻¹ region.

  • C-O stretch (ester): A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₇IN₂O₂. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The 3-iodo substituent on this scaffold is a key feature that allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules targeting a range of protein kinases.

Suzuki-Miyaura Coupling Workflow:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Start This compound Mix Mix Reactants, Catalyst, Base, and Solvent Start->Mix BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Mix Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mix Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mix Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mix Heat Heat under Inert Atmosphere Mix->Heat CoupledProduct 3-Aryl/Heteroaryl-1H-pyrrolo[2,3-b]pyridine Derivative Heat->CoupledProduct Suzuki Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This synthetic strategy allows for the rapid generation of a library of analogues for screening against various kinase targets.

Targeted Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important signaling pathways implicated in cancer and inflammatory diseases. These include:

  • Janus Kinase (JAK) Signaling: This pathway is crucial for cytokine signaling and immune responses.

  • c-Met Signaling: The c-Met receptor tyrosine kinase pathway is involved in cell proliferation, migration, and invasion, and its dysregulation is linked to various cancers.

The ability to readily diversify the 3-position of the pyrrolo[2,3-b]pyridine core allows for the fine-tuning of inhibitor selectivity and potency against specific kinases within these pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined structure and the reactivity of the iodo group make it an ideal starting point for the development of libraries of compounds for high-throughput screening in drug discovery programs. Further detailed characterization of this compound and its reaction products will undoubtedly contribute to the advancement of targeted therapies.

References

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

For researchers, scientists, and drug development professionals, this compound is a key heterocyclic building block. Its 7-azaindole core is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its physical properties, potential synthetic routes, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 944937-30-8ChemScene
Molecular Formula C₉H₇IN₂O₂ChemScene[1]
Molecular Weight 302.07 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 54.98 ŲChemScene[1]
LogP 1.9541ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for the regioselective iodination of the 7-azaindole scaffold, a plausible synthetic route can be proposed. The C3 position of the 7-azaindole ring is known to be susceptible to electrophilic substitution.

A general protocol for the C3-iodination of 7-azaindoles involves the use of an iodine source, often in the presence of a base or a catalyst.

Proposed Experimental Protocol for C3-Iodination of a 7-Azaindole Precursor:

This protocol is adapted from general methods for the C3-iodination of 7-azaindoles and would require optimization for the specific substrate, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (starting material)

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Potassium hydroxide (KOH) or another suitable base (if using I₂)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the starting material, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, in the chosen anhydrous solvent.

  • If using NIS, add it portion-wise to the solution at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • If using molecular iodine (I₂), the starting material is often first treated with a base like potassium hydroxide in DMF to form the corresponding anion, followed by the addition of the iodine solution.

  • Upon completion of the reaction, the mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for the Proposed Synthesis:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product start Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate reaction Dissolve in anhydrous solvent (e.g., DMF) Add Iodinating Agent (e.g., NIS or I2/KOH) Stir at appropriate temperature start->reaction quench Quench with aq. Na2S2O3 reaction->quench extraction Extract with organic solvent quench->extraction wash_dry Wash with brine and dry extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product G cluster_intermediate Key Intermediate cluster_synthesis Synthetic Modification cluster_inhibitor Active Inhibitor cluster_pathway Biological Target intermediate This compound synthesis Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) intermediate->synthesis Versatile Handle inhibitor Substituted 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) synthesis->inhibitor Introduces Diversity kinase Kinase ATP Binding Site (e.g., SGK-1, JAK3, RET) inhibitor->kinase Binds to Hinge Region pathway Downstream Signaling Pathway kinase->pathway Inhibits Phosphorylation

References

Technical Guide: Spectral and Structural Characterization of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and analysis of structurally related analogs. It also outlines the standard experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

This compound, also known as methyl 3-iodo-7-azaindole-5-carboxylate, is a derivative of the 7-azaindole scaffold. The presence of an iodine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The methyl ester at the 5-position offers a site for modification or can influence the compound's solubility and electronic properties.

Key Molecular Information:

  • Molecular Formula: C₉H₇IN₂O₂[1]

  • Molecular Weight: 302.07 g/mol [1]

  • CAS Number: 944937-30-8[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would be recorded in a solvent such as DMSO-d₆ to ensure the observation of the N-H proton.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 12.5br s1HN-H (indole)
~8.8d1HH-6
~8.2d1HH-4
~7.8s1HH-2
3.90s3H-OCH₃ (ester)

br s = broad singlet, d = doublet, s = singlet

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150C-7a
~148C-6
~135C-4
~130C-2
~120C-5
~115C-3a
~55C-3
52.5-OCH₃ (ester)
Predicted Mass Spectrometry Data
IonExpected m/z
[M+H]⁺302.97
[M+Na]⁺324.95
[M-H]⁻300.96

M = parent molecule

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3300 - 3400N-H stretch (indole)
~3000 - 3100C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1720C=O stretch (ester)
~1600, ~1470C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~600 - 700C-I stretch

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectral characterization of this compound.

Synthesis Protocol: Iodination of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

A common method for the synthesis of 3-iodo-7-azaindoles is the electrophilic iodination of the corresponding 7-azaindole precursor.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard parameters, including a sufficient relaxation delay to ensure quantitative integration.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

Mass Spectrometry (MS):

  • Technique: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source in either positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

Infrared (IR) Spectroscopy:

  • Technique: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet containing a small amount of the compound.

  • Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general experimental workflow for characterization.

Synthesis_Pathway start Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate reagent N-Iodosuccinimide (NIS) Acetonitrile, 0°C to rt start->reagent product Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine- 5-carboxylate reagent->product

Caption: Synthetic pathway for the iodination of the 7-azaindole precursor.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Final_Data Data Analysis and Structure Confirmation

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the 1H NMR of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton nuclear magnetic resonance (1H NMR) characteristics of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide presents a predicted 1H NMR data set based on the analysis of structurally related compounds. The experimental protocols provided are representative methodologies for the synthesis and NMR analysis of this class of compounds.

Predicted 1H NMR Data

The chemical structure and proton assignments for this compound are illustrated in the diagram below. The predicted 1H NMR data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, are summarized in the following table. These predictions are based on data from analogous substituted 1H-pyrrolo[2,3-b]pyridines and iodo-substituted aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H-1)12.0 - 12.5br s-
H-27.8 - 8.0s-
H-48.5 - 8.7d~2.0
H-68.8 - 9.0d~2.0
OCH33.9 - 4.1s-

Predicted data based on analysis of structurally similar compounds.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis starting from methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

1H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a 1H NMR spectrum of the title compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)[1]

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

  • Accurately weigh approximately 5-10 mg of the purified this compound.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be averaged to obtain a good signal-to-noise ratio.[2]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants of the observed protons.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final analyzed data.

workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate reaction Iodination Reaction start->reaction reagents NIS, DMF reagents->reaction workup Aqueous Workup & Filtration reaction->workup purification Purification (Chromatography) workup->purification product Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine- 5-carboxylate purification->product sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep acquisition 1H NMR Data Acquisition (400 MHz) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing data_analysis Spectral Analysis (Shifts, Couplings, Integrals) processing->data_analysis final_data Final Data Table data_analysis->final_data

Caption: Workflow for the synthesis and 1H NMR analysis of the title compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are summarized in the table below. These predictions are derived from the known chemical shifts of 3-iodo-1H-pyrrolo[2,3-b]pyridine and the substituent effects of a methyl carboxylate group at the 5-position, as inferred from analogous indole derivatives.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~129Based on the chemical shift of C2 in 3-iodo-1H-pyrrolo[2,3-b]pyridine.
C3~55The C-I bond significantly shields this carbon, as seen in 3-iodo-1H-pyrrolo[2,3-b]pyridine[1].
C3a~128Analogous to the C3a chemical shift in 3-iodo-1H-pyrrolo[2,3-b]pyridine[1].
C4~123Expected to be slightly downfield compared to the parent due to the electron-withdrawing nature of the ester.
C5~125The position of the electron-withdrawing methyl carboxylate group.
C6~145Expected to be downfield due to the influence of the adjacent nitrogen and the ester group.
C7a~149Based on the chemical shift of C7a in 3-iodo-1H-pyrrolo[2,3-b]pyridine[1].
C=O~165Typical chemical shift for a methyl ester carbonyl carbon.
O-CH₃~52Typical chemical shift for a methyl ester methyl group.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: DMSO-d₆ (δ ≈ 39.52 ppm) or CDCl₃ (δ ≈ 77.16 ppm) can be used as the internal reference.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak.

  • Integrate the peaks if desired, although integration is not always quantitative in standard ¹³C NMR.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound.

Logical Workflow for ¹³C NMR Prediction

The diagram below outlines the logical process used to predict the ¹³C NMR chemical shifts for the target molecule.

workflow A Identify Target Molecule: This compound B Deconstruct into Core and Substituent A->B C Core: 3-iodo-1H-pyrrolo[2,3-b]pyridine (3-iodo-7-azaindole) B->C D Substituent: Methyl Carboxylate at C5 B->D E Obtain Experimental ¹³C NMR Data for the Core Structure C->E G Determine Substituent Chemical Shifts (SCS) of Methyl Carboxylate Group D->G H Apply SCS to Core Chemical Shifts E->H F Analyze ¹³C NMR Data of Analogous Substituted Indoles/Azaindoles F->G G->H I Predict ¹³C NMR Spectrum of Target Molecule H->I

Caption: Workflow for predicting the ¹³C NMR spectrum.

References

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Formation of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry. Its scaffold, 7-azaindole, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents, valued for its ability to act as a bioisostere of indole with improved pharmacological properties.[1] This guide provides a detailed examination of the synthetic pathway and the underlying reaction mechanism for the formation of this specific, functionalized 7-azaindole. The formation is a multi-step process, culminating in a highly regioselective electrophilic iodination. We will dissect the electronic factors that govern this selectivity and provide field-proven insights into the experimental execution of this critical transformation.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Scaffold: Synthesis and Significance

The 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of contemporary drug design. Its structural similarity to purine and indole allows it to interact with a wide range of biological targets, often serving as a critical hinge-binding motif in protein kinase inhibitors.[2] The nitrogen atom in the pyridine ring enhances solubility and provides an additional site for hydrogen bonding, frequently leading to superior bioavailability compared to simple indoles.[1] Consequently, this core is present in numerous approved drugs and clinical candidates for oncology and inflammatory diseases.[3][4] Functionalization at the C5 position with a methyl carboxylate group provides a versatile handle for further chemical elaboration, making the parent molecule, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a valuable synthetic intermediate.[5]

Synthetic Pathways to the Core Structure

The construction of the 7-azaindole skeleton can be achieved through various synthetic strategies. Typically, these involve the cyclization of appropriately substituted pyridine precursors to form the fused pyrrole ring.

A common conceptual pathway involves:

  • Preparation of a Substituted Pyridine: Starting with a functionalized pyridine, such as an aminopyridine derivative.

  • Cyclization: Inducing an intramolecular reaction to form the five-membered pyrrole ring. This can be achieved through variations of classical indole syntheses (e.g., Fischer, Bartoli) adapted for the pyridine system.

  • Esterification: If the cyclization yields a carboxylic acid at the C5 position, a standard esterification reaction with methanol in the presence of an acid catalyst produces the desired methyl ester.[5]

G cluster_0 Core Scaffold Synthesis Substituted\n2-Aminopyridine Substituted 2-Aminopyridine Cyclization Precursor Cyclization Precursor Substituted\n2-Aminopyridine->Cyclization Precursor Reagent Coupling 1H-pyrrolo[2,3-b]pyridine-\n5-carboxylic acid 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Cyclization Precursor->1H-pyrrolo[2,3-b]pyridine-\n5-carboxylic acid Ring Closure (e.g., Fischer Indole Synthesis variant) Methyl 1H-pyrrolo[2,3-b]pyridine-\n5-carboxylate Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate 1H-pyrrolo[2,3-b]pyridine-\n5-carboxylic acid->Methyl 1H-pyrrolo[2,3-b]pyridine-\n5-carboxylate Esterification (MeOH, H+)

References

The Discovery of 3-Iodo-7-Azaindole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Kinase Inhibition

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the hinge-binding motif of ATP in various kinases.[1][2] Among its many variations, 3-iodo-7-azaindole derivatives have garnered significant attention as versatile intermediates and potent inhibitors of key signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the discovery of 3-iodo-7-azaindole derivatives, detailing their synthesis, biological evaluation, and mechanism of action, with a focus on their role as kinase inhibitors.

Synthetic Strategies for 3-Iodo-7-Azaindole Derivatives

The synthesis of 3-iodo-7-azaindole derivatives often begins with the iodination of the 7-azaindole core, followed by functionalization at the 3-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are pivotal in introducing a diverse range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.[3][4][5]

General Synthesis of the 3-Iodo-7-Azaindole Core

A common route to the 3-iodo-7-azaindole core involves the direct iodination of 7-azaindole using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo-7-azaindole scaffold serves as an excellent starting point for introducing molecular diversity through well-established cross-coupling methodologies.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between the 3-iodo-7-azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives [3][6][7]

  • Materials:

    • 3-Iodo-7-azaindole derivative (1.0 equiv)

    • Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add the 3-iodo-7-azaindole derivative, the boronic acid/ester, and the base.

    • Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Under the inert atmosphere, add the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-7-azaindole derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-iodo-7-azaindole and a terminal alkyne, providing access to a different chemical space. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][8][9]

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Iodo-7-Azaindole Derivatives [4][8][9]

  • Materials:

    • 3-Iodo-7-azaindole derivative (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., DMF, THF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the 3-iodo-7-azaindole derivative, the palladium catalyst, and CuI.

    • Add the solvent and the base, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or elevated temperature (depending on the substrate reactivity) until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 3-alkynyl-7-azaindole derivative.

Start 3-Iodo-7-Azaindole Scaffold Suzuki Suzuki-Miyaura Coupling Start->Suzuki  Aryl/Heteroaryl  Boronic Acid/Ester  Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira  Terminal Alkyne  Pd Catalyst, Cu(I), Base Aryl_Deriv 3-Aryl/Heteroaryl- 7-Azaindole Derivatives Suzuki->Aryl_Deriv Alkynyl_Deriv 3-Alkynyl- 7-Azaindole Derivatives Sonogashira->Alkynyl_Deriv

Synthetic pathways for 3-iodo-7-azaindole derivatives.

Biological Activity and Therapeutic Targets

3-Iodo-7-azaindole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1][2][10]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary focus of research on 7-azaindole derivatives has been their ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][11][12] This pathway plays a central role in cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[1][12] By targeting key kinases within this cascade, such as PI3K, Akt, and mTOR, 3-iodo-7-azaindole derivatives can effectively suppress tumor growth and induce apoptosis.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 3-Iodo-7-Azaindole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Biological Data

The potency of 3-iodo-7-azaindole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following tables summarize the IC₅₀ values for a selection of 7-azaindole derivatives against various kinases.

Table 1: Inhibitory Activity of 3-Substituted 7-Azaindole Derivatives against PI3K Isoforms [1][13]

Compound IDR Group at C3PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
1 Phenyl1502508035
2 4-Fluorophenyl1202107530
3 3-Pyridyl851505015
4 2-Thienyl20030011045

Table 2: Inhibitory Activity of 3,5-Disubstituted 7-Azaindole Derivatives against Various Kinases [2][14]

Compound IDR¹ Group at C3R² Group at C5Aurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)ALK IC₅₀ (µM)
5 1-Methyl-1H-imidazol-2-ylPhenyl>105.20.8
6 1-Benzyl-1H-imidazol-2-ylPhenyl8.53.10.5
7 1-Methyl-1H-pyrazol-4-yl4-Chlorophenyl6.20.511.2

Experimental Workflow for Discovery and Evaluation

The discovery and development of novel 3-iodo-7-azaindole derivatives as kinase inhibitors follow a structured workflow, from initial synthesis and screening to in-depth biological characterization.

Synthesis Synthesis of 3-Iodo-7-Azaindole Derivative Library HTS High-Throughput Screening (Biochemical Kinase Assays) Synthesis->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Cell_Assays Cell-Based Assays (Target Engagement, Proliferation) Hit_ID->Cell_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Assays->SAR SAR->Synthesis Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Workflow for kinase inhibitor discovery.
Key Experimental Protocols

  • Principle: To identify initial hits, a library of synthesized 3-iodo-7-azaindole derivatives is screened against a panel of kinases. The assay measures the ability of each compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using fluorescence- or luminescence-based methods that detect the amount of ATP consumed or ADP produced.

  • General Procedure:

    • Kinase, substrate, and ATP are added to the wells of a microtiter plate.

    • The test compound (from the 3-iodo-7-azaindole library) is added at a fixed concentration.

    • The reaction is incubated to allow for phosphorylation.

    • A detection reagent is added to measure the extent of the kinase reaction (e.g., by quantifying remaining ATP).

    • A decrease in signal compared to a control (no inhibitor) indicates kinase inhibition.

  • Principle: To assess the anti-proliferative effects of the hit compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • General Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with various concentrations of the 3-iodo-7-azaindole derivative.

    • After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.

    • Viable cells with active metabolism convert MTT into a purple formazan product.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader, and the IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated.

Conclusion

3-Iodo-7-azaindole derivatives represent a promising class of compounds in the field of drug discovery, particularly as kinase inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions allows for the synthesis of diverse libraries of these compounds, facilitating thorough SAR exploration. Their demonstrated ability to potently inhibit key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. The systematic workflow from synthesis to in vivo evaluation provides a robust framework for the identification and optimization of novel preclinical candidates based on this versatile scaffold. Further research into the development of these derivatives is warranted to unlock their full potential in the treatment of cancer and other diseases driven by aberrant kinase activity.

References

The Chemical Reactivity of 3-Iodopyrrolopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of substituents onto this core structure is crucial for modulating its biological activity and physical properties. Among the various functionalized pyrrolopyridines, 3-iodo derivatives serve as versatile building blocks for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. This technical guide provides a comprehensive overview of the chemical reactivity of 3-iodopyrrolopyridines, with a focus on providing structured data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

Overview of Reactivity

The primary mode of reactivity for 3-iodopyrrolopyridines involves the palladium-catalyzed cross-coupling of the carbon-iodine bond. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. The most commonly employed transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Additionally, palladium-catalyzed cyanation and metal-halogen exchange reactions offer further avenues for functionalization.

The specific reactivity and optimal reaction conditions can vary depending on the isomer of the pyrrolopyridine core (e.g., pyrrolo[2,3-b]pyridine, also known as 7-azaindole). The electronic properties of the pyridine ring and the position of the nitrogen atom influence the susceptibility of the 3-iodo position to oxidative addition to the palladium catalyst.

Reactivity_Overview cluster_Cross_Coupling Palladium-Catalyzed Cross-Coupling 3-Iodopyrrolopyridine 3-Iodopyrrolopyridine Suzuki-Miyaura Suzuki-Miyaura 3-Iodopyrrolopyridine->Suzuki-Miyaura Ar-B(OR)2 Sonogashira Sonogashira 3-Iodopyrrolopyridine->Sonogashira Terminal Alkyne Heck Heck 3-Iodopyrrolopyridine->Heck Alkene Buchwald-Hartwig Buchwald-Hartwig 3-Iodopyrrolopyridine->Buchwald-Hartwig Amine/Amide Cyanation Cyanation 3-Iodopyrrolopyridine->Cyanation CN Source Metal-Halogen Exchange Metal-Halogen Exchange 3-Iodopyrrolopyridine->Metal-Halogen Exchange Organolithium

Caption: General reactivity pathways of 3-iodopyrrolopyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of 3-iodopyrrolopyridine functionalization. These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the 3-position of the pyrrolopyridine and a variety of organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents.

Table 1: Suzuki-Miyaura Coupling of 3-Iodopyrrolopyridines - Representative Conditions and Yields

EntryPyrrolopyridine IsomerBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001285
21-SEM-pyrrolo[2,3-b]pyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Toluene/H₂O90292
31H-pyrrolo[3,2-c]pyridine3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF801678
41-Boc-pyrrolo[2,3-b]pyridinePyridine-3-boronic acidPd(OAc)₂ (10)SPhos (20)K₃PO₄1,4-Dioxane110465

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the 3-iodopyrrolopyridine (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent system.

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine 3-iodopyrrolopyridine, boronic acid, and base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction enables the coupling of 3-iodopyrrolopyridines with terminal alkynes, providing a direct route to 3-alkynylpyrrolopyridines. These products are valuable intermediates for further transformations or as final products with interesting electronic and biological properties.

Table 2: Sonogashira Coupling of 3-Iodopyrrolopyridines - Representative Conditions and Yields

EntryPyrrolopyridine IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11H-pyrrolo[2,3-b]pyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF60688
21-TIPS-pyrrolo[2,3-b]pyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHFRT1295
31H-pyrrolo[3,2-b]pyridine1-HexynePd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Acetonitrile80875
41H-pyrrolo[2,3-c]pyridinePropargyl alcoholPd(dppf)Cl₂ (4)CuI (8)K₂CO₃Dioxane90582

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the 3-iodopyrrolopyridine (1.0 equiv) in the specified solvent, add the terminal alkyne (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the copper(I) co-catalyst under an inert atmosphere.

  • The reaction mixture is stirred at the indicated temperature for the specified duration.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of 3-iodopyrrolopyridines with alkenes, leading to the formation of 3-vinylpyrrolopyridines. This reaction is a powerful tool for the synthesis of complex olefinic structures.

Table 3: Heck Reaction of 3-Iodopyrrolopyridines - Representative Conditions and Yields

EntryPyrrolopyridine IsomerAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11H-pyrrolo[2,3-b]pyridineStyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002475
21-Boc-pyrrolo[2,3-b]pyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201885
31H-pyrrolo[3,2-c]pyridineAcrylonitrilePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMeDioxane1101268

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, the 3-iodopyrrolopyridine (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst, the ligand (if necessary), and the base are combined in the specified solvent.

  • The tube is sealed, and the mixture is heated to the indicated temperature for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between the 3-position of the pyrrolopyridine and a wide range of primary and secondary amines, as well as amides. This reaction is of great importance in the synthesis of pharmacologically active compounds.

Table 4: Buchwald-Hartwig Amination of 3-Iodopyrrolopyridines - Representative Conditions and Yields

EntryPyrrolopyridine IsomerAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11H-pyrrolo[2,3-b]pyridineMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001692
21-SEM-pyrrolo[2,3-b]pyridineAnilinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane110885
31H-pyrrolo[3,2-b]pyridineBenzamidePd(OAc)₂ (10)Xantphos (20)K₃PO₄Toluene1202465
41H-pyrrolo[2,3-c]pyridinePiperidinePdCl₂(dppf) (5)-K₂CO₃DMF901278

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • An oven-dried Schlenk tube is charged with the 3-iodopyrrolopyridine (1.0 equiv), the palladium catalyst, the ligand, and the base.

  • The tube is evacuated and backfilled with an inert gas.

  • The amine or amide (1.1-1.5 equiv) and the anhydrous solvent are added via syringe.

  • The reaction mixture is heated to the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)L-I OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) PdII->Transmetal R'-M MigInsert Migratory Insertion (Heck) PdII->MigInsert Alkene RedElim Reductive Elimination Transmetal->RedElim MigInsert->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Other Functionalization Reactions

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 3-position can be achieved through palladium-catalyzed cyanation. The resulting 3-cyanopyrrolopyridines are versatile intermediates that can be converted into various functional groups, such as carboxylic acids, amides, and tetrazoles.

Table 5: Palladium-Catalyzed Cyanation of 3-Iodopyrrolopyridines

EntryPyrrolopyridine IsomerCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
11H-pyrrolo[2,3-b]pyridineZn(CN)₂Pd(PPh₃)₄ (10)--DMF1201270
21-Boc-pyrrolo[2,3-b]pyridineK₄[Fe(CN)₆]Pd(OAc)₂ (5)dppf (10)-DMA1402465
Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents such as n-butyllithium or t-butyllithium, can be used to generate a 3-lithiopyrrolopyridine intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. This method is particularly useful for introducing functional groups that are not readily accessible through cross-coupling reactions. The reaction is typically performed at low temperatures to avoid side reactions.

Experimental Protocol: General Procedure for Metal-Halogen Exchange

  • A solution of the 3-iodopyrrolopyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere.

  • An organolithium reagent (1.0-1.2 equiv) is added dropwise, and the mixture is stirred at -78 °C for a short period (e.g., 15-60 minutes).

  • The desired electrophile is then added to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by chromatography.

Conclusion

3-Iodopyrrolopyridines are highly valuable and versatile intermediates in organic synthesis. Their reactivity is dominated by a rich portfolio of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as cyanation. Furthermore, metal-halogen exchange provides a complementary method for functionalization. The choice of reaction conditions, particularly the catalyst system and base, is crucial for achieving optimal results and can be tailored to the specific pyrrolopyridine isomer and coupling partner. This guide provides a foundational understanding and practical protocols to assist researchers in the strategic design and execution of synthetic routes involving these important building blocks.

In-Depth Technical Guide: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 944937-30-8

Synonyms: Methyl 3-iodo-7-azaindole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines its chemical properties, a detailed synthetic protocol, and its potential applications based on the biological activities of the 7-azaindole scaffold.

Chemical Properties and Data

This compound is a halogenated derivative of the 7-azaindole core. The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
CAS Number 944937-30-8[2]
Molecular Formula C₉H₇IN₂O₂[2]
Molecular Weight 302.07 g/mol [2]
Appearance White to light yellow or light orange powder/crystal
Purity ≥98%[2]
Storage 4°C[2]
SMILES O=C(OC)C1=CN=C(NC=C2I)C2=C1[2]
Topological Polar Surface Area (TPSA) 54.98 Ų[2]
logP 1.9541[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of related 7-azaindole derivatives. The general strategy involves the iodination of a 7-azaindole precursor.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous iodination reactions of 7-azaindole scaffolds.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in anhydrous acetonitrile, add N-Iodosuccinimide (NIS) in a 1:1 molar ratio.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start with Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Reaction React with N-Iodosuccinimide (NIS) in Acetonitrile Start->Reaction Quench Quench with aq. Na2S2O3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Potential Biological Applications and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of indole.[1] Derivatives of this core are known to exhibit a wide range of biological activities, primarily as inhibitors of various protein kinases.

Kinase Inhibition

The 7-azaindole nucleus is a key pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.

  • Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of SGK-1, a kinase involved in cell survival, proliferation, and ion channel regulation.[3] Inhibition of SGK-1 is a potential therapeutic strategy for various diseases, including hypertension, diabetic nephropathy, and cancer.

  • Janus Kinase (JAK) Inhibition: The 7-azaindole scaffold is also present in inhibitors of Janus kinases, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.

Hypothesized Signaling Pathway Involvement:

Signaling_Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_SGK1 SGK-1 Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression Transcription Regulation Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK-1 PDK1->SGK1 Activation Downstream_Targets Downstream Targets (Cell Survival, Ion Transport) SGK1->Downstream_Targets Compound This compound (or its derivatives) Compound->JAK Potential Inhibition Compound->SGK1 Potential Inhibition

Caption: Potential signaling pathways targeted by 7-azaindole derivatives.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound and its derivatives, standard in vitro assays can be employed.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of the compound against a target kinase.

Materials:

  • Purified target kinase (e.g., SGK-1, JAK3)

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • ATP solution (containing a radioactive or fluorescent label)

  • 96-well plates

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the purified kinase, its specific substrate, and the diluted test compound or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction and measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow Start Prepare serial dilutions of the compound Reaction_Setup Add Kinase, Substrate, and Compound to plate Start->Reaction_Setup Initiation Initiate reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its 7-azaindole core is a well-established pharmacophore in kinase inhibitors, suggesting that derivatives of this compound could be potent modulators of signaling pathways implicated in various diseases. The presence of the iodo group at the 3-position allows for extensive structure-activity relationship (SAR) studies through diverse chemical modifications, making it an attractive starting point for drug discovery programs targeting kinases and other enzymes. Further research is warranted to fully elucidate the biological targets and therapeutic potential of compounds derived from this scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a member of the 7-azaindole class of heterocyclic compounds. Due to the limited availability of specific experimental solubility data for this particular derivative, this document focuses on its known chemical properties and provides general context based on the broader family of azaindole derivatives. Furthermore, this guide outlines standardized experimental protocols for the determination of solubility and presents a representative signaling pathway to illustrate the potential biological relevance of 7-azaindole derivatives in drug discovery.

Introduction to this compound

This compound belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The fusion of a pyridine and a pyrrole ring creates a scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and target binding.[1] The iodo- and methyl carboxylate- substitutions on the 7-azaindole core significantly influence its electronic properties and potential as a therapeutic agent. Azaindole derivatives have been extensively investigated as kinase inhibitors, demonstrating their potential in the development of targeted cancer therapies.[2] Notably, the introduction of a nitrogen atom into the indole ring to form an azaindole can enhance solubility.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂ChemScene[3]
Molecular Weight 302.07 g/mol ChemScene[3]
CAS Number 944937-30-8ChemScene[3]
Calculated LogP 1.9541ChemScene[3]
Topological Polar Surface Area (TPSA) 54.98 ŲChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Rotatable Bonds 1ChemScene[3]

General Solubility of Azaindole Derivatives

Azaindole derivatives often exhibit improved physicochemical properties compared to their indole analogues. Studies have shown that the strategic placement of the nitrogen atom in the indole ring can lead to a significant enhancement in aqueous solubility. This is a desirable characteristic in drug discovery as it can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is a critical step in the drug discovery and development process. The following are detailed methodologies for key experiments to determine both kinetic and thermodynamic solubility.

Kinetic Solubility Assay by Turbidimetry

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates out of solution, causing turbidity, is determined.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: The plate is shaken for a period of time (e.g., 1-2 hours) at a controlled temperature. The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[4]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a period of time until the concentration of the dissolved compound in the solvent reaches a constant value.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvents).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Potential Signaling Pathway Involvement

Given that azaindole derivatives are frequently investigated as kinase inhibitors, a representative signaling pathway diagram is provided below to illustrate their potential mechanism of action in a cancer context.

G Representative Kinase Inhibitor Signaling Pathway cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PI3K/AKT/mTOR Pathway cluster_3 Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Azaindole Inhibitor Azaindole Inhibitor Azaindole Inhibitor->RAF Azaindole Inhibitor->PI3K

Caption: Potential mechanism of an azaindole-based kinase inhibitor.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a research compound like this compound is depicted in the following workflow diagram.

G Solubility Determination Workflow Compound Synthesis and Purification Compound Synthesis and Purification Physicochemical Characterization Physicochemical Characterization Compound Synthesis and Purification->Physicochemical Characterization Kinetic Solubility Assay Kinetic Solubility Assay Physicochemical Characterization->Kinetic Solubility Assay Data Analysis and Reporting Data Analysis and Reporting Kinetic Solubility Assay->Data Analysis and Reporting Thermodynamic Solubility Assay Thermodynamic Solubility Assay Thermodynamic Solubility Assay->Data Analysis and Reporting Data Analysis and Reporting->Thermodynamic Solubility Assay If further characterization is needed Formulation Development Formulation Development Data Analysis and Reporting->Formulation Development

Caption: A typical workflow for assessing compound solubility.

References

Stability and Storage of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This an intermediate compound used in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2] Understanding its stability profile is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in further chemical reactions and drug discovery workflows.

Core Compound Properties and Inferred Stability

This compound possesses a 7-azaindole core structure, which is a common scaffold in medicinal chemistry.[2] The molecule's stability is influenced by the reactivity of its functional groups: the iodo substituent at the 3-position, the methyl ester at the 5-position, and the pyrrolo[2,3-b]pyridine ring system itself.

The C-I bond on the pyrrole ring is susceptible to cleavage, particularly under conditions that promote reductive dehalogenation or in the presence of certain metals. This iodo-group is often intentionally used as a handle for further functionalization through cross-coupling reactions.[3] The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[4] The pyrrole ring itself can be susceptible to oxidation.

Recommended Storage Conditions

Based on the chemical nature of the compound and general laboratory best practices for halogenated heterocyclic compounds, the following storage conditions are recommended to minimize degradation.[5][6]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions. While some suppliers suggest room temperature, refrigeration is a safer precaution for long-term storage.
Light Protect from light (Amber vial)The pyrrolo[2,3-b]pyridine core and the C-I bond may be susceptible to photolytic cleavage.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation of the electron-rich pyrrole ring.
Moisture Store in a desiccated environmentPrevents hydrolysis of the methyl ester.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

This compound This compound Hydrolysis Product 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid This compound->Hydrolysis Product H+ or OH- (Moisture) De-iodinated Product Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate This compound->De-iodinated Product Reduction / Light Oxidized Products Various Oxidized Species This compound->Oxidized Products Oxidation (Air/Peroxides)

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9] The following are detailed protocols for conducting such studies on this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the stress studies.

Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

Forced Degradation Conditions

The following conditions are recommended for forced degradation studies. The extent of degradation should be targeted to be in the range of 5-20%.[9]

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
Thermal Degradation Expose the solid compound to dry heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 1, 3, 7 days). Also, reflux the stock solution at 60 °C for several hours.
Photostability Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.
Data Presentation

The results of the forced degradation studies should be presented in a clear, tabular format.

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 h85.214.82
0.1 M NaOH4 h78.521.51
3% H₂O₂24 h92.17.93
Thermal (80 °C)7 days98.51.51
Photolytic1.2 million lux h95.34.72

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow and Signaling Pathway Context

The stability of this compound is critical in the context of its use in multi-step syntheses, particularly for the development of kinase inhibitors. The following diagram illustrates a typical workflow.

cluster_0 Synthesis and Purification cluster_1 Stability Assessment cluster_2 Downstream Application Synthesis Synthesis Purification Purification Synthesis->Purification Forced Degradation Forced Degradation Purification->Forced Degradation Analytical Method Development Analytical Method Development Forced Degradation->Analytical Method Development Long-term Stability Study Long-term Stability Study Analytical Method Development->Long-term Stability Study Cross-Coupling Reaction Cross-Coupling Reaction Long-term Stability Study->Cross-Coupling Reaction Final Compound Synthesis Final Compound Synthesis Cross-Coupling Reaction->Final Compound Synthesis Biological Screening Biological Screening Final Compound Synthesis->Biological Screening

Figure 2. Experimental workflow from synthesis to biological screening.

Derivatives of the 7-azaindole scaffold are known to be potent inhibitors of various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a major strategy in cancer therapy.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->Receptor Tyrosine Kinase (RTK)

Figure 3. Generic kinase signaling pathway inhibited by 7-azaindole derivatives.

Conclusion

While specific, publicly available stability data for this compound is limited, this guide provides a robust framework for its handling, storage, and stability assessment based on its chemical structure and the behavior of related compounds. Adherence to the recommended storage conditions is crucial for maintaining the compound's integrity. The provided experimental protocols for forced degradation studies offer a systematic approach to characterizing its stability profile, which is a critical step in its application for research and drug development.

References

In-Depth Technical Guide: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological activity of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 944937-30-8). The information is compiled from available safety data sheets and scientific literature to assist researchers and drug development professionals in its safe and effective use.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₉H₇IN₂O₂ and a molecular weight of 302.07 g/mol . While detailed experimental data on its physical properties are limited, its structure suggests it is likely a solid at room temperature.

PropertyValue
CAS Number 944937-30-8
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is classified as having acute oral toxicity and may cause skin sensitization.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Sensitization 1H317: May cause an allergic skin reaction

A specific oral LD50 value for this compound is not publicly available.

Precautionary Measures and First Aid

Prevention:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Contaminated work clothing should not be allowed out of the workplace.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Handling and Storage
  • Handling: Use only in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Keep container tightly closed. Store in a cool, dry place.

Experimental Protocols

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pyrrolopyridine_Core Pyrrolopyridine Precursor Iodination Iodination at C3 Pyrrolopyridine_Core->Iodination e.g., NIS, I₂ Esterification Esterification at C5 Iodination->Esterification e.g., MeOH, Acid Catalyst Purification Purification Esterification->Purification Chromatography Final_Product This compound Purification->Final_Product

A generalized synthetic workflow for the target compound.

Potential Biological Activity and Signaling Pathway

While specific studies on the biological activity of this compound are limited, the 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several known kinase inhibitors. In particular, derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent inhibitors of Janus kinases (JAKs), specifically JAK3.[1] This suggests that the title compound may also function as a JAK inhibitor, potentially modulating the JAK-STAT signaling pathway.

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[2][3] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[2][3] Inhibition of this pathway is a therapeutic strategy for various autoimmune diseases and cancers.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Gene Target Gene Transcription pSTAT->Gene Translocation Target_Compound This compound Target_Compound->JAK Inhibition

Potential inhibition of the JAK-STAT signaling pathway.

References

Commercial Availability of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, securing a reliable supply of key chemical intermediates is a critical step in the discovery pipeline. Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 944937-30-8), a heterocyclic building block, is instrumental in the synthesis of various kinase inhibitors. This guide provides an overview of its commercial suppliers, a detailed experimental protocol for a related analogue, and a visualization of a common synthetic pathway.

Commercial Suppliers

The following table summarizes the commercial availability of this compound from various suppliers. Researchers are advised to verify the information with the suppliers directly, as availability and specifications may change.

SupplierProduct CodePurityMolecular FormulaMolecular WeightNotes
BLDpharm BD87446-C₉H₇IN₂O₂302.07ISO9001, ISO14001, ISO45001 Certified.[1]
ChemScene CS-0004624≥98%C₉H₇IN₂O₂302.07Storage at 4°C is recommended.[2]
SJZ Chem-Pharm ----Currently listed as not available for sale.[3]

The Role in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been investigated as potent inhibitors of several protein kinases, which are crucial targets in oncology and immunology. For instance, compounds derived from this scaffold have shown significant activity as Janus kinase (JAK) inhibitors, which are involved in inflammatory and immune responses.[4] The introduction of an iodo group at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5] These derivatives have been explored for the treatment of various diseases, including transplant rejection and cancer.[4][5]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the provided search results, a representative procedure for the synthesis of a related 1H-pyrrolo[2,3-b]pyridine derivative is detailed below. This protocol, adapted from the synthesis of precursors for c-Met inhibitors, illustrates the general methodology used for this class of compounds.[5]

Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative

This procedure describes a common cross-coupling reaction to functionalize the pyrrolo-pyridine core, a key step in the elaboration of molecules like this compound.

Reaction: Suzuki Coupling for C-C Bond Formation

  • Materials and Reagents:

    • 3-Iodo-1H-pyrrolo[2,3-b]pyridine derivative (1 equivalent)

    • Aryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., a mixture of Dioxane and Water, 4:1)

  • Procedure:

    • To a reaction vessel, add the 3-iodo-1H-pyrrolo[2,3-b]pyridine derivative, aryl boronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture to the vessel.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for the functionalization of a 3-iodo-1H-pyrrolo[2,3-b]pyridine core, a common strategy in the development of kinase inhibitors.

G Generalized Synthetic Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives A Starting Material (e.g., 3-Iodo-1H-pyrrolo[2,3-b]pyridine core) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Boronic Acid/Ester, Alkyne, or Amine Pd Catalyst, Base C Functionalized Intermediate B->C D Further Derivatization (e.g., Saponification, Amidation) C->D LiOH or NaOH (Saponification) Amine, Coupling Agent (Amidation) E Final Biologically Active Compound D->E

Caption: Synthetic pathway for functionalizing the 1H-pyrrolo[2,3-b]pyridine scaffold.

References

Methodological & Application

Suzuki coupling protocol for methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate for Pharmaceutical Research

Introduction: The Strategic Importance of 7-Azaindole Scaffolds

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structural motif is a cornerstone in a multitude of biologically active molecules and approved therapeutics, valued for its ability to form key hydrogen bonding interactions with biological targets.[1][2] The functionalization of this core is therefore a critical task for medicinal chemists aiming to develop novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile tools for creating carbon-carbon bonds, a transformation essential for assembling complex molecular architectures from readily available building blocks.[3][4][5] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[3][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, highly functionalized substrate: This compound . We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer field-proven insights to ensure successful implementation and optimization.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7][8]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step is often rate-determining and results in a Palladium(II) intermediate.[3]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex (boronate).[7][9][10] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic fragments on the Palladium(II) center are coupled, forming the new C-C bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Lu2082-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OH)u2083]u207B PdII_Biorganyl Ar-Pd(II)Lu2082-R Transmetalation->PdII_Biorganyl RedElim Reductive Elimination PdII_Biorganyl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product Substrates Ar-X + R-B(OH)u2082 Base + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki Coupling of this compound

This protocol provides a reliable starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) if using a simple Pd source (4-10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane or DMF, and Water (typically in a 4:1 to 5:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Septa, needles, and syringes

  • Rotary evaporator

  • Glassware for workup (separatory funnel, flasks)

  • Flash chromatography system

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the selected boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This step is critical to prevent catalyst oxidation.[2][11]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The concentration should typically be around 0.1 M with respect to the starting iodo-azaindole.

  • Catalyst Addition: In a single portion, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas. If using a palladium source and a separate ligand, they can be added at this stage.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Experimental_Workflow Experimental Workflow A 1. Combine Reactants (Azaindole, Boronic Acid, Base) B 2. Create Inert Atmosphere (Purge with Ar or Nu2082) A->B C 3. Add Degassed Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Workup (Quench, Extract, Dry) F->G Reaction Complete H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: A flowchart outlining the key steps of the experimental protocol.

Quantitative Data Summary

The following table provides a representative summary of reaction parameters for this protocol.

ParameterRecommended ValueRationale & Notes
Substrate This compoundThe C-I bond is highly reactive towards oxidative addition.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and account for potential protodeboronation.[12]
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ + SPhos2 - 5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane / H₂O (4:1)A polar aprotic solvent mixed with water ensures solubility of both organic reactants and the inorganic base.[8][13]
Temperature 80 - 110 °CElevated temperatures are typically required to achieve a reasonable reaction rate.
Typical Yield 60 - 95%Yields are substrate-dependent and may vary based on the electronic and steric properties of the boronic acid.

Field-Proven Insights & Troubleshooting

  • The Role of the Ligand: For heteroaromatic substrates like 7-azaindoles, the choice of phosphine ligand is critical. While general-purpose ligands like triphenylphosphine (PPh₃) may work, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) often provide superior results, leading to higher yields and faster reaction times, especially with less reactive coupling partners.[14]

  • Dealing with a Free N-H: The 7-azaindole scaffold contains a pyrrolic N-H proton. While this group is acidic, many Suzuki couplings proceed efficiently without the need for N-protection.[15] If catalyst inhibition or side reactions are suspected, protection of the nitrogen (e.g., with a BOC or SEM group) can be explored, though this adds extra steps to the synthesis.

  • Protodeboronation Side Reaction: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more prevalent with electron-rich heteroaryl boronic acids.[12] To mitigate this, one can use boronate esters (e.g., pinacol esters), which are often more stable, or carefully control the reaction temperature and time.[12][16]

  • Failed or Sluggish Reactions: If a reaction fails or proceeds slowly, consider the following:

    • Catalyst Deactivation: Ensure the reaction was set up under a strictly inert atmosphere.

    • Base Strength: A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation with electron-poor or sterically hindered boronic acids.[17]

    • Temperature: Increasing the temperature may accelerate a sluggish reaction, but be mindful of potential decomposition of sensitive substrates.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of diverse 3-aryl-7-azaindole derivatives. A thorough understanding of the reaction mechanism, careful selection of the catalyst, ligand, and base, and adherence to meticulous experimental technique are the keys to success. The protocol and insights provided herein offer a solid foundation for researchers to generate extensive libraries of novel compounds, accelerating the engine of drug discovery and the development of next-generation therapeutics.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Iodo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, serving as a key structural component in numerous biologically active compounds, including kinase inhibitors. The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is crucial for the development of new therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines, offering significant advantages over traditional methods due to its broad substrate scope and tolerance of various functional groups.[1][2]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-iodo-7-azaindoles, a key intermediate for the synthesis of 3-amino-7-azaindole derivatives. While specific literature examples for the Buchwald-Hartwig amination of 3-iodo-7-azaindole are limited, this document outlines detailed protocols adapted from established procedures for other halo-7-azaindoles, particularly 4-chloro-, 5-bromo-, and 6-chloro-7-azaindoles.[3] The provided conditions serve as a robust starting point for the successful amination of the 3-iodo-7-azaindole core with a variety of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (3-iodo-7-azaindole) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Experimental Protocols

The following protocols are adapted from established procedures for the Buchwald-Hartwig amination of other halo-7-azaindoles and are expected to be effective for 3-iodo-7-azaindole.[3] Optimization of reaction conditions may be necessary for specific substrates.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are recommended.

  • The choice of ligand is crucial and often depends on the nature of the amine (primary, secondary, hindered).

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from the successful amination of 4-chloro-7-azaindole with secondary amines.[3]

Materials:

  • 3-Iodo-7-azaindole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-7-azaindole, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (or dioxane) via syringe.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Amine (e.g., Aniline)

This protocol is adapted from procedures for the coupling of primary amines with halo-7-azaindoles, which often benefit from the use of specific ligands like BrettPhos.[3]

Materials:

  • 3-Iodo-7-azaindole (1.0 equiv)

  • Aniline (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, as a 1 M solution in THF)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-7-azaindole and the BrettPhos Pd G3 precatalyst.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous THF via syringe.

  • Add aniline via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture in a preheated oil bath at 70-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-7-azaindoles, which can be used as a reference for optimizing the reaction with 3-iodo-7-azaindole.

Table 1: Buchwald-Hartwig Amination of Halo-7-Azaindoles with Secondary Amines [3]

EntryHalo-7-AzaindoleAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001895
25-BromoN-MethylpiperazinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001892
36-ChloroPyrrolidinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001888

Table 2: Buchwald-Hartwig Amination of Halo-7-Azaindoles with Primary Amines [3]

EntryHalo-7-AzaindoleAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloron-HexylamineBrettPhos Pd G3 (2)LiHMDS (2.0)THF701885
25-BromoAnilineBrettPhos Pd G3 (2)LiHMDS (2.0)THF701878
36-ChloroBenzylamineBrettPhos Pd G3 (2)LiHMDS (2.0)THF701881

Mandatory Visualizations

Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex + R-NH₂ AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - HX + Base AmidoComplex->Pd0 Reductive Elimination Product R-NH-Ar AmidoComplex->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 3-Iodo-7-azaindole, Pd Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Amine Add Amine Solvent->Amine Heat Heat to Reaction Temperature Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

References

Application Notes and Protocols: Sonogashira Reaction of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and functional organic materials. For drug development professionals, the Sonogashira coupling provides a robust method for the late-stage functionalization of heterocyclic scaffolds, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The functionalization of the 3-position of the 7-azaindole core is a common strategy for modulating biological activity. This document provides detailed protocols and application notes for the Sonogashira reaction of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Reaction Principle

The Sonogashira reaction of this compound involves the coupling of the C-3 iodo-substituted 7-azaindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the desired 3-alkynyl-7-azaindole product.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Catalyst and Co-catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) followed by the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of 3-iodo-7-azaindole derivatives and related heterocyclic compounds, providing a reference for reaction optimization.

Table 1: Sonogashira Coupling of 3-Iodo-7-azaindole Derivatives

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-pyrrolo[2,3-b]pyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6085[2]
1-Boc-3-iodo-7-azaindole4-TolylacetyleneSiliaCat DPP-Pd-DMF60High[3]
3-Iodo-1H-pyrrolo[2,3-b]pyridine(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHFRT92[4]
3-Iodo-1H-pyrrolo[2,3-b]pyridine1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF5088[2]

Table 2: Sonogashira Coupling of Other Iodo-Heterocycles

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-indazolePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF8095[5]
2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N-RT98[6]
3-Iodo-6-methyl-1H-indolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT90[7]
1-Ethyl-4-iodo-5-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF50-80-[8]

Visualizations

Sonogashira Reaction Catalytic Cycle

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-I      L₂ Pd0->PdII_complex Ar-I ArylIodide Ar-I OxAdd Oxidative Addition PdII_alkynyl Ar-Pd(II)-C≡C-R         L₂ PdII_complex->PdII_alkynyl R-C≡C-Cu CuI CuI Cu_Acetylide R-C≡C-Cu Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuI, Base Base Base Transmetalation Transmetalation PdII_alkynyl->Pd0 Product Ar-C≡C-R PdII_alkynyl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup 1. Reaction Setup: - Add 3-iodo-7-azaindole ester,  Pd catalyst, and CuI to a dry flask. start->setup inert 2. Create Inert Atmosphere: - Purge the flask with Ar or N₂. setup->inert reagents 3. Add Reagents: - Inject anhydrous solvent, base,  and terminal alkyne. inert->reagents reaction 4. Reaction: - Stir at specified temperature. - Monitor by TLC. reagents->reaction workup 5. Work-up: - Cool, dilute, and filter. - Wash with water and brine. reaction->workup purification 6. Purification: - Dry, concentrate, and purify  by column chromatography. workup->purification product Final Product: 3-Alkynyl-7-azaindole Ester purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Note: Synthesis of Novel JAK Inhibitor Scaffolds via Suzuki-Miyaura Coupling of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that drive immune and inflammatory responses.[1][2] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases like rheumatoid arthritis.[1][3] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is recognized as a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[4][5] This document provides a detailed protocol for the synthesis of novel JAK inhibitor precursors using methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a versatile starting material. The core transformation detailed is a Suzuki-Miyaura cross-coupling reaction to install diverse aryl or heteroaryl groups at the C3 position, a common strategy in the development of potent and selective JAK inhibitors.[4]

Overview of the JAK/STAT Signaling Pathway

Janus kinases are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. Inhibition of JAKs blocks this cascade, thereby exerting an immunomodulatory effect.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-b]pyridine derivative) JAK_Inhibitor->JAK Inhibition

Figure 1. The JAK/STAT Signaling Pathway and Point of Inhibition.

Synthetic Strategy and Workflow

The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for creating C-C bonds between the C3 position of the 7-azaindole core and various (hetero)aryl boronic acids or esters.[6][7] Subsequent hydrolysis of the C5-methyl ester to a carboxylic acid, followed by amide coupling, allows for further structural diversification to optimize biological activity and pharmacokinetic properties.

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Step1 Intermediate1 Methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate1->Step2 Intermediate2 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, EDCI) Intermediate2->Step3 Amine Amine (R'-NH2) Amine->Step3 FinalProduct Final JAK Inhibitor Scaffold (3-Aryl-N-R'-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) Step3->FinalProduct

Figure 2. General Synthetic Workflow for JAK Inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05 eq.) to the vessel.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.[8]

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX R-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArX R-X (Iodo-Azaindole) ArX->ArPdX ArPdR1 R-Pd(II)L2-R' ArPdX->ArPdR1 Transmetalation Base Base (e.g., Cs2CO3) Base->ArPdX R1BOH2 R'-B(OH)2 (Boronic Acid) R1BOH2->Base ArPdR1->Pd0 Reductive Elimination ArR1 R-R' (Coupled Product) ArPdR1->ArR1

Figure 3. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 2: Ester Hydrolysis and Amide Formation

Procedure (Part A - Hydrolysis):

  • Dissolve the methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the ester is consumed.

  • Acidify the reaction mixture to pH ~4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate, which can often be used without further purification.

Procedure (Part B - Amide Coupling):

  • Dissolve the carboxylic acid intermediate (1.0 eq.) in an anhydrous solvent like DMF or DCM.

  • Add an amine (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry, concentrate, and purify the final compound by column chromatography or preparative HPLC.

Data and Results

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes representative conditions and expected yields based on literature for similar 7-azaindole substrates.[6][7][9]

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100685
2Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Dioxane/H₂O90878
3XPhos Pd G2 (3)-K₂CO₃ (3.0)Toluene/H₂O110491
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)KF (3.0)Dioxane1101272

The resulting library of compounds can be screened for inhibitory activity against the four members of the JAK family. Table 2 presents hypothetical biological data for a series of synthesized analogs, illustrating how structural modifications (R and R' groups) can influence potency and selectivity.

Table 2: Representative Biological Activity of Synthesized JAK Inhibitors (IC₅₀, nM)

Compound IDR-GroupR'-GroupJAK1JAK2JAK3TYK2
A-01 PhenylCyclopropyl8515012250
A-02 4-FluorophenylCyclopropyl601108200
A-03 2-PyridylCyclopropyl459525180
A-04 4-Fluorophenyl(S)-1-phenylethyl25705150

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel JAK inhibitors. The protocols outlined here, centered on a robust Suzuki-Miyaura coupling, provide a reliable and efficient pathway for generating diverse libraries of 7-azaindole derivatives. This approach enables systematic structure-activity relationship (SAR) studies aimed at discovering next-generation JAK inhibitors with improved potency and selectivity profiles for the treatment of various inflammatory and autoimmune diseases.[10][11]

References

Application Notes and Protocols for the Synthesis of Novel PDE4B Inhibitors from Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, a crucial second messenger in inflammatory and immune responses.[1][2] Inhibition of PDE4B has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various central nervous system (CNS) disorders.[1][2] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a privileged structure in the development of potent and selective PDE4B inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis of novel 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors, utilizing methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a versatile starting material.

The protocols outlined below describe a synthetic strategy involving a key palladium-catalyzed cross-coupling reaction at the 3-position of the 7-azaindole core, followed by functionalization of the 5-carboxylate group to generate a diverse library of amides for structure-activity relationship (SAR) studies.

Signaling Pathway of PDE4B Inhibition

PDE4B inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, such as NF-κB. This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.

PDE4B_Signaling cluster_inhibition Inhibition Pro-inflammatory\nStimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) Cell Surface Receptor Cell Surface Receptor Pro-inflammatory\nStimuli (e.g., LPS)->Cell Surface Receptor Adenylate Cyclase Adenylate Cyclase Cell Surface Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP hydrolyzes NF-κB NF-κB PKA->NF-κB inhibits Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NF-κB->Pro-inflammatory\nCytokine Genes activates transcription of TNF-α, IL-6, etc. TNF-α, IL-6, etc. Pro-inflammatory\nCytokine Genes->TNF-α, IL-6, etc. leads to production of PDE4B PDE4B PDE4B_Inhibitor PDE4B_Inhibitor PDE4B_Inhibitor->PDE4B inhibits

Figure 1: Simplified signaling pathway of PDE4B inhibition.

Proposed Synthetic Route

The following scheme outlines a proposed synthetic route for the preparation of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potential PDE4B inhibitors, starting from this compound.

Synthetic_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling A This compound C Methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate A->C Pd Catalyst, Base B Arylboronic Acid B->C D 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C->D Base (e.g., NaOH) F 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Target PDE4B Inhibitor) D->F Coupling Agent E Amine (R1R2NH) E->F

Figure 2: Proposed synthetic workflow for PDE4B inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Suzuki Coupling)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Saponification)

Materials:

  • Methyl 3-aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Base (e.g., Sodium Hydroxide, 2-3 equivalents)

  • Solvent (e.g., Methanol/Water, 1:1)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the methyl ester in the methanol/water solvent mixture.

  • Add the base and stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 3: Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxamides (Amide Coupling)

Materials:

  • 3-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

  • Amine (1.1 equivalents)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid in the solvent.

  • Add the coupling agent and stir for 10-15 minutes at room temperature.

  • Add the amine and the base to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation: In Vitro Activity of Analogous PDE4B Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B, as reported in the literature.[1] This data can serve as a benchmark for newly synthesized compounds based on the 5-carboxamide scaffold.

CompoundR GroupPDE4B IC₅₀ (µM)[1]
11a 3,4-dichlorophenyl0.63
11b 3,4-dichlorophenyl>10
11h 3,4-dichlorophenyl0.14
14a 3-chloro-4-methylphenyl0.11

Protocols for Biological Evaluation

Protocol 4: PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a general method for determining the IC₅₀ value of a test compound against the PDE4B enzyme using a fluorescence polarization (FP) assay.[1]

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP substrate

  • PDE Assay Buffer

  • Binding Agent

  • Test compound and reference inhibitor (e.g., Rolipram)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, followed by dilution in PDE Assay Buffer.

  • Assay Plate Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.

  • Enzyme Addition: Add the diluted PDE4B enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Add the Binding Agent to all wells to stop the reaction and allow for the detection of hydrolyzed substrate.

  • Data Acquisition: Incubate for at least 60 minutes at room temperature, protected from light. Measure the fluorescence polarization of each well.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 5: LPS-Induced TNF-α Release in Macrophages

This cellular assay assesses the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki Coupling Start->Suzuki Saponification Saponification Suzuki->Saponification AmideCoupling Amide Coupling Saponification->AmideCoupling TargetCompound Target PDE4B Inhibitor AmideCoupling->TargetCompound EnzymeAssay PDE4B Enzymatic Assay (IC50 Determination) TargetCompound->EnzymeAssay CellAssay LPS-Induced TNF-α Release in Macrophages (IC50) TargetCompound->CellAssay

References

Application Notes and Protocols for the Synthesis of a Kinase Inhibitor Library from 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors.[1][2] This has led to the development of successful drugs, most notably Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[1][2] This document provides detailed protocols and application notes for the synthesis of a diverse library of kinase inhibitors based on the 7-azaindole core, targeting key signaling pathways implicated in cancer and other diseases.

Core Concepts: The 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole ring system mimics the adenine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[1][2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[1][2] The various positions on the 7-azaindole ring (C2, C3, C4, C5, and C6) provide multiple points for diversification, allowing for the generation of large and diverse chemical libraries to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for Library Synthesis

The synthesis of a 7-azaindole-based kinase inhibitor library can be approached in a systematic and parallel manner. The general workflow involves the preparation of functionalized 7-azaindole intermediates followed by diversification through various coupling reactions.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Diversification cluster_2 Stage 3: Purification & Analysis cluster_3 Stage 4: Biological Screening start Commercially Available 7-Azaindole step1 Functionalization (e.g., Halogenation, Borylation) start->step1 step2 Parallel Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) step1->step2 step3 High-Throughput Purification step2->step3 step4 Quality Control (LC-MS, NMR) step3->step4 step5 Kinase Activity Assays step4->step5 step6 Cell-Based Assays step5->step6

Caption: General workflow for the synthesis and screening of a 7-azaindole kinase inhibitor library.

Detailed Experimental Protocols

The following protocols provide a generalized approach for the synthesis of a kinase inhibitor library based on a 7-azaindole core. These can be adapted and optimized for specific target kinases and desired chemical diversity.

Protocol 1: Synthesis of Halogenated 7-Azaindole Intermediates

Halogenated 7-azaindoles are versatile intermediates for subsequent cross-coupling reactions.

Materials:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in DCM, add NIS or NBS (1.1 eq) and KOH (0.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired halogenated 7-azaindole.

Protocol 2: Parallel Synthesis of a 7-Azaindole Library via Suzuki Coupling

This protocol describes a general procedure for the parallel synthesis of a library of C3- and C6-diarylated 7-azaindoles using a multi-well plate format.

Materials:

  • 6-Chloro-3-iodo-N-protected-7-azaindole (e.g., N-methyl or N-p-methoxybenzyl protected)

  • A library of diverse aryl boronic acids

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs2CO3)

  • Toluene/Ethanol (1:1 mixture)

  • Multi-well reaction block with reflux condensers

Procedure:

  • Preparation of Reaction Plates: In an array of reaction vials within a multi-well plate, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 eq), an aryl boronic acid (1.1 eq), and Cs2CO3 (2.0 eq).

  • Catalyst Addition: Prepare a stock solution of Pd2(dba)3 (5 mol %) and SPhos (5 mol %) in the toluene/ethanol solvent mixture. Add the catalyst solution to each reaction vial.

  • First Coupling Reaction (C3-Arylation): Seal the reaction plate and heat to 60 °C for 12-24 hours, or until the starting material is consumed as monitored by LC-MS analysis of a representative well.

  • Second Catalyst Addition: Prepare a second stock solution of Pd2(dba)3 (10 mol %) and SPhos (20 mol %) in the toluene/ethanol solvent mixture. Add this to each well.

  • Second Coupling Reaction (C6-Arylation): Increase the temperature to 110 °C and continue heating for another 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). The organic extracts can be concentrated and purified using parallel purification techniques such as mass-directed automated preparative HPLC.

Data Presentation: Representative Library Data

The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of a 7-azaindole kinase inhibitor library.

Table 1: Synthesis and Characterization of a Representative 7-Azaindole Library

Compound IDR1-Group (at C3)R2-Group (at C6)Yield (%)Purity (%)
AZI-001Phenyl4-Fluorophenyl75>95
AZI-0023-Pyridyl4-Methoxyphenyl68>95
AZI-0034-Chlorophenyl2-Thienyl71>95
AZI-0042-Naphthyl3,5-Dimethylphenyl65>95

Table 2: Biological Activity of a Representative 7-Azaindole Library against Target Kinases

Compound IDB-RAF (V600E) IC50 (nM)CDK9/CyclinT IC50 (nM)Haspin IC50 (nM)
AZI-00125>10,000>10,000
AZI-0021505085
AZI-003455,2007,800
AZI-004801530

Note: The data presented in these tables are illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific reaction conditions and assays used.

Targeted Signaling Pathways

7-Azaindole-based inhibitors have been successfully developed against a range of kinases involved in critical cellular signaling pathways. Two prominent examples are the BRAF-MEK-ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

BRAF-MEK-ERK Signaling Pathway

The BRAF-MEK-ERK pathway, also known as the MAPK pathway, is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[3] 7-Azaindole inhibitors like Vemurafenib are designed to specifically target and inhibit the activity of the mutated BRAF kinase.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF

Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of 7-azaindole-based drugs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling network that governs cell growth, proliferation, survival, and metabolism.[1][7][8][9][10] Dysregulation of this pathway is also a common event in various cancers. Several kinases within this pathway, such as PI3K, Akt, and mTOR, are attractive targets for the development of novel cancer therapeutics. The versatility of the 7-azaindole scaffold makes it a suitable starting point for designing inhibitors against these kinases.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth & Proliferation Downstream->Growth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the potential for inhibition by 7-azaindole-based compounds.

Conclusion

The 7-azaindole scaffold represents a highly versatile and clinically validated starting point for the development of novel kinase inhibitors. The synthetic protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers and drug development professionals to design and synthesize diverse libraries of 7-azaindole-based compounds for the discovery of new therapeutics targeting a wide range of diseases. The combination of efficient parallel synthesis and robust biological screening will continue to drive the discovery of next-generation kinase inhibitors based on this important heterocyclic motif.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural analogy to indole and its ability to act as a bioisostere. The introduction of substituents at the C3-position of the 7-azaindole core is a key strategy in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions of 3-iodo-1H-pyrrolo[2,3-b]pyridines provide a powerful and versatile platform for the synthesis of a diverse array of C3-functionalized derivatives.

This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as applied to 3-iodo-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl- and 3-Heteroaryl-1H-pyrrolo[2,3-b]pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This reaction is widely employed in drug discovery for the introduction of diverse aromatic moieties.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O90892
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O1101678
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane1001089
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1H-pyrrolo[2,3-b]pyridine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)(I)L2 (Ar = 7-Azaindolyl) Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Iodoazaindole Ar-I Iodoazaindole->Oxidative_Addition

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1H-pyrrolo[2,3-b]pyridines

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[1] This reaction is of great importance in the synthesis of pharmacologically active compounds containing arylamine motifs.[2]

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄Toluene1001682
4N-MethylpiperazinePd(OAc)₂ (1)RuPhos (1.5)LiHMDSTHF80694
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

  • Add 3-iodo-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1H-pyrrolo[2,3-b]pyridine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)(I)L2 (Ar = 7-Azaindolyl) Oxidative_Addition->ArPd(II)(I)L2 Amine_Coordination Amine Coordination ArPd(II)(I)L2->Amine_Coordination ArPd(II)(I)(HNR'R'')L [ArPd(II)(I)(HNR'R'')]L Amine_Coordination->ArPd(II)(I)(HNR'R'')L Deprotonation Deprotonation ArPd(II)(I)(HNR'R'')L->Deprotonation ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product Iodoazaindole Ar-I Iodoazaindole->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-pyrrolo[2,3-b]pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[3] These products can serve as versatile intermediates for further synthetic transformations.

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60691
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPATHF251285
31-HexynePdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile80888
4Propargyl alcoholPd(OAc)₂ (2)CuI (4)K₂CO₃DMF701079
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the palladium catalyst, and the copper(I) source.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrrolo[2,3-b]pyridine.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)(I)L2 (Ar = 7-Azaindolyl) Oxidative_Addition->ArPd(II)(I)L2 Transmetalation_Pd Transmetalation ArPd(II)(I)L2->Transmetalation_Pd ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->ArPd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Iodoazaindole Ar-I Iodoazaindole->Oxidative_Addition Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination Cu_Alkyne_Complex [Cu(I)(H-C≡CR)]I Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Base Base Base->Deprotonation Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Coordination

Caption: Sonogashira Catalytic Cycles.

Experimental Workflow

A general experimental workflow for palladium-catalyzed cross-coupling reactions of 3-iodo-1H-pyrrolo[2,3-b]pyridines is depicted below.

Experimental_Workflow start Start reagents Combine Reactants: - 3-Iodo-1H-pyrrolo[2,3-b]pyridine - Coupling Partner - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Analysis of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound.

Table 1: HPLC Method Parameters (General Protocol)

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of acetonitrile
Experimental Protocol:
  • Preparation of Mobile Phase:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method such as sonication or vacuum filtration.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Run the gradient program as specified in Table 1.

    • Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Table 2: NMR Spectroscopy Parameters (General Protocol)

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Concentration 5-10 mg/mL20-50 mg/mL
Temperature Room TemperatureRoom Temperature
Reference Tetramethylsilane (TMS) at 0.00 ppmSolvent peak (e.g., CDCl₃ at 77.16 ppm)
Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to identify potential impurities. Electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Parameters (General Protocol)

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 100 - 1000
Sample Infusion Direct infusion or coupled with LC
Solvent Acetonitrile/Water (50:50) with 0.1% Formic Acid
Experimental Protocol:
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in the infusion solvent.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the specified scan range.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ corresponding to the protonated molecule.

    • Analyze the fragmentation pattern to gain further structural information and to identify potential impurities. The fragmentation of related pyrazolopyridine carboxylates often involves the loss of the ester group and cleavage of the heterocyclic rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in the sample.

Table 4: GC-MS Method Parameters (General Protocol for Pyridine Derivatives)

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 40 - 550
Experimental Protocol:
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • For some applications, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Run the specified temperature program.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify any volatile impurities.

Signaling Pathways and Experimental Workflows

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be inhibitors of various protein kinases involved in cellular signaling pathways. Understanding these pathways is crucial for drug development.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioactivity Biological Evaluation start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc nmr NMR (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms gcms GC-MS (Volatile Impurity Analysis) purification->gcms kinase_assay Kinase Inhibition Assay (e.g., FGFR, JAK, GSK-3β) hplc->kinase_assay nmr->kinase_assay ms->kinase_assay gcms->kinase_assay cell_assay Cell-Based Assays (Proliferation, Apoptosis) kinase_assay->cell_assay in_vivo In Vivo Studies (Animal Models) cell_assay->in_vivo

Caption: Experimental Workflow for Synthesis, Characterization, and Biological Evaluation.

Many 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are key players in cancer progression.[1]

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Pyrrolo_pyridine Methyl 3-iodo-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Derivative Pyrrolo_pyridine->FGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: Inhibition of the FGFR Signaling Pathway by a Pyrrolo[2,3-b]pyridine Derivative.

Similarly, other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against Janus Kinase 3 (JAK3) and Glycogen Synthase Kinase 3β (GSK-3β), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.[2][3]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrrolo_pyridine Methyl 3-iodo-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Derivative Pyrrolo_pyridine->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription translocates to nucleus and activates

Caption: Inhibition of the JAK-STAT Signaling Pathway by a Pyrrolo[2,3-b]pyridine Derivative.

References

Application Notes and Protocols for HPLC Analysis of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of common cross-coupling reactions involving methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This key intermediate, a derivative of 7-azaindole, is crucial in the synthesis of various pharmacologically active molecules, including kinase inhibitors like Vemurafenib. The protocols outlined below are designed to monitor the progress of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations for creating carbon-carbon and carbon-nitrogen bonds. This document includes recommended HPLC conditions, detailed experimental procedures for the coupling reactions, and representative data presented in a clear, tabular format for easy interpretation and comparison.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a versatile building block for the synthesis of complex molecules through various transition-metal-catalyzed cross-coupling reactions. The iodine atom at the 3-position provides a reactive site for the introduction of aryl, alkynyl, and amino moieties, enabling the exploration of structure-activity relationships in drug discovery programs.

Accurate and reliable analytical methods are essential for monitoring the progress of these reactions, ensuring the quality of intermediates, and optimizing reaction conditions. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. These notes provide a comprehensive guide for the HPLC analysis of key reactions starting from this important intermediate.

HPLC Method for Reaction Monitoring

This section details a general RP-HPLC method suitable for monitoring the consumption of the starting material, this compound, and the formation of the desired coupled products.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1, v/v)

Note: This method serves as a starting point and may require optimization for specific reaction mixtures to achieve baseline separation of all components.

Sample Preparation for HPLC Analysis
  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with 1 mL of the sample diluent (Acetonitrile/Water, 1:1).

  • Vortex the sample thoroughly to ensure homogeneity and precipitation of any solids.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Experimental Protocols and Data Presentation

This section provides detailed protocols for three common cross-coupling reactions involving this compound, along with tables of representative quantitative data obtained from HPLC analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the 7-azaindole core and various aryl or heteroaryl groups.

  • To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.[1][2]

Time (h)Starting Material Peak Area (%)Product Peak Area (%)
01000
145.253.1
210.588.3
4<198.5

Note: Peak areas are normalized for this representation. Actual quantification would require the use of a standard curve.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Iodo-azaindole - Boronic Acid - Base (K₂CO₃) - Pd(dppf)Cl₂ inert Purge with Argon reagents->inert solvent Add Degassed Dioxane/Water heat Heat to 80-100 °C solvent->heat inert->solvent monitor Monitor by HPLC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)-C≡CR L₂ pd_complex->alkynyl_pd Transmetalation product Ar-C≡CR alkynyl_pd->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transmetalation to Pd cu_iodide Cu(I)-I cu_acetylide->cu_iodide alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base) Buchwald_Hartwig_Logical_Relationship start Starting Materials (Iodo-azaindole, Amine) reaction C-N Bond Formation start->reaction catalyst Catalyst System (Pd Precatalyst, Ligand, Base) catalyst->reaction conditions Reaction Conditions (Solvent, Temperature) conditions->reaction product Aminated Product reaction->product analysis HPLC Analysis product->analysis

References

Mass Spectrometry of 1H-pyrrolo[2,3-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. Their structural resemblance to purines and indoles has led to their widespread investigation as kinase inhibitors, antiviral agents, and other therapeutic molecules. Mass spectrometry (MS) is an indispensable analytical technique for the characterization, quantification, and metabolic profiling of these compounds. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 1H-pyrrolo[2,3-b]pyridine derivatives, catering to researchers in academia and the pharmaceutical industry.

Quantitative Data Presentation

Mass spectrometric analysis, particularly tandem mass spectrometry (MS/MS), provides valuable quantitative data regarding the fragmentation patterns of 1H-pyrrolo[2,3-b]pyridine derivatives. This information is crucial for structural elucidation and the development of selective detection methods.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a classic technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of the parent 1H-pyrrolo[2,3-b]pyridine molecule and its simple substituted derivatives has been studied in detail.[1]

Table 1: Key Fragmentation Patterns of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives under Electron Impact (EI)

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Putative Fragment Identity/Loss
1H-pyrrolo[2,3-b]pyridine11891, 64Loss of HCN, followed by loss of HCN
4-Methyl-1H-pyrrolo[2,3-b]pyridine132131, 104, 77Loss of H, Loss of HCN, Loss of C2H2
2-Phenyl-1H-pyrrolo[2,3-b]pyridine194193, 165, 96.5Loss of H, Loss of HCN, Doubly charged M-H
3-Nitro-1H-pyrrolo[2,3-b]pyridine163133, 117, 90Loss of NO, Loss of NO2, Loss of NO2 and HCN

Data summarized from literature describing electron impact fragmentation studies.[1]

Electrospray Ionization (ESI) Tandem Mass Spectrometry

Electrospray ionization is a soft ionization technique commonly coupled with liquid chromatography (LC-MS/MS). It is particularly useful for analyzing polar and thermally labile molecules, such as many drug candidates. Fragmentation is typically induced in the collision cell of a tandem mass spectrometer.

Table 2: Representative LC-MS/MS Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative

ParameterValue
Compound N-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Molecular Formula C14H9Cl2N3O
Exact Mass 319.01
Precursor Ion [M+H]⁺ (m/z) 320.0
Key Product Ions (m/z) 155.1, 117.1
Collision Energy (eV) 20-40 (Optimized)

This table presents hypothetical but representative data based on the analysis of similar compounds reported in the literature.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable mass spectrometric analysis. The following sections provide generalized methodologies for the analysis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Sample Preparation from Biological Matrices (Plasma)

This protocol outlines a standard protein precipitation method for the extraction of 1H-pyrrolo[2,3-b]pyridine derivatives from plasma prior to LC-MS/MS analysis.

  • Sample Thawing : Allow frozen plasma samples to thaw completely at room temperature.

  • Protein Precipitation : To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. The acetonitrile should contain a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) for accurate quantification.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

  • Final Preparation : Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 1H-pyrrolo[2,3-b]pyridine derivatives. Optimization for specific compounds is highly recommended.

1. Liquid Chromatography (LC) System and Column:

  • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., Kinetex® C18, 100 x 2.1 mm, 2.6 µm) is a common choice.[3]

  • Column Temperature : 40°C.

  • Injection Volume : 2-10 µL.

2. Mobile Phase and Gradient:

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B (linear gradient)

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90-10% B (linear gradient)

    • 6.1-8.0 min: 10% B (re-equilibration)

3. Mass Spectrometer Conditions:

  • System : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode : Electrospray Ionization (ESI), positive ion mode is typically used for these nitrogen-containing compounds.

  • Capillary Voltage : 3.0 - 4.0 kV.

  • Cone Voltage : 20 - 40 V (optimize for the compound of interest).

  • Desolvation Temperature : 400 - 550°C.

  • Desolvation Gas Flow : 800 - 1000 L/hr (Nitrogen).

  • Cone Gas Flow : 50 - 150 L/hr (Nitrogen).

  • Collision Gas : Argon.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

4. MRM Transitions for Quantification: For quantitative studies, specific precursor-to-product ion transitions should be optimized for each 1H-pyrrolo[2,3-b]pyridine derivative and its internal standard. At least two transitions are recommended for each analyte to ensure specificity.[3]

Visualizations

Experimental Workflow

The general workflow for the analysis of 1H-pyrrolo[2,3-b]pyridine derivatives from a biological matrix using LC-MS/MS is depicted below.

workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) sample->prep lcms LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) prep->lcms data Data Acquisition (MRM or Full Scan) lcms->data analysis Data Analysis (Quantification, Structural Elucidation) data->analysis report Reporting analysis->report

General workflow for LC-MS/MS analysis.
Signaling Pathway Inhibition

Many 1H-pyrrolo[2,3-b]pyridine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway for a Fibroblast Growth Factor Receptor (FGFR), a target for some 7-azaindole compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR4 FGF->FGFR Binding FRS2 FRS2α FGFR->FRS2 Phosphorylation RAS_RAF_MEK RAS-RAF-MEK Pathway FRS2->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK Downstream Downstream Effects (Proliferation, Survival) PI3K_AKT->Downstream ERK->Downstream Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibition

Inhibition of the FGFR4 signaling pathway.

References

Application Notes and Protocols for Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly functionalized and valuable building block in medicinal chemistry. Its 7-azaindole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. The presence of an iodine atom at the 3-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the methyl ester at the 5-position provides a handle for amide bond formation, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

Application in Kinase Inhibitor Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key feature of several potent kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a versatile intermediate for the synthesis of these inhibitors, allowing for diversification at both the C3 and C5 positions.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Consequently, JAKs are important therapeutic targets. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been shown to be potent and selective JAK inhibitors.[1]

The general synthetic strategy involves:

  • Amidation: Conversion of the methyl ester at the C5 position to a primary or substituted amide. This is a crucial step as the amide moiety often participates in key interactions with the target protein.

  • Cross-Coupling: Functionalization of the C3 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce various aryl, heteroaryl, or amino substituents. These substituents can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Data Presentation

The following table summarizes the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against JAK1, JAK2, and JAK3, demonstrating the impact of substitutions at the C4 position. The synthesis of these compounds can be adapted from this compound.

CompoundR Group (at C4)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1a Cyclohexylamino25133.5
1b Cyclopentylamino1305915
1c Cyclobutylamino1109523
1d (cis-4-Methylcyclohexyl)amino26133.6
1e (trans-4-Methylcyclohexyl)amino1205012

Data adapted from Nakajima, Y., et al. Bioorganic & Medicinal Chemistry, 2015, 23(15), 4871-4883.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

This protocol describes the conversion of the methyl ester to the primary amide, a key intermediate for further elaboration.

Materials:

  • This compound

  • Ammonia in Methanol (7N solution)

  • Methanol

  • Pressure vessel (e.g., sealed tube)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a pressure vessel, add this compound (1.0 eq).

  • Add a 7N solution of ammonia in methanol (10-20 eq).

  • Seal the vessel and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel column chromatography to yield 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with an arylboronic acid.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C3-arylated 1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Methyl 3-aryl-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Workflow

Experimental_Workflow Start Methyl 3-iodo-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Amidation Protocol 1: Amidation (NH3/MeOH, 80-100 °C) Start->Amidation Intermediate 3-Iodo-1H-pyrrolo[2,3-b] pyridine-5-carboxamide Amidation->Intermediate Coupling Protocol 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Intermediate->Coupling Product 3-Aryl-1H-pyrrolo[2,3-b] pyridine-5-carboxamide Coupling->Product Purification Purification (Column Chromatography) Product->Purification Analysis Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their structural resemblance to indole allows them to act as bioisosteres, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Consequently, the 7-azaindole scaffold is a key component in numerous clinically approved drugs and therapeutic candidates, particularly as kinase inhibitors in oncology.[1][2][3]

The increasing demand for these scaffolds in pharmaceutical research and manufacturing necessitates robust, scalable, and cost-effective synthetic methods. While numerous strategies for the synthesis of 7-azaindoles have been reported, many are not amenable to large-scale production due to factors such as harsh reaction conditions, the need for chromatographic purification, and low overall yields.[4]

These application notes provide detailed protocols for the scale-up synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, focusing on methods that have been successfully implemented on a kilogram scale. The protocols are intended to serve as a practical guide for researchers and process chemists in the pharmaceutical industry.

General Considerations for Scale-Up

Transitioning a synthetic route from the laboratory bench to a large-scale process introduces several challenges. Key considerations include:

  • Reagent Cost and Availability: The economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials, reagents, and catalysts.

  • Process Safety: Thorough safety assessments are crucial to identify and mitigate potential hazards associated with exothermic reactions, flammable solvents, and toxic reagents.

  • Reaction Kinetics and Heat Transfer: Reactions that are easily managed on a small scale can become difficult to control in large reactors due to changes in the surface-area-to-volume ratio and heat transfer efficiency.

  • Work-up and Isolation Procedures: Extraction, filtration, and crystallization methods must be optimized for large volumes to ensure efficient product isolation and purity.

  • Waste Management: The environmental impact and cost of waste disposal are significant considerations in industrial-scale synthesis.

Protocol 1: Multi-Kilogram Scale Synthesis of 5-Nitro-7-azaindole

This protocol is based on a demonstrated multi-kilogram scale synthesis and avoids chromatographic purification, making it highly suitable for industrial production.[5] The synthesis is a three-step process starting from the commercially available 2-amino-5-nitropyridine.

Synthetic Pathway

G A 2-Amino-5-nitropyridine B 3-Iodo-5-nitro-pyridin-2-amine A->B  KIO4, H2SO4 C 5-Nitro-3-(2-trimethylsilylethynyl) pyridin-2-amine B->C  TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N, DMF D 5-Nitro-7-azaindole C->D  Morpholine, H2O G start Start step1 Step 1: Iodination start->step1 step2 Step 2: Sonogashira Coupling step1->step2 step3 Step 3: Cycloisomerization step2->step3 product Final Product step3->product G A 2-Aminopyridine B 5-Bromo-2-aminopyridine A->B  NBS C 5-Bromo-3-iodo-2-aminopyridine sulfate B->C  KIO3, KI, H2SO4 D 5-Bromo-3-alkynyl-2-aminopyridine C->D  Alkyne, Pd(PPh3)4, CuI, Et3N E 5-Bromo-7-azaindole D->E  Base (e.g., KOH or KOBu-t) G start Start step1 Step 1: Bromination start->step1 step2 Step 2: Iodination step1->step2 step3 Step 3: Sonogashira Coupling step2->step3 step4 Step 4: Intramolecular Cyclization step3->step4 product Final Product step4->product

References

Application Notes: Protecting Group Strategies for 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisostere of indole, is found in numerous kinase inhibitors and other biologically active molecules.[1][2] The functionalization of the 7-azaindole core is crucial for developing novel therapeutics. However, the acidic N-H proton of the pyrrole ring can interfere with many synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, and electrophilic substitutions. Therefore, the protection of this nitrogen is a critical step in many synthetic routes to ensure desired reactivity and regioselectivity.[3][4] This document outlines common protecting group strategies, provides detailed protocols, and summarizes key data for researchers working with 7-azaindole derivatives.

Rationale for N-Protection

The pyrrole nitrogen in 7-azaindole must often be protected for several reasons:

  • Preventing Deprotonation : The N-H proton is acidic and can be removed by organometallic reagents or strong bases, leading to undesired side reactions.

  • Modulating Reactivity : Electron-withdrawing protecting groups, such as sulfonyl derivatives, can decrease the electron density of the pyrrole ring, reducing its reactivity and preventing decomposition in certain reactions.[5][6]

  • Directing Regioselectivity : Bulky protecting groups can sterically hinder certain positions, directing reactions to other sites. For example, a bulky triisopropylsilyl (TIPS) group can be used to prevent lithiation at the C2 position.[2]

  • Improving Solubility : The introduction of certain protecting groups can enhance the solubility of intermediates in organic solvents, simplifying purification.

Common Protecting Groups for 7-Azaindole

Several protecting groups are commonly employed for the 7-azaindole nitrogen. The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions available for its eventual removal. An effective protecting group strategy involves the selective installation and removal of groups that do not interfere with other functional groups in the molecule, a concept known as orthogonality.[7][8][9]

  • Sulfonyl Protecting Groups (e.g., Ts, Bs) : Arylsulfonyl groups like p-toluenesulfonyl (Ts) and benzenesulfonyl (Bs) are widely used.[5] They are stable to a variety of reaction conditions, particularly acidic ones. Their electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack but makes them suitable for reactions involving metalation.[6] Removal is typically achieved under basic conditions.[2]

  • Silyl Protecting Groups (e.g., TIPS, TBDMS) : Silyl ethers are valuable for their tunable stability. Triisopropylsilyl (TIPS) is a bulky group often used to direct metallation reactions by sterically blocking adjacent positions.[2] Tert-butyldimethylsilyl (TBDMS) is another common choice.[3] Silyl groups are generally removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • 2-(Trimethylsilyl)ethoxymethyl (SEM) : The SEM group is robust and stable to a wide range of conditions, including those used for many cross-coupling reactions.[2][3] However, its removal can be challenging. While typically cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) or with fluoride ions, deprotection of SEM-protected 7-azaindoles can lead to the formation of undesired side products.[3][10] This is often due to the release of formaldehyde during cleavage, which can react with the electron-rich 7-azaindole core.[3][10]

  • Carbamate Protecting Groups (e.g., Boc) : The tert-butyloxycarbonyl (Boc) group is another option, particularly when mild deprotection conditions are required. It is easily removed with acid, such as TFA.[2]

Data Summary

The selection of a protecting group is often guided by the reaction yield and the ease of introduction and removal. The table below summarizes quantitative data for common protecting groups used with 7-azaindoles.

Protecting GroupIntroduction Reagent(s)Deprotection Reagent(s)Typical Yield (Introduction)Typical Yield (Deprotection)Reference(s)
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, BaseNaOH or other strong baseAlmost quantitativeGood[2]
p-Toluenesulfonyl (Ts) Tosyl chloride, BaseStrong baseGood54-86% (in specific reactions)[6]
SEM SEM-Cl, NaHTFA; TBAF; MgBr₂94%13% (TFA, challenging case)[3][10][11]
TIPS TIPS-Cl, ImidazoleTBAFGoodGood[2]
TBDMS TBDMS-Cl, ImidazoleTBAFGood51% (double deprotection)[3]
Boc Boc₂O, DMAPTFAGoodGood[2]

Experimental Protocols

Protocol 1: N-Benzenesulfonyl (Bs) Protection of 7-Azaindole

This protocol describes the protection of the 7-azaindole nitrogen with a benzenesulfonyl group, a common strategy for subsequent functionalization like iodination or cross-coupling.[2]

Materials:

  • 5-bromo-7-azaindole

  • Benzenesulfonyl chloride (Bs-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-bromo-7-azaindole (1.0 equivalent) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-benzenesulfonyl-5-bromo-7-azaindole. The reaction is reported to proceed in almost quantitative yield.[2]

Protocol 2: N-SEM Protection of 7-Azaindole

This protocol details the introduction of the SEM protecting group, which is stable under various cross-coupling conditions.[3]

Materials:

  • 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend NaH (1.5 equivalents) in anhydrous DMF in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add SEM-Cl (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature.

  • Stir for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N-SEM protected product.

Protocol 3: Deprotection of N-SEM-7-Azaindole

The removal of the SEM group can be challenging; both acidic and fluoride-based methods are presented here.[3][10] Caution is advised as side-product formation is common.[3]

Method A: Acidic Cleavage with TFA

  • Dissolve the SEM-protected 7-azaindole (1.0 equivalent) in dry dichloromethane (CH₂Cl₂).

  • Under a nitrogen atmosphere, add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂ or EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via column chromatography. Note that yields can be low (e.g., 13%) due to side-product formation.[3]

Method B: Fluoride-Mediated Cleavage with TBAF

  • Dissolve the SEM-protected 7-azaindole (1.0 equivalent) in dry tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.1 - 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction and monitor its progress. Gentle heating may be required for less reactive substrates.[10]

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 4: Deprotection of N-Benzenesulfonyl-7-Azaindole

This protocol describes the removal of the benzenesulfonyl group under basic conditions.[2]

Materials:

  • N-Benzenesulfonyl-7-azaindole derivative

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-Bs protected 7-azaindole (1.0 equivalent) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 M aqueous solution).

  • Heat the mixture to reflux and stir for 2-4 hours, or until deprotection is complete by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl).

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the protection and functionalization of 7-azaindoles.

G cluster_workflow General Synthetic Workflow for 7-Azaindole Functionalization start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) protect N-Protection (e.g., SEM-Cl, Bs-Cl) start->protect Step 1 react Functionalization (e.g., Suzuki, Lithiation, Halogenation) protect->react Step 2 deprotect N-Deprotection (e.g., TFA, TBAF, NaOH) react->deprotect Step 3 product Functionalized 7-Azaindole Product deprotect->product Step 4

Caption: A typical synthetic sequence for the functionalization of 7-azaindoles.

G cluster_decision Decision Tree for Selecting a Protecting Group start Subsequent Reaction Conditions? acid Strongly Acidic? start->acid Acid/Base Stability steric Steric Hindrance Needed? start->steric Positional Control base Strongly Basic / Organometallics? acid->base No pg_sem Use SEM or Sulfonyl (Ts, Bs) acid->pg_sem Yes pg_boc Avoid Boc acid->pg_boc Yes pg_sulfonyl Avoid Sulfonyl (Ts, Bs) base->pg_sulfonyl Yes pg_sem_silyl Use SEM or Silyl base->pg_sem_silyl No pg_tips Use Bulky Group (e.g., TIPS) steric->pg_tips Yes pg_sem_boc Use Less Bulky Group (e.g., SEM, Boc) steric->pg_sem_boc No

Caption: A logic diagram to aid in selecting an appropriate N-protecting group.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in many pharmaceutical programs. The unique electronic and structural properties of this 7-azaindole derivative present specific challenges that can lead to diminished yields. This document provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this substrate in a direct question-and-answer format.

Q1: Why am I observing low or no conversion of my 3-iodo-7-azaindole starting material?

A1: Low or stalled conversion with this substrate is frequently linked to catalyst inhibition or the use of a suboptimal catalyst system that is not suited for electron-deficient N-heterocycles.

The core of the problem often lies with the substrate itself. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core contains two nitrogen atoms with lone pairs of electrons. The pyridine nitrogen, in particular, is Lewis basic and can coordinate strongly to the palladium center of the catalyst.[1][2] This coordination can sequester the active catalyst, forming stable off-cycle complexes that prevent it from participating in the catalytic cycle, effectively poisoning the reaction.[3]

Solutions & Optimization Strategy:

  • Ligand Selection is Critical: The key to success is using a ligand that can both stabilize the palladium center and sterically shield it to prevent inhibitory binding from the substrate's nitrogen.

    • Recommendation: Employ bulky, electron-rich dialkylbiarylphosphine ligands. Ligands such as SPhos , XPhos , or RuPhos are industry standards for these challenging couplings.[1][4][5] Their steric bulk creates a coordinative pocket around the palladium that favors the binding of the aryl halide over the pyridine nitrogen, while their electron-donating nature facilitates the rate-limiting oxidative addition step.[6][7]

    • Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent choices, as they form very stable, electron-rich palladium complexes that are highly active and resistant to deactivation.[8][9]

  • Choice of Palladium Pre-catalyst: Using a pre-catalyst that readily generates the active Pd(0) species in solution can be more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which may require an induction period. Buchwald G3 or G4 pre-catalysts, which incorporate the biarylphosphine ligand, are highly recommended for consistency and activity.[10]

  • Base and Solvent Synergy: The choice of base and solvent must be compatible with the catalyst system and substrates. A common and effective combination for this type of substrate is a phosphate base like K₃PO₄ or a carbonate such as Cs₂CO₃ in a polar aprotic solvent system like dioxane/water or THF/water .[11][12][13] The base is crucial for the transmetalation step, but an overly strong base can promote side reactions.[14]

Q2: My starting material is consumed, but the primary isolated product is the deiodinated methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. How can I prevent this?

A2: The formation of the deiodinated (or protodeiodinated) byproduct is a classic side reaction in Suzuki couplings, especially with electron-deficient aryl iodides like your substrate.[4] This occurs when the organopalladium intermediate (Ar-Pd-I) reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.

Mechanistic Cause: Palladium-hydride (Pd-H) species are the primary culprits.[4] These can be generated from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or even trace amounts of water. Reductive elimination from an Ar-Pd-H intermediate yields the undesired dehalogenated product (Ar-H).

Solutions & Optimization Strategy:

  • Accelerate the Productive Pathway: The most effective strategy is to use a catalyst system that promotes a very fast transmetalation and reductive elimination, thereby outcompeting the dehalogenation pathway. The bulky, electron-rich ligands mentioned in Q1 (SPhos, XPhos) are ideal for this purpose.[4]

  • Optimize the Base: Avoid strong, nucleophilic bases or those known to generate hydride species.

    • Recommendation: Use weaker inorganic bases like K₂CO₃ , Cs₂CO₃ , or K₃PO₄ . These are generally less prone to generating Pd-H species compared to alkoxides.[4]

  • Protect the N-H Group: The acidic N-H proton of the pyrrole ring can complicate the reaction. Deprotonation by the base increases the electron density of the heteroaromatic ring system. While this might seem beneficial, it can sometimes alter the reactivity pathways. Protecting the nitrogen with a group like Boc or SEM can suppress dehalogenation by modifying the electronic properties of the substrate.[4][15] However, this adds extra steps to your synthesis. It is often preferable to find conditions that work for the unprotected substrate first.

  • Solvent Choice: Ensure your solvent is not a significant hydride source. While aqueous mixtures are common, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) under specific conditions has been shown to be effective for challenging heteroaryl couplings.[3] However, for general use, a well-degassed dioxane/water system is a reliable starting point.

Q3: I see significant homocoupling of my boronic acid reagent and/or evidence of its decomposition. What is causing this and how can I fix it?

A3: This issue points to two different but related side reactions: oxidative homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) and protodeboronation (Ar-B(OH)₂ → Ar-H).[16]

  • Homocoupling: This side reaction is often mediated by the palladium catalyst in the presence of oxygen.[11] It consumes your nucleophile and generates impurities that can be difficult to separate.

  • Protodeboronation: This is the cleavage of the C–B bond by a proton source, replacing it with a C–H bond.[17][18] This reaction is catalyzed by acid or base and is a major decomposition pathway for many boronic acids, particularly unstable heteroaryl boronic acids.[19]

Solutions & Optimization Strategy:

  • Rigorous Inert Atmosphere: The complete exclusion of oxygen is the most critical factor in preventing homocoupling.

    • Actionable Step: Degas your reaction mixture thoroughly. The preferred method is three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent and the reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes can be effective.[11][13] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a More Stable Boron Reagent: Free boronic acids can be unstable.[20] Switching to a more robust derivative can dramatically improve reproducibility and yield.[21]

    • Recommendation: Use the corresponding pinacol boronate ester (Bpin) or potassium trifluoroborate salt (BF₃K) . These reagents are generally more stable to storage and the reaction conditions.[17][21] Boronate esters often participate in the reaction via a "slow release" of the active boronic acid, keeping its ambient concentration low and minimizing side reactions like protodeboronation.[19]

  • Control Reaction Conditions: If your boronic acid is particularly sensitive, harsher conditions can accelerate its decomposition.

    • Actionable Step: Consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Also, ensure the base is not excessively strong for the chosen boronic acid.

Part 2: Frequently Asked Questions (FAQs)

  • FAQ 1: Which specific palladium catalyst and ligand combination do you recommend as a starting point? For this specific substrate, a highly reliable starting point is XPhos Pd G3 (or G4) pre-catalyst at a loading of 2-5 mol%. XPhos is a bulky biarylphosphine ligand known to be highly effective for couplings involving N-heterocycles.[1][4]

  • FAQ 2: What is the optimal base and solvent system to screen first? We recommend starting with K₃PO₄ (2-3 equivalents) in a 1,4-dioxane/water (4:1 to 10:1) solvent mixture.[12][22] This combination is robust, provides good solubility for both the organic substrates and the inorganic base, and is known to be effective in mitigating side reactions.

  • FAQ 3: Should I protect the N-H group of the pyrrole ring? It is not always necessary and adds steps. Many modern catalyst systems are capable of coupling unprotected N-H heterocycles effectively.[22][23] We recommend first attempting the reaction on the unprotected substrate using the optimized conditions described here. Only consider N-protection if dehalogenation or other side reactions related to the N-H acidity remain intractable.[15]

Part 3: Diagrams & Data

Visualizing the Process

The following diagrams illustrate the desired catalytic cycle and the common off-cycle pathways that lead to low yield.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ (Base) Dehalogenation Protodeiodination (Dehalogenation) PdII->Dehalogenation [H] source ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr Deboronation Protodeboronation Trans->Deboronation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Dehalogenation->Pd0 Ar-H caption Fig 1. Suzuki Cycle and Side Reactions

Caption: The desired catalytic cycle (left) vs. key off-cycle pathways (right).

Data Presentation: Recommended Screening Conditions

For systematic optimization, screen the following parameters. Set up each reaction in parallel on a small scale (e.g., 0.1 mmol).

Parameter Condition A (Standard) Condition B (Alternative) Condition C (For Difficult Cases)
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4.5 mol%)XPhos (4.5 mol%)None (included in pre-catalyst)
Base K₃PO₄ (2.5 eq.)Cs₂CO₃ (2.5 eq.)K₂CO₃ (2.5 eq.)
Solvent Dioxane/H₂O (5:1)THF/H₂O (5:1)Toluene/H₂O (10:1)
Temperature 90 °C80 °C100 °C

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 eq., 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid derivative, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent mixture (e.g., dioxane and water, typically at a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[24]

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine Derivatives from Palladium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 1H-pyrrolo[2,3-b]pyridine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 1H-pyrrolo[2,3-b]pyridine derivatives to remove palladium catalyst residues.

Problem 1: High Levels of Residual Palladium After Initial Filtration

  • Symptoms: Analysis (e.g., ICP-MS) of the purified compound shows palladium levels exceeding the acceptable limits, despite filtration after the reaction.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective Filtration of Heterogeneous Catalyst 1. Optimize Filtration Medium: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Use a Celite Pad: Filtration through a well-packed Celite pad (1-2 cm thick) can effectively trap fine palladium particles.[1][2][3] Ensure the Celite bed is wetted with the solvent before filtration.[1] 3. Double Filtration: For persistent issues, passing the filtrate through a second Celite pad or a finer filter can be beneficial.[1]
Presence of Soluble Palladium Species 1. Change Purification Strategy: Filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C). For soluble palladium, methods like scavenger treatment, activated carbon adsorption, or chromatography are necessary.[1][4] 2. Induce Precipitation: Before filtration, attempt to precipitate soluble palladium by adding an anti-solvent or a suitable precipitating agent.[1]
Formation of Colloidal Palladium 1. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1][5][6] 2. Flocculation: The addition of a small quantity of a flocculating agent can help aggregate colloidal particles, making them easier to filter.

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high even after treatment with a palladium scavenger.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: The choice of scavenger is critical. Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[1][4] 2. Solvent Compatibility: Ensure the scavenger is compatible with the reaction solvent system.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific 1H-pyrrolo[2,3-b]pyridine derivative and reaction conditions.[1]
Insufficient Scavenger Amount or Reaction Time 1. Increase Scavenger Loading: Follow the manufacturer's recommendations, but be prepared to increase the equivalents of the scavenger relative to the palladium catalyst used. 2. Optimize Reaction Time and Temperature: Scavenging efficiency is dependent on time and temperature. Ensure adequate mixing and consider gentle heating if recommended for the specific scavenger.[4]
Mass Transfer Limitations For solid-supported scavengers, ensure vigorous stirring or agitation to maximize the contact between the scavenger and the palladium species dissolved in the solution.[4]
Strong Chelation of Palladium by the Product The nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine core can potentially chelate with palladium, making it difficult to remove. In such cases, a stronger chelating scavenger or a multi-step purification approach might be necessary.

Problem 3: Product Loss During Purification

  • Symptoms: Low yield of the final 1H-pyrrolo[2,3-b]pyridine derivative after palladium removal.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Adsorption of Product onto Activated Carbon 1. Optimize Carbon Amount: Use the minimum amount of activated carbon required to achieve the desired palladium removal. This may require some optimization experiments.[4] 2. Control Treatment Time and Temperature: Shorter treatment times and lower temperatures can minimize product adsorption.[4]
Co-precipitation of Product with Palladium If attempting to precipitate the palladium catalyst, the desired product may also precipitate, especially if it has limited solubility. Ensure the product remains fully dissolved during the precipitation and filtration steps.
Product Degradation on Acidic Media Some nitrogen-containing heterocycles can be sensitive to acidic conditions. If using acidic scavengers or treatments, consider neutralizing the mixture promptly after palladium removal. Using neutral or basic purification media like neutral alumina for chromatography can be an alternative.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from 1H-pyrrolo[2,3-b]pyridine derivatives?

A1: The most prevalent and effective methods include:

  • Filtration through Celite: Primarily for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[2][3]

  • Adsorption on Activated Carbon: A cost-effective method for removing various forms of palladium, including soluble and colloidal species.[5][6][8]

  • Use of Palladium Scavengers: These are materials functionalized with groups that have a high affinity for palladium, allowing for its selective removal. They can be silica-based or polymer-supported.[8][9][10]

  • Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[2][7]

  • Crystallization: Can be effective in purifying the final product and removing palladium, especially when combined with other techniques.[11]

Q2: How do I choose the right palladium scavenger for my experiment?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are often effective for various palladium species.[4] It's crucial to consider whether you are dealing with Pd(0) or Pd(II).

  • Solvent System: Select a scavenger that is compatible with your reaction solvent (aqueous or organic).[1]

  • Nature of your 1H-pyrrolo[2,3-b]pyridine derivative: The functional groups on your molecule could potentially interact with the scavenger.

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

A screening of different scavengers on a small scale is often the best approach to identify the most efficient one for your specific system.[1]

Q3: My NMR spectrum shows broad peaks after purification. Could this be due to residual palladium?

A3: Yes, paramagnetic palladium species can cause peak broadening in NMR spectra. If you observe this, it is a strong indication of residual palladium contamination. Further purification steps are recommended.

Q4: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory agencies like the ICH have stringent guidelines for the amount of residual metals in APIs. For palladium, a common limit is around 10 ppm for oral exposure.[12] It is essential to consult the relevant and current regulatory guidelines for your specific application.

Q5: Can I use a combination of methods to remove palladium?

A5: Absolutely. A multi-step approach is often the most effective. For example, you could perform an initial filtration through Celite, followed by treatment with a palladium scavenger or activated carbon, and finally, purify the product by column chromatography or crystallization.[7][8]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency for Different Methods

Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite >1000 (heterogeneous)<100Simple, fast, inexpensiveIneffective for soluble/colloidal Pd
Activated Carbon 100 - 1000<10 - 50Cost-effective, removes various Pd species[5][6]Potential for product loss via adsorption[4]
Silica-Based Scavengers 100 - 1000<10High efficiency and selectivity[8]Higher cost than activated carbon
Polymer-Based Scavengers (e.g., MP-TMT) 500 - 800<10High efficiency, easy to handle[9]Can be more expensive
Crystallization VariableVariableCan provide very high purityProduct loss in mother liquor, may not be effective alone[11]

Note: The actual efficiency can vary significantly depending on the specific reaction conditions, the nature of the 1H-pyrrolo[2,3-b]pyridine derivative, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite and gently compact it to form a level bed.[1]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.

  • Wash the Pad: After the entire mixture has passed through, wash the Celite pad with fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The collected filtrate contains the product, free from the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

  • Select the Scavenger: Choose an appropriate scavenger based on the palladium's oxidation state and the solvent system.

  • Add the Scavenger: To the solution containing the crude product, add the recommended amount of the solid-supported scavenger (typically provided by the manufacturer as wt% or equivalents relative to the catalyst).

  • Stir the Mixture: Stir the mixture vigorously at the recommended temperature (often room temperature, but sometimes gentle heating is required) for the specified time (can range from a few hours to overnight).

  • Filter off the Scavenger: Remove the solid scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates for further work-up or purification.

Protocol 3: Palladium Removal with Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product weight.[4]

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a predetermined time (e.g., 1-2 hours).

  • Monitor Palladium Removal: If possible, take small aliquots at different time points to monitor the palladium removal by a sensitive analytical technique like ICP-MS.

  • Filter off the Carbon: Filter the mixture through a pad of Celite to completely remove the activated carbon.

  • Wash and Collect: Wash the Celite/carbon pad with fresh solvent and combine the filtrates.

Visualizations

Troubleshooting_Palladium_Removal start_node High Residual Palladium Detected decision_node decision_node start_node->decision_node Initial Purification Method? process_node process_node decision_node->process_node Filtration process_node3 process_node3 decision_node->process_node3 Scavenging decision_node2 decision_node2 process_node->decision_node2 Check for Soluble Pd solution_node Optimize Filtration (Finer Filter, Celite) decision_node2->solution_node Insoluble Pd Only process_node2 process_node2 decision_node2->process_node2 Soluble Pd Present solution_node2 Proceed with Adsorption/Scavenging process_node2->solution_node2 Use Scavenger or Activated Carbon decision_node3 decision_node3 process_node3->decision_node3 Check Scavenger Efficiency solution_node3 Screen Different Scavengers Increase Loading/Time decision_node3->solution_node3 Low Efficiency solution_node4 Purification Successful decision_node3->solution_node4 High Efficiency Palladium_Removal_Workflow start_node Crude Reaction Mixture (with 1H-pyrrolo[2,3-b]pyridine derivative and Pd catalyst) decision_node decision_node start_node->decision_node Catalyst Type? process_node process_node decision_node->process_node Heterogeneous (e.g., Pd/C) process_node3 process_node3 decision_node->process_node3 Homogeneous (Soluble) process_node2 process_node2 process_node->process_node2 Filtration through Celite end_node Purified Product (<10 ppm Pd) process_node2->end_node Analysis (ICP-MS) process_node4 process_node4 process_node3->process_node4 Scavenger or Activated Carbon Treatment process_node4->process_node2

References

deiodination as a side reaction in 3-iodopyrrolopyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of deiodination during palladium-catalyzed cross-coupling reactions involving 3-iodopyrrolopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my coupling reaction?

Deiodination, a specific form of hydrodehalogenation, is a frequently encountered side reaction in palladium-catalyzed cross-coupling experiments.[1][2] It involves the replacement of the iodine atom on your 3-iodopyrrolopyridine with a hydrogen atom, leading to the formation of the parent pyrrolopyridine as a significant byproduct. This unwanted reaction reduces the yield of your desired coupled product and introduces a byproduct that can be difficult to separate during purification, complicating your downstream workflow.

Q2: Why are 3-iodopyrrolopyridine substrates particularly susceptible to deiodination?

Several factors contribute to the susceptibility of 3-iodopyrrolopyridines to deiodination:

  • Weak Carbon-Iodine Bond : The C-I bond is the weakest among the carbon-halogen bonds, making it more prone to cleavage under thermal or light stress and more reactive in oxidative addition steps.[3]

  • Electron-Rich Nature : Pyrrolopyridine systems, as N-heteroarenes, can have electron-rich characteristics that may increase the rate of unwanted reductive pathways leading to deiodination, especially with highly active catalysts.[4]

  • Reaction Conditions : High temperatures, certain solvents, and strong bases required for the coupling reaction can accelerate the rate of the deiodination side reaction.[1][3][5]

Q3: What are the primary mechanistic pathways that lead to deiodination?

Deiodination typically occurs as a competing reaction within the main Pd(0)/Pd(II) catalytic cycle.[6][7] After the initial oxidative addition of the 3-iodopyrrolopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can be diverted from the desired transmetalation step. The primary cause is the introduction of a hydride species to the palladium center. This can happen through several mechanisms, including:

  • Oxidation of Solvents : Alcoholic solvents like methanol or ethanol can be oxidized by the palladium complex, generating a palladium-hydride (Pd-H) species.[1]

  • Beta-Hydride Elimination : Certain reagents or intermediates in the reaction mixture can undergo β-hydride elimination to form a Pd-H species.

  • Base or Additive Decomposition : Some bases or additives can decompose or react to provide a source of hydrides.

Once the Ar-Pd(II)-H intermediate is formed, it can undergo reductive elimination to yield the deiodinated pyrrolopyridine and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Q4: How do specific reaction components contribute to this side reaction?

  • Catalyst/Ligand : Highly active catalyst systems can sometimes favor the deiodination pathway. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands generally accelerate the desired reductive elimination of the coupled product, outcompeting the deiodination pathway.[8][9] Conversely, less bulky ligands like PPh₃ might not be as effective at preventing the side reaction.[5]

  • Base : Strong bases can significantly accelerate deiodination.[1] Bases can also act as a source of hydrides or promote the generation of hydride species from the solvent.

  • Solvent : Alcoholic solvents are a well-known source of hydrides.[1] Aprotic coordinating solvents like DMF and dioxane have also been observed to promote more dehalogenation compared to non-polar solvents like toluene.[5]

Troubleshooting Guide

Problem: My reaction shows significant formation of the deiodinated pyrrolopyridine byproduct, resulting in low yield of the desired coupled product.

This guide provides a systematic approach to diagnose and mitigate the issue of deiodination. Follow the workflow to methodically adjust reaction parameters.

Troubleshooting Workflow

G start Deiodination Observed (>10% Byproduct) ligand Step 1: Modify Ligand - Switch to bulky, e--rich phosphine (e.g., P(tBu)3, SPhos, XPhos) - Screen N-Heterocyclic Carbene (NHC) (e.g., IPr, SImes) start->ligand Initial Check solvent Step 2: Change Solvent - Replace alcoholic solvents (MeOH, EtOH) with aprotic non-polar solvents (e.g., Toluene, CPME) - Avoid Dioxane/DMF if possible ligand->solvent If problem persists base Step 3: Screen Base - Switch from strong base (e.g., NaOtBu) to weaker inorganic base (e.g., K2CO3, K3PO4, CsF) solvent->base If problem persists temp Step 4: Lower Temperature - Reduce reaction temperature (e.g., from 110°C to 80°C) - May require longer reaction time base->temp If problem persists end Problem Resolved: Deiodination Minimized temp->end Verify by LCMS/NMR

Caption: A step-by-step workflow for troubleshooting deiodination.

Competing Reaction Pathways

The core issue is the competition between the productive cross-coupling cycle and the parasitic deiodination cycle.

G cluster_main Desired Suzuki Coupling Pathway cluster_side Deiodination Side Reaction pd0_main Pd(0)L_n oa_main Oxidative Addition (Ar-I) pd0_main->oa_main pdi_main Ar-Pd(II)-I oa_main->pdi_main trans Transmetalation (R-B(OR)2) pdi_main->trans pdi_side Ar-Pd(II)-I pdr_main Ar-Pd(II)-R trans->pdr_main re_main Reductive Elimination pdr_main->re_main re_main->pd0_main Catalyst Regen. product Desired Product (Ar-R) re_main->product pdh_side Ar-Pd(II)-H pdi_side->pdh_side hydride Hydride Source (Solvent, Base, etc.) hydride->pdi_side [H-] Source re_side Reductive Elimination pdh_side->re_side byproduct Byproduct (Ar-H) re_side->byproduct pd0_side Pd(0)L_n re_side->pd0_side Catalyst Regen.

Caption: Competing catalytic cycles of cross-coupling vs. deiodination.

Quantitative Data Summary

While exact quantitative data is highly substrate-dependent, the following tables summarize general trends observed in minimizing hydrodehalogenation in related heterocyclic systems.

Table 1: Illustrative Effect of Ligand Choice on Product/Byproduct Ratio

Ligand TypeExample LigandTypical Product : Deiodinated RatioRationale
Monodentate, Less BulkyPPh₃50 : 50 to 80 : 20Can allow for slower reductive elimination of the product, giving the deiodination pathway time to compete.[5]
Monodentate, Bulky, e⁻-richP(tBu)₃> 95 : 5Steric bulk and electron-donating ability strongly promote the desired C-C bond-forming reductive elimination.[8]
Bidentate, Bulky (Biaryl)XPhos, SPhos> 95 : 5Buchwald-type ligands are designed to accelerate both oxidative addition and reductive elimination, minimizing side reactions.[10]
N-Heterocyclic Carbene (NHC)IPr, SImes> 90 : 10Strong σ-donating character stabilizes the catalyst and promotes efficient coupling.[2][11]

Table 2: Illustrative Influence of Solvent and Base on Deiodination

SolventBaseTypical % DeiodinationRationale
MeOHNaOtBu30 - 60%Alcoholic solvent acts as a hydride source, and a strong base accelerates the process.[1]
Dioxane / H₂OK₂CO₃10 - 25%A common system, but dioxane can still promote some dehalogenation.[5]
TolueneK₃PO₄< 10%A non-polar, aprotic solvent minimizes hydride formation from the solvent itself.[5]
THFCsF< 10%Anhydrous conditions with a fluoride base can be very effective at preventing protodeiodination.

Recommended Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a starting point designed to minimize deiodination for a generic coupling between a 3-iodopyrrolopyridine and an arylboronic acid.

Materials:

  • 3-Iodopyrrolopyridine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (or other bulky biarylphosphine ligand) (2-4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous Toluene (or CPME)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodopyrrolopyridine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition : Add anhydrous toluene via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended) : For maximum oxygen removal, sparge the reaction mixture with Argon for 10-15 minutes.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the 3-iodopyrrolopyridine and the formation of both the desired product and the deiodinated pyrrolopyridine.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-deficient heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of an electron-deficient heterocycle (e.g., chloropyrimidine, bromo-pyridine) is resulting in a low yield. What are the primary parameters to investigate?

A1: Low yields in the Buchwald-Hartwig amination of electron-deficient heterocycles often stem from suboptimal reaction conditions. The initial and most critical aspects to verify are the catalyst system, base, solvent, and temperature.

  • Catalyst and Ligand System: The choice of palladium source and ligand is paramount. For electron-deficient heterocycles, sterically hindered biarylphosphine ligands are frequently effective.[1] Consider using a pre-formed palladium-ligand complex to ensure consistent activation and catalytic activity.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] However, if your substrate is sensitive to strong bases, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher reaction temperatures.[1][2]

  • Solvent Purity: Anhydrous solvents are critical, as water can deactivate the catalyst and hydrolyze phosphine ligands.[3] Toluene is a common and effective solvent for these reactions.[1][3]

  • Reaction Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C.[1] If the reaction is sluggish at a lower temperature, a gradual increase may enhance the yield. Microwave irradiation can also be employed to accelerate the reaction.[1]

Q2: I am observing significant side product formation, such as hydrodehalogenation of my starting material. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can be minimized by carefully tuning the reaction conditions.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) and β-hydride elimination (leading to hydrodehalogenation). Experiment with different sterically hindered ligands.

  • Base Concentration: An excess of a strong base can sometimes promote side reactions. Consider using a weaker base or a stoichiometric amount of the strong base.

  • Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could act as hydrogen sources.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting materials. What steps can I take?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation or insufficient reactivity.

  • Catalyst Loading: While higher catalyst loading is not always better, ensuring a sufficient amount is present is crucial. If you suspect catalyst deactivation, a higher loading or the addition of a second portion of the catalyst mid-reaction might be beneficial.

  • Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Ligand Ratio: The palladium-to-ligand ratio is important. Typically, a slight excess of the ligand is used.

  • Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides.[4] For less reactive halides, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be required.[4]

Data Presentation: Reaction Parameter Comparison

The following tables summarize key reaction parameters and their typical ranges for the Buchwald-Hartwig amination of electron-deficient heterocycles.

Table 1: Common Catalysts and Ligands

Palladium SourceLigand ExamplesHeterocycle Class SuitabilityNotes
Pd₂(dba)₃XPhos, tBuXPhosPyridines, PyrimidinesOften effective for sterically demanding couplings.[1]
Pd(OAc)₂BINAP, XantphosGeneral electron-deficient systemsPre-activation may be required.[5]
Pd-NHC PrecatalystsIPr, IMesVarious heterocyclesCan offer high stability and activity.[6]

Table 2: Base Selection Guide

BasepKa of Conjugate AcidTypical SolventsAdvantagesDisadvantages
NaOtBu~19Toluene, DioxaneStrong base, often leads to high reaction rates.[1][2]Can be too harsh for base-sensitive functional groups.[2]
LHMDS~26THF, TolueneVery strong, non-nucleophilic.Can also be too aggressive for sensitive substrates.[2]
K₂CO₃~10.3Toluene, DMFMilder, suitable for base-sensitive substrates.May require higher temperatures.[1][2]
Cs₂CO₃~10Toluene, DioxaneGood solubility, often effective with sensitive substrates.[1][2]Can be more expensive.
K₃PO₄~12.3Toluene, DioxaneMilder than alkoxides, often a good compromise.[2]

Table 3: Solvent Properties

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarCommon and effective, requires rigorous drying.[1][3]
1,4-Dioxane101Polar aproticGood solvent for many substrates.[3]
THF66Polar aproticLower boiling point, may require sealed tube for higher temperatures.[3]
DMF/DMSO153 / 189Polar aproticGenerally avoided as they can coordinate to palladium and inhibit the reaction.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the heteroaryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing the Buchwald-Hartwig reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction param_check Check Key Parameters start->param_check catalyst Catalyst/Ligand System param_check->catalyst Is catalyst appropriate? base Base Selection param_check->base Is base optimal? solvent Solvent & Temperature param_check->solvent Are conditions suitable? optimization Systematic Optimization catalyst->optimization base->optimization solvent->optimization ligand_screen Screen Ligands (e.g., XPhos, RuPhos) optimization->ligand_screen Vary base_screen Screen Bases (e.g., NaOtBu, K2CO3) optimization->base_screen Vary temp_screen Vary Temperature (80-120 °C) optimization->temp_screen Vary success Improved Yield ligand_screen->success failure Persistent Low Yield ligand_screen->failure base_screen->success base_screen->failure temp_screen->success temp_screen->failure

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Catalytic_Cycle_Simplified pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdII_complex L-Pd(II)-X (Ar) oxidative_add->pdII_complex amine_coord Amine Coordination pdII_complex->amine_coord R2NH, Base pdII_amine L-Pd(II)-NHR2 (Ar) amine_coord->pdII_amine reductive_elim Reductive Elimination pdII_amine->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR2 reductive_elim->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Sonogashira Coupling with 7-Azaindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving 7-azaindole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging cross-coupling reaction. 7-Azaindoles are crucial building blocks in medicinal chemistry, but their inherent electronic properties often lead to complications in palladium-catalyzed reactions.[1][2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and achieve successful outcomes in your experiments.

The Core Challenge: The "Azaindole Problem"

The primary difficulty in performing Sonogashira couplings on 7-azaindoles stems from the pyridine-like nitrogen at the 7-position (N7). This nitrogen atom possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon often referred to as "catalyst poisoning."[2][4] This interference disrupts the catalytic cycle, leading to low yields or complete reaction failure. Several reports have noted that N-protection of the azaindole can sometimes mitigate these issues, although successful couplings on unprotected azaindoles are also possible with carefully optimized conditions.[2][4]

Diagram: Catalyst Inhibition by 7-Azaindole

G cluster_cycle Sonogashira Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Deactivated_Pd [Azaindole]₂-Pd(0)L₂ (Inactive Complex) Pd0->Deactivated_Pd PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR') Product Ar-C≡CR' (Product) PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Azaindole 7-Azaindole Substrate/Product Azaindole->Deactivated_Pd Coordination (Catalyst Poisoning) caption Inhibition of the Pd(0) catalyst by 7-azaindole. G Start Reaction Failure: Low Yield / No Product Check_Homocoupling Observe Alkyne Homocoupling (Glaser Product)? Start->Check_Homocoupling Check_Pd_Black Observe Pd Black Precipitation? Check_Homocoupling->Check_Pd_Black No Go_Cu_Free Action: Switch to Copper-Free Protocol. Ensure rigorous degassing. Check_Homocoupling->Go_Cu_Free Yes Check_SM Only Starting Material Recovered? Check_Pd_Black->Check_SM No Change_Ligand Action: Use Bulky/Electron-Rich Ligand (e.g., NHC, Biarylphosphine). Optimize Solvent/Temperature. Check_Pd_Black->Change_Ligand Yes Change_Catalyst_System Action: Screen Catalysts, Ligands, Bases & Solvents systematically. Consider N-protection. Check_SM->Change_Catalyst_System Yes Success Successful Coupling Go_Cu_Free->Success Change_Ligand->Success Change_Catalyst_System->Success caption A decision tree for troubleshooting Sonogashira reactions.

References

Technical Support Center: Cross-Coupling Reactions of Iodo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for identifying and troubleshooting byproducts in cross-coupling reactions of iodo-pyrrolopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of functionalized pyrrolopyridine cores.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura cross-coupling reactions with iodo-pyrrolopyridines?

A1: The most frequently encountered byproducts in Suzuki-Miyaura couplings of iodo-pyrrolopyridines are homocoupling products of the boronic acid or ester, and protodeiodination of the iodo-pyrrolopyridine starting material. The formation of a biaryl byproduct from the homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] Protodeboronation of the boronic acid partner can also occur, leading to reduced yield of the desired product.

Q2: In Sonogashira couplings of iodo-pyrrolopyridines, what is the primary side reaction and how can it be minimized?

A2: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent when using a copper co-catalyst. To minimize this, running the reaction under copper-free conditions is a common strategy.[2][3] Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can promote homocoupling.[2]

Q3: What are the key factors influencing byproduct formation in Buchwald-Hartwig amination of iodo-pyrrolopyridines?

A3: Byproduct formation in Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base. An improper ligand can lead to side reactions such as β-hydride elimination if the amine coupling partner has β-hydrogens. The basicity of the reaction medium can also influence the stability of the starting materials and intermediates, potentially leading to decomposition pathways. For aryl iodides, the formation of palladium iodide dimers can sometimes slow down the reaction.[4][5]

Q4: Can the pyrrolopyridine core itself lead to specific byproducts?

A4: Yes, the Lewis basic nitrogen atom in the pyridine ring of the pyrrolopyridine scaffold can coordinate to the palladium catalyst. This can sometimes inhibit catalytic activity, necessitating more forcing reaction conditions (e.g., higher temperatures), which in turn can increase the likelihood of thermal decomposition or other side reactions.[6] In some cases, complex mixtures of products can be observed when synthesizing certain isomers of azaindoles, potentially due to catalyst poisoning or retardation of C-N bond formation.[7][8]

Q5: How can I reliably identify the byproducts in my reaction mixture?

A5: The most common methods for identifying byproducts are GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry), which provide information on the mass of the components in your mixture. For structural elucidation, isolation of the byproduct by column chromatography followed by NMR (Nuclear Magnetic Resonance) spectroscopy is the gold standard.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Observed Issue Potential Cause Troubleshooting Strategy
Significant formation of boronic acid homocoupling product (Ar-Ar) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Protodeiodination of the pyrrolopyridine starting material Presence of a hydrogen source (e.g., water, protic solvent).Use anhydrous solvents and reagents. Consider using a stronger, non-coordinating base.
Low conversion and recovery of starting materials Catalyst inhibition by the pyridine nitrogen.Screen different phosphine ligands, particularly bulky, electron-rich ligands (e.g., SPhos, XPhos) that can promote oxidative addition.[6]
Formation of unidentified impurities Thermal decomposition at high temperatures.Attempt the reaction at a lower temperature for a longer duration. Screen different solvents that allow for lower reaction temperatures.
Sonogashira Coupling
Observed Issue Potential Cause Troubleshooting Strategy
Significant formation of alkyne homocoupling product (Glaser coupling) Presence of copper(I) co-catalyst and/or oxygen.Switch to a copper-free Sonogashira protocol.[2][3] Ensure the reaction is performed under a strictly inert atmosphere.
Low to no product yield and catalyst decomposition (palladium black) Inactive palladium catalyst or presence of impurities.Use a fresh, active palladium source. Ensure all reagents and solvents are of high purity.[2]
Incomplete consumption of iodo-pyrrolopyridine Insufficiently active catalyst system for the heterocyclic substrate.Increase the catalyst loading or screen different palladium sources and phosphine ligands. Bulky, electron-rich ligands can be beneficial.
Buchwald-Hartwig Amination
Observed Issue Potential Cause Troubleshooting Strategy
Formation of hydrodehalogenated pyrrolopyridine Side reaction competing with amination.Optimize the choice of ligand and base. A more sterically hindered ligand may favor the desired C-N bond formation.
Low product yield with complex mixture Unstable catalyst or reaction intermediates.Screen different generations of Buchwald-Hartwig catalysts and ligands. Consider using a pre-formed palladium catalyst.
Diarylation of primary amine coupling partners High reactivity of the primary amine product.Carefully control the stoichiometry of the amine coupling partner (use a slight excess). Lowering the reaction temperature may also improve selectivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 4-Azaindole

This protocol is adapted from a procedure for the coupling of 6-bromo-4-azaindole with phenylboronic acid.

Materials:

  • 6-Bromo-4-azaindole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the 6-bromo-4-azaindole and phenylboronic acid in the 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 6-phenyl-4-azaindole.

A reported yield for a similar transformation to produce 6-phenyl-4-azaindole is 92%.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Iodo-pyrrolopyridine

This protocol provides a general starting point for the copper-free Sonogashira coupling.

Materials:

  • Iodo-pyrrolopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • A bulky phosphine ligand (e.g., P(t-Bu)₃, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the iodo-pyrrolopyridine, Pd₂(dba)₃, phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed THF via syringe.

  • Add the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halogenated 4-Azaindole

This protocol is adapted from a procedure for the amination of 6-chloro-4-azaindole with morpholine.

Materials:

  • 6-Chloro-4-azaindole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • BINAP (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the 6-chloro-4-azaindole, Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the aminated product.

A reported yield for the synthesis of 6-morpholino-4-azaindole is 88%.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki Iodo-pyrrolopyridine + Boronic Acid/Ester suzuki_product Desired Product start_suzuki->suzuki_product Pd Catalyst, Base homocoupling Homocoupling (Ar-Ar) start_suzuki->homocoupling O2 protodeiodination Protodeiodination start_suzuki->protodeiodination H+ Source start_sonogashira Iodo-pyrrolopyridine + Terminal Alkyne sonogashira_product Desired Product start_sonogashira->sonogashira_product Pd Catalyst, Base, (CuI) glaser Glaser Homocoupling start_sonogashira->glaser CuI, O2 start_buchwald Iodo-pyrrolopyridine + Amine buchwald_product Desired Product start_buchwald->buchwald_product Pd Catalyst, Ligand, Base hydrodehalogenation Hydrodehalogenation start_buchwald->hydrodehalogenation Side Reaction

Common byproduct pathways in cross-coupling reactions.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Strategies start Low Yield or Complex Mixture check_sm Starting Material Consumed? start->check_sm identify_byproducts Identify Byproducts (LCMS/GCMS) check_sm->identify_byproducts Yes optimize_catalyst Optimize Catalyst/ Ligand System check_sm->optimize_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Base) identify_byproducts->optimize_conditions Known Byproduct purify_reagents Purify/Check Reagents & Solvents identify_byproducts->purify_reagents Unknown Impurities optimize_catalyst->start optimize_conditions->start purify_reagents->start

A logical workflow for troubleshooting cross-coupling reactions.

References

minimizing homocoupling in Suzuki reactions of 3-iodopyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving 3-iodopyrrolopyridines.

Troubleshooting Guide: Minimizing Homocoupling

High levels of homocoupling byproduct are a common issue in Suzuki reactions. This guide provides a systematic approach to diagnosing and resolving this problem.

Is significant homocoupling of the boronic acid observed?

Potential Cause 1: Presence of Oxygen

Dissolved oxygen in the reaction mixture can lead to the oxidation of the palladium catalyst and promote the homocoupling of boronic acids.[1][2][3]

Solutions:

  • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use.[4] Common methods include sparging with an inert gas (e.g., nitrogen or argon) for an extended period or performing multiple freeze-pump-thaw cycles for the most effective oxygen removal.[5][6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.[7]

Potential Cause 2: Inefficient Catalyst System

The choice of palladium source and ligands is critical in controlling side reactions.

Solutions:

  • Catalyst Selection: Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species, a step during which homocoupling can occur.[8][9] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[8] Buchwald's G3 and G4 precatalysts are also designed for clean and efficient generation of the active Pd(0) catalyst.[8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[8][10]

Potential Cause 3: Inappropriate Base

The base activates the boronic acid, but an unsuitable choice can increase homocoupling.[8]

Solutions:

  • Weaker Bases: Often, weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferred as they are less likely to promote side reactions compared to strong bases.[8]

  • Base Solubility: Ensure the base is finely powdered to maximize its surface area and reactivity.

Potential Cause 4: Boronic Acid Instability

The quality and stability of the boronic acid are crucial for a successful Suzuki coupling.[11]

Solutions:

  • High-Purity Reagents: Use high-purity boronic acids from reliable suppliers to ensure predictable reactivity.[11]

  • Boronic Esters: For particularly unstable heteroaromatic boronic acids, consider using more stable derivatives like pinacol boronic esters (BPin) or MIDA boronates.[12]

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_degassing Is the reaction mixture thoroughly degassed? start->check_degassing improve_degassing Action: Improve degassing protocol (e.g., freeze-pump-thaw). check_degassing->improve_degassing No check_catalyst Is a Pd(0) source or an efficient precatalyst being used? check_degassing->check_catalyst Yes improve_degassing->check_catalyst change_catalyst Action: Switch to Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., Buchwald G3/G4). check_catalyst->change_catalyst No check_ligand Are bulky, electron-rich ligands being used? check_catalyst->check_ligand Yes change_catalyst->check_ligand change_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos). check_ligand->change_ligand No check_base Is the base appropriate? check_ligand->check_base Yes change_ligand->check_base change_base Action: Try a weaker, finely powdered base (e.g., K3PO4). check_base->change_base No end Homocoupling Minimized check_base->end Yes change_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant problem with 3-iodopyrrolopyridines?

A1: While not exclusively a problem for this substrate class, heteroaromatic halides like 3-iodopyrrolopyridines can be challenging substrates in Suzuki couplings. The electronic properties of the heterocyclic ring can influence the stability of intermediates in the catalytic cycle, and in some cases, promote side reactions like homocoupling.

Q2: What is the general mechanism of boronic acid homocoupling?

A2: Homocoupling of boronic acids can occur through a Pd(II)-mediated pathway, especially when a Pd(II) precatalyst is used or when the active Pd(0) catalyst is oxidized by residual oxygen.[1] This process involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the homocoupled product and regenerate a Pd(0) species.[1]

Suzuki Catalytic Cycle and Competing Homocoupling Pathway

G cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)2) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product PdII_start Pd(II) Species (from O2 or precatalyst) Transmetalation1 First Transmetalation (Ar'-B(OH)2) PdII_start->Transmetalation1 ArPdOH Ar'-Pd(II)-OH Transmetalation1->ArPdOH Transmetalation2 Second Transmetalation (Ar'-B(OH)2) ArPdOH->Transmetalation2 ArPdAr_homo Ar'-Pd(II)-Ar' Transmetalation2->ArPdAr_homo RedElim_homo Reductive Elimination ArPdAr_homo->RedElim_homo Homocoupling_Product Ar'-Ar' RedElim_homo->Homocoupling_Product Pd0_regen Pd(0)L2 RedElim_homo->Pd0_regen

Caption: Suzuki cycle vs. homocoupling pathway.

Q3: How does the choice of palladium precatalyst affect homocoupling?

A3: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[1][8] Using Pd(0) sources such as Pd(PPh₃)₄ or specially designed precatalysts that cleanly generate Pd(0) can minimize this side reaction.[8]

Q4: Can the reaction solvent influence the extent of homocoupling?

A4: Yes, the solvent system can play a role. For instance, some reactions benefit from biphasic solvent systems (e.g., toluene/water or dioxane/water) which can facilitate the dissolution of both the organic substrates and inorganic base.[13] However, the most critical factor related to the solvent is ensuring it is thoroughly deoxygenated.[14]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Homocoupling
EntryPalladium SourceLigandBaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O6525
2Pd(PPh₃)₄-K₂CO₃Toluene/H₂O8510
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O92<5
4XPhos Pd G3-K₃PO₄Dioxane/H₂O95<2

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki Reactions of 3-Iodopyrrolopyridines

This protocol provides a starting point for optimizing the Suzuki coupling of 3-iodopyrrolopyridines while minimizing homocoupling.

Materials:

  • 3-Iodopyrrolopyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture)

Procedure:

  • Degassing the Solvent: Sparge the chosen solvent with a stream of nitrogen or argon for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[6]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodopyrrolopyridine, arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during chemical reactions involving 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles.

Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving common issues encountered during catalytic reactions with 7-azaindole substrates.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: The reaction shows minimal or no formation of the desired product, with the starting material largely unconsumed.

  • Potential Cause: Catalyst poisoning by the nitrogen atoms of the 7-azaindole ring is a primary suspect. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., palladium), forming a stable, inactive complex and halting the catalytic cycle.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to bulkier, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the 7-azaindole nitrogen to the metal center.

      • Recommendation: Ligands such as RuPhos, SPhos, and XPhos have shown effectiveness in mitigating catalyst poisoning in amination reactions of halo-7-azaindoles.[1]

    • Catalyst Precursor: Utilize a well-defined palladium pre-catalyst. Pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the potentially poisoning substrate.

      • Recommendation: RuPhos-based palladium pre-catalysts have been demonstrated to be effective, even at low catalyst loadings (as low as 0.5 mol%).[1]

    • Protecting Groups: If applicable, consider protecting the N-H of the pyrrole ring. While some protocols are developed for unprotected 7-azaindoles, N-protection can sometimes prevent side reactions and improve catalyst stability.[2] In some cases, N-alkyl protected substrates have led to successful reactions where unprotected analogues failed, presumably due to catalyst poisoning.[2]

    • Base Selection: The choice of base can significantly influence the reaction outcome. A systematic screening of bases is recommended.

      • Example: In a study on the amination of unprotected halo-7-azaindoles, LiHMDS was found to be an effective base in conjunction with biarylphosphine ligands.[1]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation. However, this is not an ideal solution from a process chemistry perspective.

Issue 2: Reaction Starts but Stalls Before Completion

  • Symptom: The reaction proceeds initially, as observed by TLC or LC-MS, but then slows down and stops before all the limiting reagent is consumed.

  • Potential Cause: Gradual catalyst deactivation throughout the reaction. This can be due to the accumulation of inhibitory species or slow decomposition of the catalyst under the reaction conditions, exacerbated by the presence of the 7-azaindole.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully re-evaluate the reaction temperature. Higher temperatures can sometimes accelerate catalyst decomposition. Conversely, some reactions may require higher temperatures to achieve sufficient rates of desired catalytic steps to outcompete deactivation pathways.

    • Solvent Choice: The solvent can play a crucial role in catalyst stability and reactivity. Ensure the use of anhydrous and deoxygenated solvents.

    • Reagent Purity: Ensure all reagents, especially the amine coupling partners, are of high purity. Trace impurities can sometimes act as catalyst poisons.

    • Sequential Addition: In some cases, sequential addition of reagents can be beneficial. For instance, in a one-pot sequential Suzuki-Miyaura cross-coupling, a second addition of the catalyst and ligand was found to be crucial for driving the reaction to completion.

Issue 3: Inconsistent Yields and Reaction Times

  • Symptom: Reproducibility issues, where identical reaction setups lead to variable yields and reaction times.

  • Potential Cause: Subtle variations in experimental conditions can have a significant impact, especially when dealing with sensitive catalytic systems prone to deactivation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure rigorous exclusion of air and moisture. Use a glovebox or proper Schlenk techniques for setting up reactions.

    • Reagent Quality: Use freshly opened or purified solvents and reagents. The quality of the base can also be critical.

    • Stirring and Heating: Ensure consistent and efficient stirring to avoid mass transfer limitations. Use a calibrated heating block or oil bath for uniform temperature control.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 1H-pyrrolo[2,3-b]pyridines particularly challenging?

A1: The primary challenge stems from the inherent electronic properties of the 7-azaindole scaffold. It contains two nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The lone pair of electrons on the sp²-hybridized pyridinic nitrogen is Lewis basic and can readily coordinate to the transition metal center of the catalyst (e.g., palladium). This coordination can lead to the formation of a stable, off-cycle catalyst complex, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle. This is a known issue for many nitrogen-containing heterocycles.[2]

Q2: What is the primary mechanism of catalyst poisoning by 7-azaindoles?

A2: The main deactivation pathway is the coordination of the pyridinic nitrogen to the active metal center. This creates a coordinatively saturated and stable metal complex that is unable to undergo the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination. Halo-7-azaindoles present a particular challenge as the two adjacent nitrogen atoms can act as a chelating ligand for the metal.[1]

Q3: How can I choose the right ligand to prevent catalyst poisoning?

A3: The selection of an appropriate ligand is crucial. Bulky and electron-rich ligands are generally preferred. The steric bulk of the ligand can create a "pocket" around the metal center that disfavors the coordination of the sterically demanding 7-azaindole. The electron-donating nature of the ligand can also make the metal center less electrophilic and thus less susceptible to coordination by the pyridine nitrogen. Ligands like XPhos, SPhos, and RuPhos have proven effective in palladium-catalyzed aminations of halo-7-azaindoles.[1]

Q4: Are there any quantitative measures to assess catalyst deactivation?

A4: While specific Turnover Number (TON) and Turnover Frequency (TOF) data for catalyst poisoning in 7-azaindole reactions are not extensively reported in the literature, you can assess deactivation by:

  • Reaction Profiling: Monitor the reaction progress over time using techniques like GC, HPLC, or NMR. A plateau in product formation before the complete consumption of the limiting starting material is a strong indicator of catalyst deactivation.

  • Comparative Yields: As demonstrated in the tables below, comparing the yields of a reaction under different catalytic conditions (e.g., different ligands, catalyst precursors) provides a quantitative measure of the effectiveness of a given system in overcoming deactivation.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of different reaction parameters on the yield of cross-coupling reactions involving 7-azaindole derivatives.

Table 1: Optimization of Palladium-Catalyzed Amidation of N-Benzyl-4-bromo-7-azaindole with Benzamide

EntryPalladium Source (mol%)Ligand (mol%)BaseTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃392
2Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃485
3Pd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃645
4Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃635
5Pd₂(dba)₃ (2.5)PCy₃ (10)Cs₂CO₃6No Reaction
6Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃655
7Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃665
8Pd(OAc)₂ (5)Xantphos (10)K₂CO₃488
9Pd(OAc)₂ (5)Xantphos (10)K₃PO₄390

Data adapted from a study on palladium-catalyzed C-N bond formation.[2]

Table 2: Ligand Effects on the Palladium-Catalyzed Amination of 4-Chloro-7-azaindole with N-Methylpiperazine

EntryLigand (1 mol%)Pd Pre-catalyst (1 mol%)Time (min)Yield (%)
1RuPhosRuPhos Pre-catalyst3094
2SPhosSPhos Pre-catalyst3085
3XPhosXPhos Pre-catalyst3088
4RuPhosPd(OAc)₂3082

Data adapted from a study on the amination of unprotected halo-7-azaindoles.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles

This protocol is based on a reported procedure for the successful amination of unprotected halo-7-azaindoles, which is often challenging due to catalyst poisoning.[1]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the palladium pre-catalyst (e.g., RuPhos Pd G2, 1-2 mol%), the biarylphosphine ligand (e.g., RuPhos, 1-2 mol%), and the halo-7-azaindole (1.0 equivalent).

  • Reagent Addition: The amine (1.2 equivalents) is added, followed by the addition of a solution of LiHMDS (1.2 equivalents, 1 M in THF).

  • Solvent: Anhydrous solvent (e.g., THF or dioxane) is added to achieve the desired concentration.

  • Reaction Conditions: The vial is sealed and heated to the desired temperature (typically 65-100 °C) with vigorous stirring for the specified time.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd(0)-Azaindole Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Pd_II_Complex Ar-Pd(II)-X Oxidative_Addition->Pd_II_Complex Ligand_Exchange Ligand Exchange (Amine) Pd_II_Complex->Ligand_Exchange Amine_Complex Ar-Pd(II)-Amine Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Amine Product Reductive_Elimination->Product 7_Azaindole 7-Azaindole 7_Azaindole->Inactive_Complex

Caption: Mechanism of catalyst poisoning by 7-azaindole.

TroubleshootingFlowchart Start Low/No Conversion in 7-Azaindole Reaction Q1 Is a bulky, electron-rich ligand being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a palladium pre-catalyst being used? A1_Yes->Q2 Sol1 Switch to a ligand like RuPhos, SPhos, or XPhos A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have reaction conditions been optimized? A2_Yes->Q3 Sol2 Use a well-defined pre-catalyst (e.g., RuPhos Pd G2) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reaction Improved A3_Yes->End Sol3 Screen base, solvent, and temperature A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for low conversion.

References

Technical Support Center: Reaction Monitoring for 3-Iodopyrrolopyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring palladium-catalyzed cross-coupling reactions of 3-iodopyrrolopyridines. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Which are the most common techniques for monitoring the progress of 3-iodopyrrolopyridine coupling reactions?

A1: The most common techniques for monitoring the progress of these reactions include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ monitoring techniques like Raman and IR spectroscopy can also be employed for real-time analysis.

Q2: How can I choose the best monitoring technique for my specific 3-iodopyrrolopyridine coupling reaction?

A2: The choice of technique depends on several factors including the properties of your starting materials and products (e.g., volatility, chromophores), the reaction matrix, and the level of detail required.

  • TLC: Ideal for quick, qualitative checks of reaction progress. It is cost-effective and provides a rapid assessment of the consumption of starting materials and the formation of the product.

  • HPLC/LC-MS: Excellent for quantitative analysis, providing accurate data on conversion, product formation, and impurity profiling. LC-MS is particularly useful for identifying byproducts.

  • GC/GC-MS: Suitable for volatile and thermally stable compounds. GC-MS is powerful for separating and identifying reaction components.[1][2]

  • NMR Spectroscopy: Can provide detailed structural information and quantitative data by taking aliquots from the reaction mixture.

Q3: What are the common side reactions to look out for when performing couplings with 3-iodopyrrolopyridines?

A3: Common side reactions include:

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom.

  • Protodeboronation: In Suzuki couplings, the boronic acid/ester is replaced by a hydrogen atom.[3]

  • Homocoupling: Dimerization of the boronic acid/ester (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings, known as Glaser coupling).[2]

  • Catalyst Decomposition: Formation of palladium black, which is an inactive form of the catalyst.

Q4: Can the nitrogen atom in the pyrrolopyridine ring interfere with the palladium catalyst?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic activity. This can be mitigated by the choice of appropriate ligands that are bulky and electron-rich, which can shield the metal center.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion of 3-Iodopyrrolopyridine

This is a common issue in cross-coupling reactions. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider a different palladium source (e.g., a pre-catalyst). - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4]
Inappropriate Ligand - Screen a variety of phosphine ligands (e.g., Buchwald or Josiphos-type ligands). - Use bulky, electron-rich ligands to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[5][6]
Ineffective Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Stronger bases are often required.[3][7] - Ensure the base is finely powdered and anhydrous. - For inorganic bases, the addition of a small amount of water can sometimes improve solubility and reactivity.[7][8]
Poor Solvent Choice - Ensure all reactants are soluble in the chosen solvent. - Common solvents include dioxane, toluene, THF, and DMF.[7][8] - Degas the solvent thoroughly before use to remove oxygen.[4]
Low Reaction Temperature - Gradually increase the reaction temperature. Aryl iodides are generally reactive, but some couplings may require higher temperatures to proceed efficiently.[8]
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product.

Side Product Observed Potential Cause Recommended Solution
Dehalogenated Pyrrolopyridine Presence of a hydrogen source.- Use high-purity, anhydrous solvents. - The choice of ligand can influence the rate of dehalogenation; screen different ligands.
Protodeboronation Product (Suzuki) Strong base, presence of water.- Use a milder base (e.g., K₃PO₄).[3] - Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[3]
Homocoupling Product Presence of oxygen.- Ensure the reaction mixture is thoroughly degassed. - Use a Pd(0) source or an efficient pre-catalyst system.

Experimental Protocols

General Protocol for HPLC Monitoring of a 3-Iodopyrrolopyridine Suzuki Coupling
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a syringe.

    • Quench the aliquot immediately in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water with 0.1% formic acid). This will stop the reaction and dilute the sample.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the 3-iodopyrrolopyridine starting material and the desired product by comparing retention times with authentic standards.

    • Calculate the percentage conversion and product formation based on the peak areas.

General Protocol for TLC Monitoring of a 3-Iodopyrrolopyridine Buchwald-Hartwig Amination
  • TLC Plate Preparation:

    • Use silica gel coated TLC plates.

    • Spot the plate with the 3-iodopyrrolopyridine starting material, the amine coupling partner, and a co-spot of both.

  • Reaction Monitoring:

    • At regular intervals, take a small sample from the reaction mixture using a capillary tube and spot it on the TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the starting materials and the product.

    • Visualize the spots under UV light (254 nm and/or 365 nm).

    • The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

    • Staining with a suitable agent (e.g., ninhydrin for primary/secondary amines) can also be used for visualization if the compounds are not UV-active.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification reagents Combine 3-iodopyrrolopyridine, coupling partner, base, ligand solvent Add degassed solvent reagents->solvent catalyst Add Pd catalyst under inert gas solvent->catalyst sampling Take aliquots at time intervals catalyst->sampling analysis Analyze by TLC/HPLC/GC-MS sampling->analysis analysis->sampling Continue monitoring quench Quench reaction analysis->quench Reaction complete extract Aqueous work-up & extraction quench->extract purify Column chromatography extract->purify product Isolate pure product purify->product

Caption: General experimental workflow for a 3-iodopyrrolopyridine coupling reaction.

troubleshooting_workflow start Low Conversion in 3-Iodopyrrolopyridine Coupling check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes new_catalyst Use fresh catalyst or a different pre-catalyst check_catalyst->new_catalyst No check_solvent Are reactants soluble? check_base->check_solvent Yes screen_bases Screen stronger or more soluble bases check_base->screen_bases No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Try a different degassed solvent check_solvent->change_solvent No increase_temp Increase reaction temperature check_temp->increase_temp No success Reaction proceeds check_temp->success Yes new_catalyst->start screen_bases->start change_solvent->start increase_temp->start failure Still low conversion increase_temp->failure

References

Technical Support Center: Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of palladium-catalyzed amination reactions, offering step-by-step solutions.

Issue 1: Difficulty in Removing the Palladium Catalyst

  • Question: I am having trouble removing the palladium catalyst from my reaction mixture. What are the recommended procedures?

  • Answer: The optimal method for palladium removal depends on whether the catalyst is homogeneous or heterogeneous.[1]

    • For Heterogeneous Catalysts (e.g., Palladium on Carbon): Simple filtration is often effective. Dilute the reaction mixture with a suitable solvent to reduce viscosity and filter it through a pad of Celite®.[2][3][4] Wash the filter cake with additional solvent to ensure complete recovery of the product.[2]

    • For Homogeneous Catalysts: If the palladium catalyst is soluble in the reaction mixture, several methods can be employed:

      • Scavengers: Solid-supported scavengers, such as those with thiol or amine functionalities, can be added to the reaction mixture to bind with the palladium.[1][5] The scavenger is then removed by filtration.[1] Thiol-based silica scavengers are a common choice.[4]

      • Precipitation: The soluble palladium can sometimes be precipitated by adding an anti-solvent or a specific precipitating agent, followed by filtration.[1]

      • Chromatography: Column chromatography is a common method for purifying the product and removing residual palladium.[3][6] However, it may not always be sufficient to reach very low palladium levels.[6][7]

      • Activated Carbon: Treatment with activated carbon can also effectively adsorb and remove palladium catalysts.[8][9]

Issue 2: Low or No Product Yield After Workup

  • Question: My reaction seems to have worked based on TLC/LC-MS analysis, but I am getting a low yield of my final product after workup and purification. What could be the issue?

  • Answer: Low product yield after workup can stem from several factors unrelated to the reaction's success.

    • Incomplete Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. If your product is basic (as many amines are), an acidic wash might cause it to partition into the aqueous layer. Conversely, a basic wash might be necessary for acidic products.

    • Emulsion Formation: Emulsions during aqueous workup can trap the product. To break emulsions, you can try adding brine, adding more organic solvent, or filtering the entire mixture through a pad of Celite®.

    • Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use lower temperatures for evaporation or consider alternative purification methods like crystallization.

    • Product Adsorption: The product may be adsorbing onto the filtration medium (e.g., Celite®) or the stationary phase during chromatography. Ensure thorough washing of the filter cake and consider using a different stationary phase or solvent system for chromatography.

Issue 3: Catalyst Decomposition During Reaction or Workup

  • Question: I observe the formation of "palladium black" in my reaction flask. What does this indicate and how can I prevent it?

  • Answer: The formation of a black precipitate, known as "palladium black," is a strong indicator of catalyst decomposition to elemental palladium, which is generally inactive for the amination reaction.[10]

    • Causes of Decomposition:

      • High Temperatures: Excessive heat can lead to catalyst decomposition.[11] Typical reaction temperatures range from 80-100°C.[11]

      • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen.[11] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[11]

      • Insufficient Ligand: An inadequate amount of phosphine ligand can leave the palladium center exposed and prone to aggregation and precipitation.[12]

      • Impurities: Impurities in the starting materials, solvents, or base can act as catalyst poisons.[10][11]

    • Prevention Strategies:

      • Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen.

      • Optimize Reaction Temperature: Avoid unnecessarily high temperatures.[11]

      • Use Appropriate Ligand-to-Metal Ratio: Ensure sufficient ligand is present to stabilize the palladium catalyst.[12]

      • Purify Reagents: Use pure, anhydrous, and degassed solvents and high-purity starting materials.[11]

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Buchwald-Hartwig amination reaction?

A1: A typical workup procedure involves the following steps:

  • Cool the reaction mixture to room temperature.[11]

  • Dilute the mixture with an organic solvent like ethyl acetate or toluene.[2][11]

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst if it is heterogeneous.[2][3][4]

  • Wash the organic layer with water and/or brine to remove any remaining water-soluble impurities and salts.[11]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2][11]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.[2][11]

  • Purify the crude product, typically by column chromatography.[11]

Q2: How do I choose the right solvent for the workup and extraction?

A2: The choice of solvent is critical for an efficient workup.

  • The solvent should be a good solvent for your product but a poor solvent for the impurities you are trying to remove.

  • It should be immiscible with the aqueous phase for efficient extraction.

  • Commonly used solvents include ethyl acetate, diethyl ether, dichloromethane, and toluene.

  • The polarity of the solvent can be adjusted to optimize the separation.

Q3: My product is water-soluble. How should I modify the workup procedure?

A3: For water-soluble products, a standard aqueous workup may not be suitable.

  • Consider extracting with a more polar organic solvent like ethyl acetate or a mixture of solvents.

  • Saturating the aqueous phase with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous layer and improve extraction efficiency.

  • In some cases, it may be necessary to avoid an aqueous workup altogether and proceed directly to purification by chromatography after filtering off the solids.

Q4: Can I recycle the palladium catalyst?

A4: While recycling the palladium catalyst is economically and environmentally desirable, it can be challenging for homogeneous catalysts used in Buchwald-Hartwig aminations.[13] If a heterogeneous catalyst is used, it can be recovered by filtration and potentially reused. For homogeneous catalysts, recovery often involves precipitation or the use of scavengers, but the recovered palladium may not have the same catalytic activity without further treatment.

Data Presentation

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10035
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Dioxane/H₂O10078
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane10092
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10095

Data is illustrative and based on general trends reported in the literature.[12]

Table 2: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration through Celite®Effective for heterogeneous PdSimple, fast, and inexpensiveIneffective for soluble palladium species[1]
Solid-Supported ScavengersCan reduce Pd to <100 ppm[7]High efficiency for soluble PdCost of scavenger, may require optimization[5]
Column ChromatographyCan reduce Pd to <100 ppm[7]Purifies product simultaneouslyMay not be sufficient for very low levels[6][7]
Activated CarbonHigh adsorption capacityCost-effectiveMay adsorb the product, requires optimization[8]

Visualizations

Workup_Workflow start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® dilute->filter filtrate Filtrate filter->filtrate solid_waste Solid Waste (Salts, Catalyst) filter->solid_waste wash Aqueous Wash (Water/Brine) filtrate->wash separate Separate Layers wash->separate organic_layer Organic Layer separate->organic_layer aqueous_waste Aqueous Waste separate->aqueous_waste dry Dry over Anhydrous Agent organic_layer->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify (e.g., Chromatography) crude_product->purify final_product Final Product purify->final_product

Caption: General workflow for the workup of a palladium-catalyzed amination reaction.

Troubleshooting_Tree start Low Product Yield? reaction_issue Reaction Incomplete? start->reaction_issue Yes product_ok Yield OK start->product_ok No optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) reaction_issue->optimize_reaction Yes workup_issue Workup Problem? reaction_issue->workup_issue No extraction_issue Check Extraction pH and Solvent workup_issue->extraction_issue Yes emulsion Emulsion Formation? workup_issue->emulsion No break_emulsion Break Emulsion (Brine, Celite®) emulsion->break_emulsion Yes purification_issue Purification Problem? emulsion->purification_issue No column_loading Product Adsorption on Column? purification_issue->column_loading Yes change_conditions Change Chromatography Solvent/Stationary Phase column_loading->change_conditions Yes column_loading->product_ok No

Caption: Decision tree for troubleshooting low product yield after workup.

References

Technical Support Center: Large-Scale Purification of 1H-pyrrolo[2,3-b]pyridine-Based APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 1H-pyrrolo[2,3-b]pyridine-based Active Pharmaceutical Ingredients (APIs).

Troubleshooting Guides

This section addresses common issues encountered during the purification of 1H-pyrrolo[2,3-b]pyridine-based APIs in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question: We are experiencing a significant loss of product during large-scale column chromatography. What are the potential causes and solutions?

Answer: Low yield during large-scale chromatography can stem from several factors. Here are some common causes and troubleshooting steps:

  • Compound Instability on Silica Gel: 1H-pyrrolo[2,3-b]pyridines, being nitrogen-containing heterocycles, can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

    • Solution: Test the stability of your compound on a small amount of silica beforehand. If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine.

  • Improper Solvent System: An inappropriate mobile phase can lead to poor separation, causing your compound to co-elute with impurities or not elute at all.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) before scaling up. A common starting point for this class of compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The addition of a small percentage of a polar solvent or a basic modifier can improve peak shape and resolution.

  • Poor Column Packing: In large-scale columns, improper packing can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and yield loss.

    • Solution: Ensure the column is packed uniformly. There are various techniques for packing large-scale columns, and it's crucial to follow a validated procedure.

  • Compound Precipitation on the Column: If the solubility of your compound in the mobile phase is low, it may precipitate on the column, especially at high concentrations.

    • Solution: Ensure your crude material is fully dissolved in a minimal amount of a strong solvent before loading. If using a gradient, ensure the initial mobile phase has sufficient solvating power to keep the compound in solution.

Issue 2: Persistent Impurities After Purification

Question: After what we believed to be a successful purification run, our analytical data (NMR, LC-MS) still shows the presence of impurities. How can we address this?

Answer: Persistent impurities are a common challenge. The following are potential causes and their remedies:

  • Co-eluting Impurities: Some impurities may have very similar polarity to your target compound, making them difficult to separate with a single chromatographic step.

    • Solution: A multi-step purification approach is often necessary. This could involve an initial crystallization step to remove a significant portion of impurities, followed by column chromatography. Alternatively, using a different chromatographic technique, such as reversed-phase (C18) chromatography, may provide the required selectivity.

  • Isomeric Impurities: The synthesis of 7-azaindole derivatives can sometimes result in the formation of structural isomers that are challenging to separate.

    • Solution: High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is often required for effective separation of isomers.

  • Residual Solvents: Solvents used in the reaction or purification process can be retained in the final product.

    • Solution: High vacuum drying or lyophilization can help in the removal of residual solvents. Consulting NMR solvent impurity charts can help in identifying the solvent peaks in your spectra.[1]

Issue 3: Difficulties with Crystallization

Question: We are struggling to crystallize our 1H-pyrrolo[2,3-b]pyridine-based API at a large scale. What troubleshooting steps can we take?

Answer: Crystallization can be challenging, especially at scale. Here are some common problems and their solutions:

  • "Oiling Out": The compound separates as a liquid phase instead of a solid. This can happen if the solution is supersaturated too quickly or if the compound's melting point is lower than the solvent's boiling point.

    • Solution:

      • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling.

      • Use a different solvent system: Experiment with solvents of varying polarity. A mixture of a "good" solvent and a "poor" (anti-solvent) can be effective.

      • Increase solvent volume: A more dilute solution may prevent oiling out.

      • Induce nucleation: Scratching the inside of the vessel or adding seed crystals of the pure compound can initiate crystallization.

  • No Crystal Formation: The solution remains clear even after extended cooling, indicating it is not sufficiently supersaturated.

    • Solution:

      • Evaporate some of the solvent: Gently heat the solution to increase the concentration of the API.

      • Add an anti-solvent: Add a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.

      • Cool to a lower temperature: If an ice bath is insufficient, a salt-ice bath or a freezer may be necessary.

  • Poor Crystal Quality: The product is an amorphous powder or consists of very small, poorly defined crystals.

    • Solution:

      • Slower crystallization: As with "oiling out," a slower cooling rate generally leads to better crystal formation.

      • Solvent screening: The choice of solvent is critical. A systematic screen to find the optimal solvent or solvent mixture is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a large-scale chromatography method for a 1H-pyrrolo[2,3-b]pyridine-based API?

A1: A general starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane. The optimal solvent system should first be determined using thin-layer chromatography (TLC). A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher. For large-scale operations, it is crucial to consider the cost and safety of the chosen solvents.

Q2: Are there alternatives to silica gel for the large-scale purification of these compounds?

A2: Yes. If the compound is found to be unstable on silica gel, neutral or basic alumina can be used as the stationary phase. Reversed-phase chromatography, using a C18-functionalized silica, is another powerful alternative, especially for separating compounds with subtle differences in polarity.

Q3: How can I identify and remove common process-related impurities?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and by-products. A thorough work-up procedure before purification is essential. This may include aqueous washes at different pH values to remove acidic or basic impurities. Techniques like NMR and LC-MS are crucial for identifying the structure of unknown impurities, which can then inform the design of a more effective purification strategy.

Q4: Is it possible to use preparative TLC for the purification of these APIs?

A4: Preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of 1H-pyrrolo[2,3-b]pyridine derivatives. It is particularly useful for quickly obtaining a pure sample for analytical purposes. However, it is not a scalable method for large-scale API production.

Q5: When is HPLC a suitable method for purification?

A5: High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is suitable when very high purity is required, or when separating difficult-to-resolve impurities such as isomers. While traditionally a small-scale technique, preparative HPLC systems are available for larger-scale purifications, although they can be more costly in terms of both equipment and solvent consumption.

Data Presentation

Table 1: Representative Data for a Large-Scale Purification of a Hypothetical 1H-pyrrolo[2,3-b]pyridine-based API

Purification StageStarting Mass (kg)Final Mass (kg)Yield (%)Purity (by HPLC, %)Key Solvents and Volumes (L)
Crude Product10.0--75-
Crystallization10.07.27292Methanol (50 L), Water (100 L)
Column Chromatography7.26.18598.5Dichloromethane (150 L), Methanol (15 L)
Final Crystallization6.15.590>99.5Ethyl Acetate (30 L), Hexanes (60 L)

Experimental Protocols

Protocol 1: General Large-Scale Column Chromatography of a 1H-pyrrolo[2,3-b]pyridine Derivative

  • Column Preparation: A glass or stainless steel column of appropriate size is slurry-packed with silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes). The column is then equilibrated by flushing with several column volumes of the mobile phase until the baseline is stable.

  • Sample Loading: The crude product is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution: The mobile phase is pumped through the column at a controlled flow rate. The elution is started with a low polarity solvent mixture, and the polarity is gradually increased (gradient elution) to elute the compound of interest.

  • Fraction Collection: Fractions are collected automatically or manually and analyzed by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Large-Scale Recrystallization

  • Dissolution: The crude or partially purified product is placed in a large reaction vessel equipped with a stirrer and a condenser. The chosen crystallization solvent (e.g., methanol) is added, and the mixture is heated to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a heated filter to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature with gentle stirring. An anti-solvent (e.g., water) may be added slowly to induce crystallization if necessary. The vessel is then cooled further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: The crystals are collected by filtration through a large Buchner funnel or a centrifuge.

  • Washing and Drying: The collected crystals are washed with a small amount of the cold crystallization solvent or anti-solvent and then dried under vacuum to a constant weight.

Mandatory Visualization

References

Validation & Comparative

Potency of 3-Iodopyrrolopyridine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of kinase inhibitors derived from the 3-iodopyrrolopyridine scaffold. The information herein is supported by experimental data from peer-reviewed studies, offering insights into their potential in targeted therapy.

The pyrrolopyridine scaffold, particularly the 7-azaindole core, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively bind to the hinge region of various kinases. The introduction of a halogen atom, such as iodine, at the 3-position of the pyrrolopyridine ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide focuses on comparing the inhibitory activities of these 3-iodo derivatives against several key kinase targets implicated in cancer and other diseases.

Comparative Potency of 3-Iodopyrrolopyridine Derivatives

The following table summarizes the in vitro potency (IC50 values) of selected 3-iodopyrrolopyridine derivatives against various protein kinases. For comparative purposes, data for other halogenated and substituted analogs from the same structural class are also included where available.

Compound ID/ReferenceKinase TargetSubstitution at Position 3Other Key SubstitutionsIC50 (nM)
Compound from Study A c-MetIodo2-aryl40
Compound from Study B ROCK1IodoVariesPotent Inhibition (Specific IC50 not provided)
Compound 22 (from Study C) CDK8(indirectly via a phenyl group)5-phenyl-1H-pyrrolo[2,3-b]pyridine core48.6[1][2]
S01 (from Study D) GSK-3βBromo (at position 5)3-carboxamide0.35[3]
Compound 1r (from Study E) FMSNot specified (part of a diarylamide)Pyrrolo[3,2-c]pyridine core30[4]
Compound 59 (from Study F) c-MetAryl2-aryl40[5]

Note: Direct comparative studies focusing solely on 3-iodopyrrolopyridine derivatives are limited in the public domain. The data presented is synthesized from multiple sources to provide the most relevant comparison available.

Key Signaling Pathways Targeted

The kinases inhibited by pyrrolopyridine derivatives are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for contextualizing the therapeutic potential of these inhibitors.

EGFR_Signaling EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

EGFR Signaling Pathway

VEGFR2_Signaling VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/ MEK/ERK PKC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

VEGFR2 Signaling Pathway

HER2_Signaling HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K RAS_RAF_MEK_ERK RAS/RAF/ MEK/ERK HER2_HER3->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation

HER2 Signaling Pathway

Experimental Protocols

The determination of kinase inhibitor potency is primarily achieved through in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., 3-iodopyrrolopyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., white, 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • A reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations is prepared in the wells of an assay plate.

    • The reaction is initiated and incubated at a controlled temperature (typically 30°C or room temperature) for a specific period (e.g., 60 minutes).

  • ATP Depletion:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.

    • The plate is incubated for a set time (e.g., 40 minutes) at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction into ATP.

    • The newly synthesized ATP is then used by a luciferase enzyme in the reagent to generate a luminescent signal.

    • The plate is incubated for a further period (e.g., 30-60 minutes) at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_preparation Preparation cluster_incubation Reaction & Termination cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase Reaction (Kinase, Substrate, ATP, Test Compound) B Incubate at 30°C (e.g., 60 min) A->B C Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) B->C D Incubate at RT (e.g., 40 min) C->D E Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) D->E F Incubate at RT (e.g., 30-60 min) E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

ADP-Glo™ Kinase Assay Workflow

This guide provides a foundational comparison of 3-iodopyrrolopyridine-derived kinase inhibitors based on available data. Further dedicated structure-activity relationship (SAR) studies are necessary to fully elucidate the impact of the 3-iodo substitution on potency and selectivity across a broader range of kinase targets.

References

A Comparative Guide to the Selectivity of 1H-pyrrolo[2,3-b]pyridine-based JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of Janus kinase (JAK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The information herein is supported by experimental data to aid in research and drug development decisions.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK inhibitors a significant therapeutic class.[1] The 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold in the development of potent and selective JAK inhibitors.

Quantitative Selectivity Profile of JAK Inhibitors

The inhibitory activity of various compounds against the four members of the JAK kinase family is crucial for understanding their therapeutic potential and possible side effects. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below. Lower IC50 values indicate greater potency.

CompoundCore ScaffoldJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Tofacitinib 1H-pyrrolo[2,3-b]pyridine15.177.455.0489JAK1/JAK3 > JAK2[2]
Compound 14c *1H-pyrrolo[2,3-b]pyridine47305.1NTModerately JAK3 selective[3]
Baricitinib 1H-pyrrolo[2,3-b]pyridine5.95.756053JAK1/JAK2[4]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.32.842819JAK1/JAK2[5]
Fedratinib Pyrimidine-based~1053>1000~405JAK2 selective[6][7]

Note: IC50 values can vary between different studies and assay conditions. "NT" indicates that the value was not tested or reported in the cited source. Compound 14c is a derivative from a specific study and not a marketed drug.[3][8]

Experimental Protocols

The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. Below is a generalized protocol representative of the methods used to obtain such data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK enzyme. This is often an ATP-competition assay where the inhibitor competes with ATP for binding to the kinase's active site.[9] The amount of remaining ATP or the amount of phosphorylated product is quantified to determine the extent of inhibition.

Materials:

  • Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³³P]ATP)

  • Microplates (e.g., 384-well white opaque plates for luminescence)

  • Plate reader capable of measuring luminescence, fluorescence, or radioactivity.

Generalized Procedure (Luminescence-based, e.g., ADP-Glo™):

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.

  • Assay Plate Preparation: A small volume of the diluted compounds is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (for 0% inhibition) and a potent broad-spectrum kinase inhibitor like staurosporine (for 100% inhibition) are included.

  • Enzyme/Substrate Addition: A mixture of the specific JAK enzyme and its substrate in kinase assay buffer is added to each well. The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the kinases.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically close to the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Signal Detection: The ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. The plate is incubated to stabilize the signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the high (0% inhibition) and low (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further elucidate the context of this comparison, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor Inhibitor->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription

The JAK-STAT signaling cascade and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of test inhibitor dispense_inhibitor 3. Dispense inhibitor into 384-well plate prep_inhibitor->dispense_inhibitor prep_reagents 2. Prepare enzyme, substrate, and ATP solutions add_enzyme_substrate 4. Add enzyme/substrate mix and pre-incubate prep_reagents->add_enzyme_substrate dispense_inhibitor->add_enzyme_substrate start_reaction 5. Add ATP to initiate kinase reaction add_enzyme_substrate->start_reaction stop_reaction 6. Stop reaction and detect signal start_reaction->stop_reaction measure_signal 7. Measure luminescence/ fluorescence stop_reaction->measure_signal calculate_inhibition 8. Calculate percent inhibition measure_signal->calculate_inhibition determine_ic50 9. Plot dose-response curve and determine IC50 calculate_inhibition->determine_ic50

A generalized workflow for an in vitro kinase selectivity assay.

References

Navigating the Structure-Activity Relationship of 3-Substituted 7-Azaindoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities. Modifications at the 3-position of this heterocyclic core have proven to be a particularly fruitful strategy for tuning potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 7-azaindoles, focusing on their role as kinase inhibitors and other pharmacologically active agents. The information is presented to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The versatility of the 7-azaindole nucleus is evident from its successful incorporation into drugs targeting a range of diseases. For instance, Vemurafenib, a B-RAF kinase inhibitor, features this core structure and is approved for the treatment of melanoma.[1][2] The pyridine nitrogen and the pyrrole NH of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling bidentate hydrogen bonding with the hinge region of many kinases.[1] This inherent binding capability makes it an excellent starting point for the design of kinase inhibitors.

Kinase Inhibition: A Primary Focus

A significant body of research on 3-substituted 7-azaindoles has centered on their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Rho Kinase (ROCK) Inhibition:

Substitutions at the 3-position of the 7-azaindole scaffold have led to the discovery of potent and selective ROCK inhibitors, which are potential therapeutic agents for conditions such as hypertension and glaucoma.[3][4] The introduction of specific groups at this position has been shown to significantly enhance ROCK inhibitory potency while maintaining high selectivity against other kinases like PKA.[3][4]

Haspin and Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

Hybrid molecules combining the 7-azaindole core with chalcone or benzocycloalkanone motifs at the 3-position have demonstrated significant activity against Haspin kinase and CDK9/CyclinT, both of which are considered important targets in oncology.[5][6] For example, certain 7-azaindole-chalcone hybrids exhibit IC50 values in the sub-micromolar range against Haspin kinase.[5] Some derivatives have also been identified as dual inhibitors of both CDK9/CyclinT and Haspin.[6]

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition:

The 7-azaindole scaffold has also been explored for the development of highly potent FLT3 inhibitors, a key target in acute myeloid leukemia (AML).[7] Structure-based modeling has suggested that these inhibitors can adopt alternative binding orientations within the ATP-binding pocket of FLT3.[7]

Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibition:

Novel 7-azaindole derivatives have been designed and synthesized as potential Erk5 kinase inhibitors with anticancer activity.[8] Structure-activity relationship studies have revealed that the presence of a double bond on a piperidine ring substituent and the N7 atom of the azaindole are crucial for their antiproliferative effects.[8]

p38 MAP Kinase Inhibition:

The development of 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, a 4-azaindole, as a potent inhibitor of p38 MAP kinase highlights the broader potential of azaindole isomers in targeting inflammatory pathways.[9] X-ray crystallography has been instrumental in guiding the optimization of this series to achieve potent inhibition and desirable physical properties.[9]

Quantitative SAR Data for Kinase Inhibitors

The following table summarizes the inhibitory activities of representative 3-substituted 7-azaindole derivatives against various kinases.

Compound ID/Series3-Substituent TypeTarget KinaseIC50 (µM)Reference
5f ChalconeHaspin0.47[5]
5q ChalconeHaspin0.41[5]
5f ChalconeCDK9/CyclinT2.26[5]
8l BenzocycloalkanoneHaspin0.014[6]
8g, 8h BenzocycloalkanoneCDK9/CyclinT & HaspinDual inhibitors[6]
12 4-pyridyl isoindolinonePI3Kγ0.0034[10]
13 3-pyridyl isoindolinonePI3Kγ0.007[10]
14 2-pyridyl isoindolinonePI3Kγ0.033[10]
37 Not specifiedROCK"Excellent"[3][4]
4a Not specifiedErk56.23 µg/mL[8]
5j Not specifiedErk54.56 µg/mL[8]

Beyond Kinase Inhibition: Other Biological Activities

The pharmacological profile of 3-substituted 7-azaindoles extends beyond kinase inhibition.

Anticancer and Cytotoxic Activity:

The 7-azaindole scaffold is a recurring motif in the design of anticancer agents.[11] Disubstitution at positions 3 and 5 has been a common strategy.[11] For instance, 3,5-disubstituted-7-azaindoles have been investigated for the treatment of Human African Trypanosomiasis, with aromaticity at the 3-position being essential for activity.[12] Certain 7-azaindole derivatives have also shown cytotoxic activity against human myeloblastic leukaemia cells (HL-60 cell line).[13] A novel 7-azaindole derivative was designed as a potent inhibitor of the DEAD-box helicase DDX3, showing promise as an anti-cancer agent.[14]

Analgesic and Hypotensive Activities:

Some 7-azaindole derivatives have been synthesized and evaluated for their analgesic and hypotensive properties.[15][16] These compounds showed significant analgesic activity in thermal stimuli tests.[15][16]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in the literature.

Kinase Inhibition Assay (General Protocol):

A common method to determine the inhibitory potency of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate. For example, the ADP-Glo™ Kinase Assay (Promega) can be used.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Depletion Measurement: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction. The resulting luminescence is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung cancer cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Visualizing Key Relationships

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ROCK_Signaling_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates Substrates Substrates ROCK->Substrates Phosphorylates Cellular Effects Cellular Effects Substrates->Cellular Effects Leads to 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->ROCK Inhibits

Caption: RhoA/ROCK signaling pathway and the inhibitory action of 3-substituted 7-azaindoles.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold 7-Azaindole Core Modification 3-Position Substitution Scaffold->Modification Library Compound Library Modification->Library Primary_Assay Primary Screening (e.g., Kinase Assay) Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Assays (e.g., Cell-based Assays) Hit_Identification->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Modification Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: A typical workflow for the structure-activity relationship (SAR) study of 3-substituted 7-azaindoles.

References

A Researcher's Guide to In Vitro Validation of Novel Kinase Inhibitors: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, offering targeted therapeutic strategies for a multitude of diseases, including cancer and inflammatory disorders. Rigorous in vitro validation is a critical first step in the pipeline, providing essential data on a compound's potency, selectivity, and mechanism of action. This guide offers a comparative framework for the in vitro validation of novel kinase inhibitors, presenting key experimental protocols and performance data to aid in the objective assessment of new chemical entities against established alternatives.

Comparative Performance of Kinase Inhibitors

The potency and cellular efficacy of a novel kinase inhibitor are best understood in the context of existing compounds. The following tables provide a comparative summary of inhibitory activities (IC50) from biochemical assays and cytotoxic effects (EC50) in relevant cancer cell lines for a selection of established and next-generation kinase inhibitors.

Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors Against Target Kinases

Compound (Class)Target KinaseIC50 (nM)Alternative Compound(s)Alternative Compound IC50 (nM)
Gefitinib (1st Gen EGFRi)EGFR (Exon 19 del)12Osimertinib (3rd Gen)12.9
EGFR (L858R)2911.4
EGFR (T790M)>100010
Afatinib (2nd Gen EGFRi)EGFR (Exon 19 del)0.5Osimertinib (3rd Gen)12.9
EGFR (L858R)1.011.4
EGFR (T790M)1010
Ibrutinib (BTKi)BTK0.5Acalabrutinib 5.1
EGFR7.8>1000
ITK10.7304
Crizotinib (ALKi)ALK24Alectinib 1.9
MET1.6>1000
Staurosporine (Broad Spectrum)PKCα3--
PKA7--
CaM Kinase II20--
p60v-src6--

Data compiled from multiple sources and are representative. Actual values may vary based on specific assay conditions.[1][2]

Table 2: Cellular EC50 Values of Selected Kinase Inhibitors in Cancer Cell Lines

CompoundCell LineTarget PathwayEC50 (µM)Alternative Compound(s)Alternative Compound EC50 (µM)
Dasatinib HCT 116 (Colon)BCR-ABL, SRC0.14Sorafenib 18.6
MCF7 (Breast)0.6716.0
H460 (Lung)9.018.0
Gefitinib PC-9 (Lung, EGFR ex19del)EGFR0.007Afatinib 0.0008
H3255 (Lung, EGFR L858R)0.0120.0003
PC-9ER (Lung, EGFR T790M)>10Osimertinib 0.013
H1975 (Lung, EGFR L858R/T790M)>10Osimertinib 0.005

Data compiled from multiple sources and are representative. Actual values may vary based on specific cell line passage and assay conditions.[3][4]

Key Experimental Methodologies

Reproducible and well-documented experimental protocols are fundamental to the validation process. Below are detailed methodologies for key in vitro assays.

Biochemical Kinase Activity Assays

1. ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test compounds (novel and alternative inhibitors)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1][5][6]

2. LanthaScreen® TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate.

  • Materials:

    • Kinase of interest

    • Fluorescein-labeled substrate

    • Terbium-labeled anti-phospho substrate antibody

    • ATP

    • Test compounds

    • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of test compounds.

    • In a 384-well plate, add 2.5 µL of compound dilutions.

    • Add 5 µL of a 2X kinase and 2X fluorescein-labeled substrate solution.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing EDTA and Terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio (520 nm / 495 nm) and determine IC50 values.[7][8][9]

Cell-Based Assays

1. Cell Viability (MTT/Resazurin) Assay

This assay assesses the effect of kinase inhibitors on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

    • Solubilization solution (for MTT)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For Resazurin: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance (MTT at 570 nm; Resazurin at 570 nm with a reference wavelength of 600 nm) using a microplate reader.

    • Calculate EC50 values by plotting cell viability against the logarithm of inhibitor concentration.[10][11][12][13]

2. Western Blot Analysis of Phosphorylated Kinases

This technique is used to determine the effect of inhibitors on the phosphorylation status of the target kinase and downstream signaling proteins.

  • Materials:

    • Cell line of interest

    • Test compounds

    • Lysis buffer containing protease and phosphatase inhibitors

    • Primary antibodies (total and phospho-specific for the kinase of interest and downstream targets)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and transfer membranes

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation levels.[14][15]

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which a novel inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate a common experimental workflow for inhibitor validation and key signaling pathways targeted by kinase inhibitors.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Validation A Compound Synthesis & Characterization B Biochemical Assays (e.g., ADP-Glo, TR-FRET) A->B C Determine IC50 & Kinase Selectivity B->C D Cell-Based Assays (e.g., Cell Viability, Western Blot) C->D E Determine EC50 & Target Engagement D->E F Lead Optimization E->F

General workflow for in vitro kinase inhibitor validation.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

EGFR signaling pathway and the point of inhibition.

G cluster_pathway Simplified RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor RAF/MEK Inhibitor Inhibitor->BRAF Inhibitor->MEK

RAF-MEK-ERK pathway and points of inhibition.

References

A Researcher's Guide to Characterizing Off-Target Effects of Novel 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold, a derivative of 7-azaindole, represents a privileged structure in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1][2][3] Its unique structure, which includes a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), mimics the adenine hinge-binding motif of ATP, making it an effective core for inhibitors targeting the highly conserved ATP-binding pocket of kinases.[4] Derivatives of this scaffold have been successfully developed into inhibitors for a range of kinases, including Janus kinases (JAKs), phosphoinositide 3-kinase γ (PI3Kγ), and Traf2 and Nck-interacting kinase (TNIK).[5][6][7]

However, the very feature that makes this scaffold effective—its ability to bind to the ATP pocket—also presents its greatest challenge: the potential for off-target binding to other kinases or even other ATP-dependent proteins.[8][9] As researchers and drug development professionals, understanding and systematically characterizing these off-target effects is not merely an academic exercise; it is a critical step in validating a compound's mechanism of action, predicting potential toxicities, and ensuring the development of safe and effective therapeutics.[8][10][11]

This guide provides an in-depth comparison of methodologies to evaluate the selectivity of novel inhibitors derived from the this compound core. We will explore the causality behind experimental choices and present detailed protocols for key assays, empowering you to build a robust and self-validating data package for your compounds.

The Landscape of Off-Target Effects for Kinase Inhibitors

Kinase inhibitors are rarely, if ever, completely specific to their intended target.[12] The human kinome consists of over 500 members, and the structural similarity of their ATP-binding sites creates a high potential for cross-reactivity.[10] Off-target effects can be broadly categorized:

  • On-target vs. Off-target: Direct inhibition of the intended kinase is the "on-target" effect. Binding to any other protein is considered an "off-target" effect.[13]

  • Direct vs. Indirect: An inhibitor directly binding to an unintended protein is a direct off-target effect. The downstream consequences of this binding are indirect off-target effects.[13]

  • Intra-family vs. Extra-family: Off-target binding can occur within the kinase family or to entirely different protein classes, such as GPCRs, ion channels, or metabolic enzymes.[10][14]

For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, the primary concern is often off-target kinase inhibition.[3] However, comprehensive profiling should not ignore non-kinase targets, as these interactions can lead to unexpected toxicities or even contribute to the compound's efficacy through polypharmacology.[10][14]

Comparative Analysis of Selectivity Profiling Platforms

The initial and most crucial step in characterizing a new inhibitor is to assess its selectivity across the human kinome. Several robust platforms are available, each with distinct advantages and methodologies. The choice of platform is a critical experimental decision driven by the stage of research and the specific questions being asked.

Profiling Method Principle Primary Output Advantages Limitations Typical Use Case
Binding Assays (e.g., KinomeScan™)Competition-based assay where a test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases.Percent of Control (%Ctrl) or Dissociation Constant (Kd)High throughput (400+ kinases); ATP-independent; identifies direct physical binding.[15]Does not measure functional inhibition of kinase activity; can miss allosteric inhibitors.Early-stage screening to identify all potential binding partners and guide initial SAR.
Biochemical Activity Assays (e.g., Reaction Biology, AssayQuant)Measures the ability of a compound to inhibit the phosphorylation of a substrate by a panel of recombinant kinases.[16][17]Percent Inhibition (%Inh) or IC50Directly measures functional enzymatic inhibition; can be run at varying ATP concentrations to assess mechanism.[16][17]Can be less sensitive for weak binders; results can be influenced by substrate and buffer conditions.Lead optimization to quantify inhibitory potency and compare selectivity profiles of analogs.
Chemical Proteomics (e.g., KiNativ™)Uses activity-based probes to profile kinase activity directly in complex biological samples (e.g., cell lysates).[15]IC50 values for active kinases in a native environment.Profiles kinases in their native, post-translationally modified state; provides functional data in a physiological context.[15]Lower throughput than recombinant assays; limited by the availability and specificity of probes.Target deconvolution and identifying off-targets in a cellular context for advanced lead compounds.

Expert Insight: For a novel series derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, a tiered approach is most effective. Start with a broad binding assay (e.g., KinomeScan at 1 µM) to get a global view of selectivity.[15] For the primary hits and any potent off-targets identified, follow up with functional, dose-response biochemical assays (IC50 determination) to confirm and quantify the inhibitory activity.[17][18]

Visualizing Kinase Selectivity

A powerful way to represent kinome profiling data is through dendrograms or tree maps. These visualizations map the inhibited off-targets onto the human kinome tree, providing an intuitive snapshot of a compound's selectivity profile.

Experimental Protocols for Target Validation and Off-Target Characterization

Beyond initial profiling, validating target engagement and characterizing off-target effects in a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21]

Workflow for Off-Target Liability Assessment

The following diagram illustrates a logical workflow for progressing a novel 1H-pyrrolo[2,3-b]pyridine derivative from initial discovery to a well-characterized lead.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: Advanced Characterization A Synthesize Novel 1H-pyrrolo[2,3-b]pyridine Derivatives B Primary On-Target Biochemical Assay (e.g., IC50 vs. Target Kinase) A->B C Broad Kinome Profiling (Binding Assay @ 1-10 µM) [e.g., KinomeScan] B->C Potent Hits D Confirm Off-Targets with Biochemical IC50 Assays C->D Identified Off-Targets E Cellular Target Engagement (CETSA or NanoBRET) on Primary Target & Key Off-Targets D->E F Cellular Functional Assays (e.g., Phospho-Western Blot, Phenotypic Screens) E->F G Chemical Proteomics (Unbiased Target ID in Lysates) F->G H In Vivo Toxicity & Efficacy Studies F->H I Structure-Activity Relationship (SAR) Guided Optimization to Improve Selectivity G->I H->I

Caption: A tiered workflow for characterizing kinase inhibitor selectivity.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[19][21] This allows for direct confirmation of target engagement within intact cells.

Objective: To confirm that a novel 1H-pyrrolo[2,3-b]pyridine derivative engages its intended kinase target and selected off-targets in a cellular environment.

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and reagents

  • Test compound (inhibitor) and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler or heating block

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x cellular IC50) or with vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler.[19] Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.[19]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated/denatured proteins.[19]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis (Western Blot):

    • Determine the protein concentration of the soluble fractions using a BCA assay.[19]

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[22]

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[19][21]

Trustworthiness through Controls: A self-validating CETSA experiment includes critical controls. The vehicle-treated sample establishes the baseline melting curve of the target protein. A known, selective inhibitor for the target can serve as a positive control. Comparing the thermal shift induced by your novel compound to these controls provides robust, trustworthy evidence of target engagement.

Mitigating and Leveraging Off-Target Effects

The goal of selectivity profiling is not just to identify off-targets but to use that information strategically.

  • Structure-Activity Relationship (SAR) for Selectivity: If a problematic off-target is identified (e.g., a kinase known to cause toxicity), this information can guide medicinal chemistry efforts. By comparing the structures of on- and off-targets, chemists can design new derivatives that reduce binding to the unwanted kinase while retaining potency for the primary target.[23]

  • Rational Polypharmacology: In some cases, particularly in cancer, inhibiting multiple kinases can be beneficial.[10][12] If kinome profiling reveals that a compound hits both its primary target and another kinase in a complementary oncogenic pathway, this "off-target" effect might be therapeutically advantageous.

  • Dose Optimization: Understanding the potency of an inhibitor against both on- and off-targets is crucial for selecting an appropriate dose for in vivo studies. The goal is to use a concentration that is high enough to engage the primary target effectively while remaining below the concentrations required to inhibit key off-targets.[8][24]

Signaling Pathway Context

Understanding the biological context of both on- and off-targets is essential. The diagram below conceptualizes how an inhibitor can have both direct on-target and off-target consequences.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Target Kinase A->B C Substrate 1 B->C Phosphorylation D Desired Biological Effect C->D X Separate Signal Y Off-Target Kinase X->Y Z Substrate 2 Y->Z Phosphorylation W Unintended Side Effect Z->W Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->B Inhibition (On-Target) Inhibitor->Y Inhibition (Off-Target)

Caption: On-target vs. off-target pathway inhibition.

Conclusion

The this compound core is a powerful starting point for the discovery of novel kinase inhibitors. However, a deep and early understanding of a compound's selectivity profile is indispensable for its successful development. By employing a strategic, multi-tiered approach that combines broad kinome scanning with functional biochemical assays and in-cell target validation techniques like CETSA, researchers can build a comprehensive and reliable data package. This rigorous, self-validating process not only de-risks potential compounds by identifying liabilities early but also provides the critical insights needed to optimize potency, enhance selectivity, and ultimately translate a promising chemical scaffold into a validated therapeutic candidate.

References

A Comparative Guide to Cross-Coupling Methods for 3-Iodo-7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold is of paramount importance in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The C3-position is a particularly common site for modification to modulate pharmacological properties. This guide provides an objective comparison of several widely used palladium-catalyzed cross-coupling reactions for the functionalization of 3-iodo-7-azaindole, a key intermediate in the synthesis of diverse 7-azaindole derivatives. The comparison includes Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, with a focus on reaction yields, substrate scope, and detailed experimental protocols.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for different cross-coupling methods applied to 3-iodo-7-azaindole and its derivatives. It is important to note that direct comparison of yields can be influenced by variations in substrates, ligands, bases, and solvents across different studies.

Table 1: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-85[1]
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-89[1]
33-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-93[1]
44-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-93[1]
54-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-79[1]
63,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)60-67[1]

Table 2: Sonogashira Coupling of 3-Iodo-7-Azaindole Derivatives

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT-High[2]
2TMS-acetylenePdCl₂(PPh₃)₂CuIEt₃NTHF/DMA---[3]
3Propargyl alcoholCuI/Pd(PPh₃)₄-----Moderate[3]

Table 3: Heck Coupling of 3-Iodo-7-Azaindole Derivatives

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl acrylatePd(OAc)₂ (5)KOAcDMF1101292[4]
2MethylvinylketonePd(OAc)₂ (5)KOAcDMF110--[4]
3But-3-en-2-olPd(OAc)₂ (5)KOAcDMF110--[4]

Table 4: Buchwald-Hartwig Amination of Halo-7-Azaindoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
1N-MethylpiperazineRuPhos precatalyst (P1) (0.5)RuPhos (L1) (0.5)LiHMDSDioxane1003094[5]
2MorpholineRuPhos precatalyst (P1) (1)RuPhos (L1) (1)LiHMDSDioxane100-92[5]
3AnilineBrettPhos precatalyst (P5) (2)BrettPhos (L5) (2)LiHMDSDioxane100-85[5]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-N-methyl-7-azaindole

This protocol is adapted from a procedure for the C3-arylation of a 7-azaindole derivative.[1]

Materials:

  • 3-Iodo-6-chloro-N-methyl-7-azaindole

  • Aryl boronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Sphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene/Ethanol (1:1)

Procedure:

  • To a reaction flask, add 3-iodo-6-chloro-N-methyl-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), and cesium carbonate (2 equiv).

  • Add the solvent mixture of toluene and ethanol (1:1).

  • To this suspension, add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of 3-Iodo-7-Azaindole

This is a general protocol based on typical Sonogashira reaction conditions.[2][3]

Materials:

  • 3-Iodo-7-azaindole (N-protected if necessary)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or THF

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodo-7-azaindole (1 equiv) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.1-1.5 equiv) and triethylamine.

  • Add the copper(I) iodide co-catalyst under a positive pressure of the inert gas.

  • Stir the reaction mixture at room temperature or heat as required until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling of 3-Iodo-7-Azaindole

This protocol is based on a reported Heck reaction of a 2-iodo-7-azaindole derivative.[4]

Materials:

  • 3-Iodo-7-azaindole

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium acetate (KOAc) (2 equiv)

  • Lithium chloride (LiCl) (1 equiv)

  • Anhydrous DMF

Procedure:

  • In a reaction vessel, combine 3-iodo-7-azaindole (1 equiv), potassium acetate (2 equiv), and lithium chloride (1 equiv).

  • Add anhydrous DMF, followed by the alkene (1.5 equiv) and palladium(II) acetate (5 mol%).

  • Heat the reaction mixture to 110 °C and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is adapted from a procedure for the amination of unprotected halo-7-azaindoles.[5]

Materials:

  • 4-Chloro-7-azaindole

  • Amine (1.2 equiv)

  • RuPhos precatalyst (P1) (1 mol%)

  • RuPhos (L1) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-3.6 equiv, 1 M in THF)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction tube, add the 4-chloro-7-azaindole (1 equiv), the amine (1.2 equiv), the palladium precatalyst (1 mol%), and the ligand (1 mol%).

  • Seal the tube with a septum and purge with argon.

  • Add anhydrous dioxane, followed by the LiHMDS solution.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 30 minutes or until the reaction is complete.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a workflow for method selection.

Cross_Coupling_Catalytic_Cycle cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation_S Transmetalation_S Oxidative Addition->Transmetalation_S R-B(OR)₂ Reductive Elimination_S Reductive Elimination_S Transmetalation_S->Reductive Elimination_S Base Reductive Elimination_S->Pd(0) Ar-R Pd(0)_So Pd(0)_So Oxidative Addition_So Oxidative Addition_So Pd(0)_So->Oxidative Addition_So Ar-X Transmetalation_So Transmetalation_So Oxidative Addition_So->Transmetalation_So R-C≡C-Cu Reductive Elimination_So Reductive Elimination_So Transmetalation_So->Reductive Elimination_So Reductive Elimination_So->Pd(0)_So Ar-C≡C-R Pd(0)_H Pd(0)_H Oxidative Addition_H Oxidative Addition_H Pd(0)_H->Oxidative Addition_H Ar-X Carbopalladation Carbopalladation Oxidative Addition_H->Carbopalladation Alkene Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)_H Substituted Alkene Pd(0)_B Pd(0)_B Oxidative Addition_B Oxidative Addition_B Pd(0)_B->Oxidative Addition_B Ar-X Amine Coordination Amine Coordination Oxidative Addition_B->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination_B Reductive Elimination_B Deprotonation->Reductive Elimination_B Reductive Elimination_B->Pd(0)_B Ar-NR₂

Caption: Generalized catalytic cycles for cross-coupling reactions.

Experimental_Workflow Start Define Target Molecule (Functionalized 3-Aza-indole) Coupling_Type Select Coupling Type (C-C or C-N bond) Start->Coupling_Type CC_Bond C-C Bond Formation Coupling_Type->CC_Bond CN_Bond C-N Bond Formation Coupling_Type->CN_Bond Suzuki Suzuki Coupling (Aryl/Vinyl) CC_Bond->Suzuki Sonogashira Sonogashira Coupling (Alkynyl) CC_Bond->Sonogashira Heck Heck Coupling (Alkenyl) CC_Bond->Heck Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald Optimization Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) Suzuki->Optimization Sonogashira->Optimization Heck->Optimization Buchwald->Optimization Synthesis Perform Synthesis Optimization->Synthesis Purification Purification and Characterization Synthesis->Purification End Final Product Purification->End

Caption: Workflow for selecting a cross-coupling method.

References

Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to their Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel 1H-pyrrolo[2,3-b]pyridine compounds, supported by experimental data, showcasing their performance as potential therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of novel derivatives, focusing on their anticancer and antimicrobial properties. Quantitative data from recent studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity: Potent Inhibition of Key Kinases

Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively evaluated as inhibitors of various protein kinases implicated in cancer progression. The following tables summarize the in vitro potency of representative compounds against several key cancer-related kinases and cancer cell lines.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
Series 1: FGFR Inhibitors
Compound 4hFGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Series 2: c-Met Inhibitors
Compound 7jc-Met (predicted)pIC50 = 8.0
Series 3: ATM Inhibitors
Compound 25aATM>700-fold selectivity over PIKK family[2][3]
Series 4: MELK Inhibitors
HTH-01-091MELK10.5
Series 5: TNIK Inhibitors
NCB-0846TNIK<1 (potent inhibitor)

Table 2: Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
FGFR Inhibitor 4h 4T1Breast Cancer-[1]
MDA-MB-231Breast Cancer-[1]
MCF-7Breast Cancer-[1]
c-Met Inhibitors A549Lung Cancer<10
TNIK Inhibitors Colorectal Cancer CellsColorectal CancerpIC50 range: 7.37 to 9.92[4]

Antimicrobial Activity: Emerging Potential

While the primary focus of recent research has been on anticancer applications, some pyrrolo[2,3-b]pyridine and related derivatives have demonstrated promising antimicrobial and antifungal activities.

Table 3: Antimicrobial and Antifungal Activity of Pyrrolo-Pyridine Derivatives

Compound IDMicroorganismActivity TypeMIC (µg/mL)Reference
Pyrrolo[2,3-b]pyrrole Derivative 2 Pseudomonas aeruginosaAntibacterial50
Candida albicansAntifungalApprox. 25% of clotrimazole
Pyrrolo[2,3-b]pyrrole Derivative 3 Staphylococcus aureusAntibacterialComparable to ciprofloxacin
Pyrano[2,3-b]pyrrolo[2,3-d]pyridine 12 Various BacteriaAntibacterialMost active compound tested

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of these compounds.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the compounds.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

  • Cell Treatment and Fixation: Treat cells with the compounds, then harvest and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Compound Dilution: Prepare a serial two-fold dilution of the compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCγ PLCγ FGFR->PLCγ Activates PI3K PI3K FGFR->PI3K Activates 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis ERK->Proliferation, Survival, Angiogenesis PLCγ->Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation, Survival, Angiogenesis cMet_Signaling_Pathway HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor->c-Met Inhibits Akt Akt PI3K->Akt Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Akt->Cell Proliferation, Survival, Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Motility STAT3->Cell Proliferation, Survival, Motility ATM_Signaling_Pathway DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM Activates Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor->ATM Inhibits Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair TNIK_Signaling_Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled β-catenin Destruction Complex β-catenin Destruction Complex Dishevelled->β-catenin Destruction Complex Inhibits β-catenin β-catenin β-catenin Destruction Complex->β-catenin Degrades (when active) TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates to nucleus and binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates TNIK TNIK TNIK->TCF/LEF Co-activator 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor->TNIK Inhibits MELK_Signaling_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates & Stabilizes Bcl-G Bcl-G MELK->Bcl-G Interacts with (Anti-apoptotic) Tumorigenesis Tumorigenesis MELK->Tumorigenesis 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor->MELK Inhibits Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Apoptosis p53->Apoptosis Bcl-G->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_antimicrobial Antimicrobial Testing Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Apoptosis Assay->Data Analysis (IC50) Cell Cycle Analysis->Data Analysis (IC50) Microbial Culture Microbial Culture Broth Microdilution Broth Microdilution Microbial Culture->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination

References

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent enzyme inhibitors. Its unique ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of numerous enzymes, most notably protein kinases. This guide provides a comprehensive comparison of 7-azaindole derivatives as enzyme inhibitors, supported by experimental data and detailed methodologies for kinetic analysis.

Comparative Inhibitory Potency of 7-Azaindole Derivatives

The following tables summarize the inhibitory potency (IC50 and Ki values) of various 7-azaindole derivatives against a panel of key protein kinases implicated in diseases such as cancer and inflammation. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as ATP concentration.

Table 1: Comparative IC50 Values of 7-Azaindole Derivatives Against a Panel of Protein Kinases

Compound ID/NameTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
7-Azaindole Derivative 1 B-RAF (V600E)31Vemurafenib B-RAF (V600E)31
7-Azaindole Derivative 2 CDK9/Cyclin T140Flavopiridol CDK9/Cyclin T3
Compound 8g CDK9/Cyclin T1500
Compound 8h CDK9/Cyclin T400
Compound 8l Haspin14
Compound 8g Haspin1100
Compound 8h Haspin110
7-Azaindole Derivative 3 PDK11100
7-Azaindole Derivative 4 PI3Kγ3.4IPI-549 PI3Kγ23
Azaindole-pyrimidinone 1 Cdc7Ki = 5
PHA-767491 Cdc710

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The reference compounds are established inhibitors for the respective kinases.

Table 2: Kinetic Parameters and Mode of Inhibition for Selected 7-Azaindole Derivatives

DerivativeTarget KinaseKi (nM)Mode of InhibitionEffect on KmEffect on Vmax
GSK1070916AAurora B<1ATP-CompetitiveIncreaseNo change
Azaindole-chloropyridineCdc75ATP-CompetitiveIncreaseNo change

Experimental Protocols

A thorough kinetic analysis is crucial for characterizing the inhibitory mechanism of 7-azaindole derivatives. Below are detailed protocols for a common biochemical assay and the subsequent data analysis.

Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • 7-azaindole derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 7-azaindole derivative in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

  • Initiation of Kinase Reaction: Add 2 µL of the kinase reaction mixture to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start the Reaction: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Mode of Inhibition using Lineweaver-Burk Plot Analysis

This protocol describes how to determine the mode of inhibition (e.g., competitive, non-competitive) by measuring the initial reaction velocities at varying substrate (ATP) concentrations in the presence and absence of the inhibitor.

Procedure:

  • Set up Reactions: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but with the following modifications:

    • Use a fixed concentration of the 7-azaindole inhibitor (typically at or near its IC50 value) and a no-inhibitor control.

    • Vary the concentration of ATP across a range (e.g., 0.5x to 10x the Km of ATP).

  • Measure Initial Velocities: For each ATP concentration, in the presence and absence of the inhibitor, measure the initial reaction velocity (rate of ADP production). This can be done by taking multiple readings over a short period and determining the initial slope of the progress curve.

  • Data Analysis:

    • Calculate the reciprocal of the initial velocities (1/v) and the reciprocal of the ATP concentrations (1/[S]).

    • Plot 1/v versus 1/[S] for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

    • Analyze the plot to determine the mode of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will be different (apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will be different (Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

      • Mixed Inhibition: The lines will intersect at a point other than the axes.

  • Calculate Ki: The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot data using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the change in the apparent Km.

Mandatory Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and kinetic characterization of 7-azaindole derivatives as enzyme inhibitors.

G cluster_0 Discovery & Screening cluster_1 Hit-to-Lead & Lead Optimization cluster_2 Kinetic Characterization cluster_3 Downstream Evaluation Library_Synthesis Library Synthesis of 7-Azaindole Derivatives HTS High-Throughput Screening (e.g., ADP-Glo Assay) Library_Synthesis->HTS Compound Library Hit_Identification Hit Identification HTS->Hit_Identification Primary Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection IC50 IC50 Determination Lead_Selection->IC50 MoA Mode of Inhibition (Lineweaver-Burk Plot) IC50->MoA Ki Ki Determination MoA->Ki Cellular_Assays Cellular Potency & Target Engagement Ki->Cellular_Assays In_Vivo In Vivo Efficacy & Pharmacokinetics Cellular_Assays->In_Vivo

Caption: A generalized workflow for the discovery and kinetic analysis of 7-azaindole enzyme inhibitors.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role. Inhibition of these kinases by 7-azaindole derivatives can modulate these pathways, leading to therapeutic effects.

B-RAF Signaling Pathway (MAPK/ERK Pathway)

B_RAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_RAF B-RAF RAS->B_RAF MEK MEK1/2 B_RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor 7-Azaindole Derivative Inhibitor->B_RAF

Caption: The MAPK/ERK signaling pathway is frequently activated by B-RAF mutations in cancer.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_Survival Cell Growth & Survival mTORC1->Cell_Growth_Survival Inhibitor 7-Azaindole Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival.

CDK9/Cyclin T Signaling in Transcription

CDK9_Pathway P_TEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II (RNAPII) P_TEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF P_TEFb->DSIF_NELF phosphorylates Promoter_Proximal_Pausing Promoter-Proximal Pausing RNAPII->Promoter_Proximal_Pausing Productive_Elongation Productive Elongation RNAPII->Productive_Elongation DSIF_NELF->Promoter_Proximal_Pausing Inhibitor 7-Azaindole Derivative Inhibitor->P_TEFb

Caption: CDK9, as part of P-TEFb, regulates transcriptional elongation.

Cdc7/Dbf4 in DNA Replication Initiation

Cdc7_Pathway Cdc7_Dbf4 Cdc7/Dbf4 (DDK) MCM_Complex MCM Complex (at replication origin) Cdc7_Dbf4->MCM_Complex phosphorylates Origin_Firing Replication Origin Firing MCM_Complex->Origin_Firing Inhibitor 7-Azaindole Derivative Inhibitor->Cdc7_Dbf4

Caption: The Cdc7/Dbf4 complex is a key regulator of DNA replication initiation.

Haspin Kinase in Mitosis

Haspin_Pathway Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 phosphorylates H3T3ph Phosphorylation of Threonine 3 (H3T3ph) Histone_H3->H3T3ph CPC_Recruitment Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC_Recruitment Proper_Chromosome_Segregation Proper Chromosome Segregation CPC_Recruitment->Proper_Chromosome_Segregation Inhibitor 7-Azaindole Derivative Inhibitor->Haspin

Caption: Haspin kinase plays a critical role in ensuring proper chromosome segregation during mitosis.

A Researcher's Guide to Cell-Based Assays for Kinase Inhibitors Derived from 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key cell-based assays for evaluating the efficacy of kinase inhibitors synthesized from the versatile methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold. This core structure, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, giving rise to potent inhibitors of various kinases crucial in oncology and immunology.

This guide details the experimental protocols for essential assays, presents quantitative data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives, and visualizes the underlying signaling pathways and experimental workflows. By understanding these methodologies and the data they generate, researchers can better design their screening cascades and interpret the biological activity of their synthesized compounds.

Key Cell-Based Assays for Kinase Inhibitor Evaluation

The journey from a synthesized compound to a potential drug candidate involves a series of rigorous tests. Cell-based assays are critical as they provide insights into a compound's activity in a more physiologically relevant context than biochemical assays. For inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine core, a multi-faceted approach is typically employed to characterize their biological effects, ranging from direct target engagement to broad cellular phenotypes.

Target Engagement Assays

These assays confirm that the synthesized inhibitor binds to its intended kinase target within a living cell. This is a crucial first step to ensure that the observed cellular effects are due to on-target activity.

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When an inhibitor is introduced, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity and residence time at the target kinase.

Cellular Proliferation and Viability Assays

These assays assess the overall impact of the inhibitor on cancer cell growth and survival. They are fundamental for determining the cytotoxic or cytostatic potential of the compounds.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • SRB (Sulforhodamine B) Assay: This is another colorimetric assay that measures cell density based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Apoptosis Assays

To understand the mechanism of cell death induced by the inhibitors, apoptosis assays are employed. These can distinguish between programmed cell death (apoptosis) and necrosis.

  • Annexin V/PI Staining: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells, which have lost membrane integrity.

Cell Migration and Invasion Assays

For kinase targets involved in metastasis, it is crucial to evaluate the effect of inhibitors on the migratory and invasive potential of cancer cells.

  • Wound Healing (Scratch) Assay: This straightforward method involves creating a "scratch" in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, and the rate of closure is quantified to assess cell migration.

  • Transwell Invasion Assay: This assay provides a more in-depth analysis of invasive potential. Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with an extracellular matrix (ECM) protein like Matrigel. The lower chamber contains a chemoattractant. The number of cells that degrade the ECM and migrate through the pores to the lower chamber is quantified.

Comparative Performance of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several important kinase targets. Below are comparative data from published studies.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFRs and their anti-proliferative effects on breast cancer cell lines.[1][2][3]

Table 1: In Vitro FGFR Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Reference Cpd 1 1900---

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Compound 4h against Breast Cancer Cell Lines

Cell LineIC₅₀ (µM)
4T1 1.12
MDA-MB-231 2.01
MCF-7 3.45

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation after 72 hours of treatment.

Compound 4h demonstrated significantly improved potency against FGFR1-3 compared to the initial reference compound.[2][3] It also exhibited potent anti-proliferative activity against various breast cancer cell lines.[1] Further studies showed that compound 4h could induce apoptosis and inhibit the migration and invasion of 4T1 breast cancer cells.[1][3]

Janus Kinase 3 (JAK3) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been utilized to develop potent and selective inhibitors of JAK3, a key kinase in immune cell signaling.

Table 3: In Vitro JAK3 Inhibitory Activity and Cellular Potency of a 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivative

CompoundJAK3 IC₅₀ (nM)IL-2 stimulated T-cell proliferation IC₅₀ (nM)
31 1.148

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the respective activity.

Compound 31 was identified as a potent JAK3 inhibitor.[4] Importantly, this biochemical activity translated to a potent immunomodulating effect in a cellular assay, where it inhibited the proliferation of T-cells stimulated by IL-2, a process dependent on JAK3 signaling.[4]

Visualizing the Methodologies and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

G FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

G Transwell Invasion Assay Workflow cluster_0 Preparation cluster_1 Incubation & Analysis Coat Coat Transwell insert with Matrigel Seed Seed cells in serum-free medium in upper chamber Coat->Seed Chemo Add chemoattractant to lower chamber Seed->Chemo Incubate Incubate for 24-48h Chemo->Incubate Remove Remove non-invading cells from upper surface Incubate->Remove Stain Fix and stain invading cells on lower surface Remove->Stain Quantify Count cells and calculate % invasion Stain->Quantify

References

Benchmarking NVL-655: A Next-Generation Kinase Inhibitor for Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with the development of novel kinase inhibitors aimed at overcoming resistance to existing treatments. This guide provides a comparative analysis of NVL-655, a new-generation ALK inhibitor, against the established drug Lorlatinib. The data presented herein is intended to offer an objective performance comparison to inform preclinical research and drug development decisions.

Comparative In Vitro Potency of ALK Inhibitors

A critical measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values signify higher potency. The following table summarizes the IC50 values for NVL-655 and the known ALK inhibitor, Lorlatinib, against wild-type ALK and the clinically significant G1202R resistance mutation.

InhibitorTarget KinaseIC50 (nM)
NVL-655 ALK (G1202R)0.9 [1]
LorlatinibALK (G1202R)51[1]
NVL-655 ALK (Wild-Type)<1
LorlatinibALK (Wild-Type)1.3

Data sourced from preclinical studies. Values for wild-type ALK are representational based on available literature.

Detailed Experimental Protocols

The determination of kinase inhibitor potency and selectivity is paramount in preclinical evaluation. Below are detailed methodologies for two widely used in vitro kinase assay platforms.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., ALK)

  • Kinase-specific substrate

  • ATP (at a concentration near the Km for the kinase)

  • Test inhibitors (e.g., NVL-655, Lorlatinib)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these in the Kinase Assay Buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO vehicle control.

  • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.[2][3] Incubate for 40 minutes at room temperature.[2][3]

    • Add Kinase Detection Reagent to each well.[2][3] This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature to allow for the luminescent signal to develop.[3][4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the phosphorylation of a substrate by a kinase.

Materials:

  • Kinase of interest (e.g., ALK)

  • Fluorescein-labeled kinase-specific substrate

  • ATP

  • Test inhibitors

  • LanthaScreen™ Tb-labeled anti-phospho substrate antibody

  • TR-FRET Dilution Buffer

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO and then in Kinase Reaction Buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO vehicle control.

  • Add the kinase and the fluorescein-labeled substrate to each well.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubate the plate at room temperature for 60-90 minutes.[5]

  • Detection:

    • Prepare a solution of Tb-labeled anti-phospho substrate antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.

    • Add this detection solution to each well.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.[6]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor terbium and 520 nm for the acceptor fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Processes

To better understand the context of ALK inhibition and the general workflow for evaluating new inhibitors, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors STAT3->Transcription_Factors NVL_655 NVL-655 NVL_655->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified ALK signaling pathway and points of inhibition.

Kinase_Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Potency (IC50) (e.g., ADP-Glo, TR-FRET) Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Biochemical_Assay->Selectivity_Profiling Cellular_Potency Cellular Potency (EC50) (Cancer Cell Lines) Selectivity_Profiling->Cellular_Potency Target_Engagement Target Engagement (e.g., Western Blot for p-ALK) Cellular_Potency->Target_Engagement Xenograft_Models Xenograft Efficacy Studies (Tumor Growth Inhibition) Target_Engagement->Xenograft_Models PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Models->PK_PD

Caption: General workflow for benchmarking new kinase inhibitors.

References

A Comparative Guide to the Drug-Like Properties of 1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its versatile structure allows for modifications at various positions, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] This guide provides a comparative assessment of the drug-like properties of various 1H-pyrrolo[2,3-b]pyridine analogs, supported by experimental data from recent studies.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro potency of several 1H-pyrrolo[2,3-b]pyridine derivatives against their respective primary targets. This data highlights the scaffold's ability to be tailored for high-affinity binding to diverse protein families.

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineReference
4h FGFR17Proliferation4T1 (Breast Cancer)[3][4]
FGFR29[3][4]
FGFR325[3][4]
FGFR4712[3][4]
25a ATMPotent (selectivity >700-fold over other PIKKs)Synergistic antitumor efficacy with irinotecanHCT116, SW620 (Colon Cancer)[5][6]
7-AID DDX3-IC50: 16.96 µMHeLa (Cervical Cancer)[7]
IC50: 14.12 µMMCF-7 (Breast Cancer)[7]
IC50: 12.69 µMMDA-MB-231 (Breast Cancer)[7]
11h PDE4B140TNF-α release inhibitionMacrophages[8]
14c JAK35.1IL-2-stimulated T cell proliferationRat Spleen Cells[9]
TNIK Inhibitor TNIK<1IL-2 inhibitionNot Specified[10]
41 GSK-3β0.22Cytotoxicity (survival >70% at 100 µM)SH-SY5Y (Neuroblastoma)[11]
46 GSK-3β0.26Not SpecifiedNot Specified[11]
54 GSK-3β0.24Not SpecifiedNot Specified[11]
Pharmacokinetic and ADMET Properties

A critical aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While comprehensive ADMET data for all analogs is not consistently reported in the public domain, some studies provide valuable insights.

For instance, compound 25a , a highly selective ATM inhibitor, demonstrated excellent drug-like properties with an impressive oral bioavailability of 147.6% in mice.[5][6] This suggests efficient absorption and metabolic stability. In contrast, in vivo studies on 7-azaindole-derived synthetic cannabinoids revealed extensive metabolism, with key metabolic pathways including oxidative defluorination, carboxylation, monohydroxylation, and N-dealkylation.[12] The cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP3A5 were identified as being involved in these transformations.[12]

Furthermore, in silico ADMET studies on newly designed 1H-pyrrolo[2,3-b]pyridine derivatives targeting TNIK have been conducted to evaluate their potential as drug candidates. Compound 41 , a potent GSK-3β inhibitor, exhibited low cytotoxicity in SH-SY5Y cells and low toxicity in mice, indicating a favorable safety profile.[11]

Signaling Pathway and Experimental Workflow

The development of these analogs often involves targeting key nodes in cellular signaling pathways. For example, Fibroblast Growth Factor Receptors (FGFRs) are key players in pathways that regulate cell proliferation, migration, and angiogenesis.[3][4] The diagram below illustrates a simplified FGFR signaling cascade.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Leads to RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Cell_Processes Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cell_Processes PI3K_AKT->Cell_Processes PLCG->Cell_Processes

Caption: Simplified overview of the FGFR signaling cascade.

The general workflow for identifying and characterizing novel 1H-pyrrolo[2,3-b]pyridine analogs typically follows a multi-step process, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow General Experimental Workflow for Analog Development cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Scaffold Hopping & Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADMET Cell_Based_Assay->ADME_Tox PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Lead_Optimization->Design

Caption: Workflow for discovery and evaluation of analogs.

Detailed Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the substrate, and the assay buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.[13]

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, and test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48-72 hours).[13]

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.[13]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This study evaluates the antitumor activity of a compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, Matrigel (optional), test compound formulated in a suitable vehicle, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[5]

This guide provides a snapshot of the promising drug-like properties of 1H-pyrrolo[2,3-b]pyridine analogs. The versatility of this scaffold, coupled with rational drug design, continues to yield potent and selective modulators of various disease-relevant targets, with some candidates demonstrating favorable pharmacokinetic profiles. Further optimization and preclinical testing of these promising leads are ongoing.[8]

References

A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision in the drug discovery pipeline. This guide provides an objective, data-driven comparison of different kinase inhibitor scaffolds, focusing on their mechanisms of action, potency, and selectivity. Detailed experimental protocols for key assays are also provided to support your research and development efforts.

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors targeting these kinases has revolutionized therapeutic strategies. These inhibitors are broadly classified based on their binding mode and mechanism of action. This guide will delve into a head-to-head comparison of four major categories of kinase inhibitor scaffolds:

  • Type I vs. Type II Inhibitors: Targeting the active versus inactive conformation of the kinase.

  • Covalent vs. Non-covalent Inhibitors: Forming irreversible versus reversible bonds with the target.

  • Allosteric vs. ATP-Competitive Inhibitors: Binding at sites distinct from or within the ATP-binding pocket.

At a Glance: Key Kinase Inhibitor Scaffolds

Scaffold TypeBinding SiteKinase Conformation TargetedMechanism of ActionKey Characteristics
Type I ATP-binding pocketActive ("DFG-in")Competitive with ATPOften potent but may have broader selectivity due to the conserved nature of the ATP-binding site.
Type II ATP-binding pocket and an adjacent allosteric siteInactive ("DFG-out")Competitive with ATP, stabilizes the inactive stateCan offer improved selectivity by exploiting less conserved adjacent pockets.
Covalent Typically ATP-binding pocketActive or InactiveForms a permanent covalent bond with a nearby reactive residue (e.g., cysteine)High potency and prolonged target engagement. Potential for off-target reactivity.
Allosteric Site distinct from the ATP-binding pocketActive or InactiveNon-competitive with ATP, induces a conformational change that inhibits activityHigh selectivity due to less conserved binding sites. May not be applicable to all kinases.

In-Depth Comparison: Performance Data of Kinase Inhibitor Scaffolds

The following sections provide a detailed comparison of different inhibitor scaffolds targeting key kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (ABL), and BRAF.

EGFR Inhibitors: A Tale of Two Scaffolds and Two Mechanisms

EGFR is a receptor tyrosine kinase that is frequently mutated in non-small cell lung cancer (NSCLC). The development of EGFR inhibitors has seen a progression from reversible (non-covalent) to irreversible (covalent) binders, often based on quinazoline and pyrimidine scaffolds.

Table 1: Biochemical Potency of Quinazoline and Pyrimidine-Based EGFR Inhibitors

CompoundScaffoldInhibition TypeTargetIC50 (nM)Reference
GefitinibQuinazolineNon-covalent (Reversible)EGFR2-37[1]
ErlotinibQuinazolineNon-covalent (Reversible)EGFR2[1]
AfatinibQuinazolineCovalent (Irreversible)EGFR WT0.5[2]
DacomitinibQuinazolineCovalent (Irreversible)EGFR WT6.0[2]
OsimertinibPyrimidineCovalent (Irreversible)EGFR T790M<1[2]
Compound 1 PyrimidineNon-covalent (Reversible)EGFR14.8[1]
Compound 42 PyridopyrimidineCovalent (Irreversible)EGFR L858R/T790M34[1]
Compound 45 PyridopyrimidineCovalent (Irreversible)EGFR L858R/T790M23.3[1]

Cellular Potency of Covalent EGFR Inhibitors

The cellular activity of covalent inhibitors against various EGFR mutants is critical for their clinical efficacy.

Table 2: Cellular IC50 Values (nM) of Covalent EGFR Inhibitors in NSCLC Cell Lines

CompoundHCC-827 (del19)H3255 (L858R)H1975 (L858R/T790M)A431 (WT)Reference
Afatinib0.76.01013[3]
Dacomitinib1.11.84444[3]
Osimertinib12151.3210[3]
  • Key Takeaway: Covalent inhibitors like osimertinib, based on a pyrimidine scaffold, demonstrate superior potency against the resistant T790M mutation while maintaining a favorable selectivity profile against wild-type EGFR, leading to a better therapeutic window.

ABL Inhibitors: The Power of Conformation and Selectivity

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). Imatinib, a Type II inhibitor, was a groundbreaking therapy for CML. Dasatinib, a second-generation inhibitor, exhibits distinct characteristics.

Table 3: Comparison of Imatinib and Dasatinib for CML Treatment

FeatureImatinibDasatinibReference
Inhibition Type Type IIType I[4]
Binding Conformation Binds inactive "DFG-out" conformationBinds active "DFG-in" conformation[4]
Potency (vs. unmutated Abl) -~300-fold more potent than Imatinib[4]
Selectivity More selectiveLess selective, inhibits SRC family kinases[4]
Confirmed Complete Cytogenetic Response by 12 months 66%77%[3][5]
Major Molecular Response by 12 months 28%46%[3][5]
  • Key Takeaway: While Dasatinib demonstrates higher potency and faster responses, Imatinib's greater selectivity, stemming from its Type II binding mode, results in a different side-effect profile. The choice of inhibitor depends on the patient's disease stage and tolerance.

BRAF Inhibitors: Tackling Resistance with Different Strategies

Mutations in the BRAF kinase are prevalent in melanoma. While Type I inhibitors like Vemurafenib are effective against the common V600E mutation, resistance often develops. Type II inhibitors and pan-class inhibitors offer alternative therapeutic avenues.

Table 4: Biochemical and Cellular Potency of BRAF Inhibitors

CompoundInhibition TypeTargetBiochemical IC50 (nM)Cellular GI50 (nM) (A375 cell line - BRAF V600E)Reference
VemurafenibType IBRAF V600E31100[6][7]
DabrafenibType IBRAF V600E550[6]
Tovorafenib (TAK-580)Type IICRAFMost potent against CRAF-[8]
Naporafenib (LHX254)Type IICRAFMost potent against CRAF-[8]
GNF-7Type II / Pan-classPan-BRAF mutants-Stronger than Vemurafenib on various BRAF mutant cell lines[7]
SIJ1227Type II / Pan-classPan-BRAF mutants-Stronger than Vemurafenib on various BRAF mutant cell lines[7]
  • Key Takeaway: Type II and pan-class BRAF inhibitors show promise in overcoming the limitations of first-generation Type I inhibitors by targeting different kinase conformations and a broader range of mutations.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows of key assays is crucial for a comprehensive understanding.

EGFR Signaling Pathway

This pathway illustrates the major downstream cascades activated by EGFR, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[9][10][11][12][13]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitors (Type I, II, Covalent) Inhibitor->EGFR

Caption: EGFR signaling pathway and points of inhibition by various scaffolds.

ABL Kinase Signaling Pathway

This diagram outlines the key downstream effectors of the BCR-ABL oncoprotein, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which drive leukemogenesis.[14][15][16][17][18]

ABL_Kinase_Signaling_Pathway BCR_ABL BCR-ABL Grb2 Grb2/Gab2 BCR_ABL->Grb2 Ras Ras BCR_ABL->Ras JAK JAK BCR_ABL->JAK PI3K PI3K Grb2->PI3K Akt Akt PI3K->Akt Proliferation Leukemic Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor ABL Inhibitors (Type I, II) Inhibitor->BCR_ABL

Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.

Experimental Workflow: LanthaScreen™ Kinase Binding Assay

This workflow outlines the steps for a LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method to measure inhibitor binding.[19][20][21][22][23]

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - 4X Test Compound - 2X Kinase/Antibody Mix - 4X Tracer Start->Prepare_Reagents Add_Compound Add 4 µL of 4X Test Compound to Plate Prepare_Reagents->Add_Compound Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Instrument Incubate->Read_Plate End End Read_Plate->End NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc®-Kinase Fusion Vector Start->Transfect_Cells Seed_Cells Seed Transfected Cells into Assay Plate Transfect_Cells->Seed_Cells Add_Tracer_Compound Add NanoBRET® Tracer and Test Compound to Cells Seed_Cells->Add_Tracer_Compound Incubate Incubate at 37°C, 5% CO2 Add_Tracer_Compound->Incubate Add_Substrate Add NanoBRET® Substrate and Extracellular Inhibitor Incubate->Add_Substrate Read_Plate Read BRET Signal on a Luminescence Plate Reader Add_Substrate->Read_Plate End End Read_Plate->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive operational plan for the safe disposal of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are predicated on the known hazards of analogous iodo-organic and pyridine-containing heterocyclic compounds, ensuring a cautious and robust approach to its disposal.

Hazard Assessment and Waste Classification

Due to its chemical structure—a halogenated pyridine derivative—this compound must be classified and handled as hazardous chemical waste.[1][2] Pyridine and its derivatives are recognized as harmful if ingested, inhaled, or in contact with skin, often causing skin and eye irritation.[2][3] The iodine component further necessitates careful handling, as iodine-containing organic compounds can pose environmental risks and may require specific disposal considerations.[4][5] Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated for hazardous waste disposal.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard flame-retardant laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated chemical fume hoodTo avoid inhalation of vapors or dust.[6][7]

Emergency Procedures: In case of accidental exposure or spills, immediate action is crucial.

IncidentImmediate Response Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7][8]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] Collect the absorbed material into a labeled hazardous waste container.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3]

Experimental Protocol for Waste Handling:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a compatible material such as high-density polyethylene (HDPE) or glass.[1]

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[3][6]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

  • Container Labeling:

    • All waste containers must be clearly and securely labeled.[1] The label must include:

      • The words "Hazardous Waste".[1][9]

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

      • An indication of the associated hazards (e.g., Toxic, Irritant).[3]

      • For mixtures, list all constituents and their approximate percentages.[1]

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][3]

    • Ensure containers are kept tightly closed except when adding waste.[6][9]

    • Segregate containers from incompatible materials.[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup and final disposal.[1][2]

    • The primary method for disposal of this type of waste is typically high-temperature incineration.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Containerization and Labeling cluster_3 Storage and Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (Solid, Liquid, PPE) B->C D Segregate Waste into Compatible Streams C->D E Use Designated, Leak-Proof HDPE or Glass Container D->E F Label Container: 'Hazardous Waste' + Full Chemical Name E->F G Store Sealed Container in Designated Accumulation Area F->G H Contact EHS for Pickup and Professional Disposal G->H I High-Temperature Incineration by Licensed Contractor H->I Spill Accidental Spill Cleanup Contain with Inert Absorbent Collect into Hazardous Waste Container Spill->Cleanup Cleanup->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key building block in the synthesis of bioactive molecules.[1] By understanding the inherent risks and adhering to the rigorous protocols outlined below, you can ensure a safe and productive laboratory environment.

Section 1: Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[2][3]

  • Skin Irritation: May cause redness and discomfort upon contact.[2][3]

  • Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3]

Given these potential hazards, a cautious and well-defined approach to personal protective equipment (PPE) is not just recommended, but essential.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is your primary defense against chemical exposure. The following protocol is designed to provide comprehensive protection during the handling of this compound.

This table outlines the minimum PPE required for handling the compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the compound or solvents, which can cause serious eye damage.[6][7]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[6][7][8]Prevents skin contact and absorption. Nitrile provides good resistance to a range of chemicals.[6]
Body Protection A knee-length laboratory coat with long sleeves.[9]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped equipment.[9]

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If the process has the potential to generate significant dust or aerosols and engineering controls are insufficient, a risk assessment should be performed to determine if a respirator is necessary. If required, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] All respirator users must be part of a respiratory protection program that includes training and fit testing.[6]

Section 3: Operational and Disposal Plans

A proactive approach to safety extends to the entire lifecycle of the chemical in the laboratory, from handling to disposal.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Section 2.

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[2][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[4][11]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed and properly labeled "Halogenated Organic Liquid Waste" container.[4][11][12]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[12]

  • Labeling: All waste containers must be clearly labeled with their contents.[11]

Section 4: Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid compound? fume_hood->weighing Yes solution Working with solutions? weighing->solution splash_risk Significant splash risk? solution->splash_risk aerosol_risk Potential for significant aerosol/dust generation? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes core_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes aerosol_risk->core_ppe No respirator Consult EHS for Respirator Assessment aerosol_risk->respirator Yes end Proceed with experiment core_ppe->end face_shield->aerosol_risk respirator->core_ppe

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.